Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Description
Properties
IUPAC Name |
3-(4-methoxycarbonylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJINKFEYMPBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic acid methyl ester
A note on chemical identity: Initial database searches for "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" (CAS 72155-09-0) yielded limited publicly available data, hindering the creation of an in-depth technical guide. Consequently, this guide will focus on the closely related and better-documented structural analog, 4-(2-Carboxyethyl)benzoic acid methyl ester (CAS 151937-09-6). This compound shares key structural motifs and offers a solid foundation for understanding the chemical properties and potential applications of this class of molecules.
Introduction
4-(2-Carboxyethyl)benzoic acid methyl ester, also known by its synonym 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, is a dicarboxylic acid monoester. This class of organic compounds is characterized by the presence of two carboxylic acid functional groups, one of which is esterified. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of complex molecules with specific biological activities. Its structure, featuring a rigid aromatic ring and a flexible propanoic acid chain, allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science.
Physicochemical Properties
The physicochemical properties of 4-(2-Carboxyethyl)benzoic acid methyl ester are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 151937-09-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Boiling Point (Predicted) | 360.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 4.55 ± 0.10 | [2] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the range of 7.2-8.1 ppm, characteristic of a para-substituted benzene ring.
-
Aliphatic Protons: Two triplets in the range of 2.6-3.0 ppm, corresponding to the two methylene groups of the propanoic acid chain.
-
Methyl Protons: A singlet around 3.9 ppm from the methyl ester group.
-
Carboxylic Acid Proton: A broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) for the carboxylic acid and ester carbonyls.
-
Aromatic Carbons: Four signals in the aromatic region (120-145 ppm).
-
Aliphatic Carbons: Two signals for the methylene carbons of the propanoic acid chain (around 30-40 ppm).
-
Methyl Carbon: A signal for the methyl ester carbon around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups.
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond, often showing hydrogen bonding.[3]
-
C=O Stretch: A strong, sharp absorption band between 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups (carboxylic acid and ester).[3]
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region due to the C-O stretching of the ester and carboxylic acid.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 208.
-
Key Fragmentation: Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 177. Another significant fragmentation would be the loss of the propanoic acid side chain. The fragmentation of aromatic esters often involves the formation of a stable benzoyl cation.[4][5][6][7]
Synthesis and Reactivity
Illustrative Synthetic Protocol
While a specific, detailed synthesis for 4-(2-Carboxyethyl)benzoic acid methyl ester is not widely published, a plausible route can be derived from standard organic chemistry reactions, such as the Friedel-Crafts acylation followed by reduction and oxidation, or a Heck reaction. A general, illustrative workflow for the synthesis of related propanoic acid derivatives is presented below.[8][9]
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add methyl 4-(chloroformyl)benzoate.
-
Cool the mixture in an ice bath and slowly add ethene gas.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate ketone.
Step 2: Clemmensen Reduction
-
To a mixture of amalgamated zinc and concentrated hydrochloric acid, add the ketone from Step 1.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction, extract the product, and purify by chromatography to obtain 4-(2-carboxyethyl)benzoic acid methyl ester.
Applications in Drug Development
A significant application of 4-(2-Carboxyethyl)benzoic acid methyl ester is as an intermediate in the synthesis of potential inhibitors for Glycinamide Ribonucleotide Formyltransferase (GARFT) .[2]
The Role of GARFT in Cancer Therapy
GARFT is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][10] Cancer cells, with their high proliferation rate, are heavily dependent on this pathway.[2] Therefore, inhibiting GARFT can selectively starve cancer cells of the necessary building blocks for growth, making it a promising target for anticancer drugs.[2][11][12][13][14][15][16]
The structure of 4-(2-Carboxyethyl)benzoic acid methyl ester serves as a scaffold that can be elaborated to mimic the natural substrates or cofactors of GARFT, leading to potent and selective inhibitors.
Safety and Handling
While specific toxicological data for 4-(2-Carboxyethyl)benzoic acid methyl ester is not extensively documented, general precautions for handling dicarboxylic acid monoesters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety glasses, to prevent skin and eye contact.[17]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.[17]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of contact, flush eyes with water for at least 15 minutes and wash skin with soap and water. If inhaled, move to fresh air.[17]
Conclusion
4-(2-Carboxyethyl)benzoic acid methyl ester is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the synthesis of complex molecules, including potential anticancer agents targeting the GARFT enzyme. While further research is needed to fully characterize its properties and expand its applications, this guide provides a comprehensive overview of its known attributes and promising future directions for researchers and drug development professionals.
References
-
LookChem. Cas 151937-09-6, 3-[4-(Methoxycarbonyl)phenyl]propanoic acid. [Link]
-
Purdue University. Inhibition of Glycinamide Ribonucleotide Formyltransferase and Other Folate Enzymes by Homofolate Polyglutamates in Human Lymphoma and Murine Leukemia Cell Extracts. Cancer Research, 51(12), 3074-3081. [Link]
-
PubMed. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis. [Link]
-
PubMed. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase. [Link]
-
PubMed. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase. [Link]
-
PubMed. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase. [Link]
-
ACS Publications. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase. Journal of Medicinal Chemistry, 49(1), 120-129. [Link]
-
PubMed. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. [Link]
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University of Calgary. Mass Spectrometry: Fragmentation. [Link]
-
ScienceDirect. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2010-2012. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.... [Link]
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- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pharmacy180.com [pharmacy180.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 40 CFR § 721.3000 - Dicarboxylic acid monoester. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
An In-Depth Technical Guide to the Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methoxycarbonylphenoxy)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidiabetic drug Repaglinide. Its molecular structure, featuring a phenoxy-propanoic acid moiety with a methyl ester, makes it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and manufacturing sector. This guide provides a comprehensive overview of the primary synthetic pathway for 3-(4-methoxycarbonylphenoxy)propanoic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected analytical data.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most prevalent and industrially viable method for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide)[1]. In this specific synthesis, the phenolic hydroxyl group of methyl 4-hydroxybenzoate acts as the nucleophile after deprotonation by a suitable base. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with a 3-halopropanoic acid, typically 3-bromopropanoic acid.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether linkage[2][3]. The choice of a primary alkyl halide (in this case, the 3-halopropanoic acid) is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination reaction[3].
Visualizing the Synthesis Pathway
Caption: Overall reaction scheme for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Detailed Experimental Protocol
This protocol details a robust method for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Materials and Reagents:
-
Methyl 4-hydroxybenzoate
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Deprotonation of Methyl 4-hydroxybenzoate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in acetone.
-
To this solution, add an aqueous solution of sodium hydroxide (2.2 equivalents) dropwise at room temperature. The formation of the sodium salt of methyl 4-hydroxybenzoate should be observed.
-
-
Nucleophilic Substitution:
-
To the resulting suspension, add 3-bromopropanoic acid (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3-(4-methoxycarbonylphenoxy)propanoic acid.
-
Dry the purified product under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target molecule.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | White solid |
| 3-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Solid |
| 3-(4-methoxycarbonylphenoxy)propanoic acid | C₁₁H₁₂O₅ | 224.21 | White solid |
Table 2: Expected Spectroscopic Data for 3-(4-methoxycarbonylphenoxy)propanoic acid
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~10-12 | 1H, s, -COOH |
| 7.95 (d, J = 8.8 Hz) | 2H, Ar-H |
| 6.95 (d, J = 8.8 Hz) | 2H, Ar-H |
| 4.25 (t, J = 6.2 Hz) | 2H, -O-CH₂- |
| 3.85 (s) | 3H, -COOCH₃ |
| 2.85 (t, J = 6.2 Hz) | 2H, -CH₂-COOH |
| ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~177 | -COOH |
| ~166 | -COOCH₃ |
| ~162 | Ar-C-O |
| ~131 | Ar-CH |
| ~122 | Ar-C-COOCH₃ |
| ~114 | Ar-CH |
| ~66 | -O-CH₂- |
| ~52 | -COOCH₃ |
| ~34 | -CH₂-COOH |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Trustworthiness and Self-Validating Systems
The protocol described is designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time.
-
Purification and Characterization: The purification step through recrystallization is a critical self-validating process. A sharp melting point of the final product is a good indicator of its purity. Furthermore, the identity and purity of the synthesized 3-(4-methoxycarbonylphenoxy)propanoic acid should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with the expected data to validate the structure of the final compound.
By implementing these checks, researchers can have a high degree of confidence in the identity and quality of the synthesized material.
Conclusion
The Williamson ether synthesis provides a reliable and efficient route for the preparation of 3-(4-methoxycarbonylphenoxy)propanoic acid. The protocol outlined in this guide, when executed with care and monitored effectively, should provide the target compound in good yield and high purity. As a key intermediate in the synthesis of pharmaceuticals like Repaglinide, a robust and well-understood synthetic pathway is essential for drug development and manufacturing professionals.
References
-
Khan Academy. Williamson ether synthesis. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
MDPI. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
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- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic data for methyl 4-(2-carboxyethoxy)benzoate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-carboxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 4-(2-carboxyethoxy)benzoate is a molecule of interest, incorporating both ester and carboxylic acid functionalities, which makes its unambiguous structural confirmation essential. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral features. This document serves as a predictive reference for scientists working with this molecule or similar benzoate derivatives, offering insights into experimental design and data interpretation.
Molecular Structure and Rationale for Spectroscopic Analysis
Methyl 4-(2-carboxyethoxy)benzoate possesses a para-substituted aromatic ring, a methyl ester group, and a carboxyethoxy side chain. This combination of functional groups gives rise to a unique spectroscopic fingerprint. A rigorous multi-technique spectroscopic analysis is imperative to confirm the regiochemistry of the aromatic substitution, verify the integrity of the ester and acid functionalities, and ensure the overall purity of the compound.
Below is the chemical structure with atoms numbered for clear assignment in the subsequent spectroscopic discussions.
Caption: Structure of Methyl 4-(2-carboxyethoxy)benzoate
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for elucidating the proton framework of a molecule. For methyl 4-(2-carboxyethoxy)benzoate, we anticipate a spectrum with distinct signals corresponding to the aromatic, ethoxy, methyl ester, and carboxylic acid protons.
Predicted ¹H NMR Data
The spectrum is predicted in deuterochloroform (CDCl₃) as the solvent.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2, H-6 (Aromatic) | ~8.05 | Doublet (d) | ~8.8 | 2H | Protons ortho to the electron-withdrawing methyl ester group are deshielded and shifted downfield.[1] |
| H-3, H-5 (Aromatic) | ~7.00 | Doublet (d) | ~8.8 | 2H | Protons ortho to the electron-donating ethoxy group are shielded and shifted upfield. |
| -O-CH₂ -CH₂COOH (H-11) | ~4.20 | Triplet (t) | ~6.5 | 2H | Methylene group adjacent to the aromatic ether oxygen is deshielded. It is split by the adjacent CH₂ group. |
| -OCH₂-CH₂ -COOH | ~2.85 | Triplet (t) | ~6.5 | 2H | Methylene group alpha to the carboxylic acid carbonyl is deshielded. It is split by the adjacent O-CH₂ group. |
| -COOCH₃ (H-9) | ~3.90 | Singlet (s) | N/A | 3H | Methyl ester protons appear as a characteristic singlet.[1] |
| -COOH | ~11.0 - 12.0 | Broad Singlet (br s) | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[2] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Visualization: Predicted ¹H-¹H Correlation
A COSY (Correlation Spectroscopy) experiment would validate the coupling between the ethoxy protons.
Caption: Key ¹H-¹H spin-spin coupling correlations.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, we expect to see 9 distinct carbon signals.
Predicted ¹³C NMR Data
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Methyl Ester, C-7) | ~166.5 | Typical chemical shift for an aromatic ester carbonyl.[1] |
| C =O (Carboxylic Acid, C-12) | ~175.0 | Carboxylic acid carbonyls are generally more deshielded than ester carbonyls. |
| C-4 (Aromatic, C-O) | ~162.0 | Aromatic carbon attached to an oxygen (ether linkage) is significantly deshielded. |
| C-2, C-6 (Aromatic) | ~131.5 | Aromatic CH carbons ortho to the ester group. |
| C-1 (Aromatic, C-COOR) | ~123.0 | Quaternary carbon attached to the ester group. |
| C-3, C-5 (Aromatic) | ~114.5 | Aromatic CH carbons ortho to the ether linkage are shielded. |
| -O-C H₂- (C-11) | ~66.0 | Carbon attached to the ether oxygen. |
| -COOC H₃ (C-9) | ~52.0 | Methyl ester carbon.[1] |
| -C H₂-COOH | ~35.0 | Carbon alpha to the carboxylic acid carbonyl. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups, particularly the two distinct carbonyl groups and the carboxylic acid hydroxyl group.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer. |
| ~3050-3100 | Medium | Aromatic C-H stretch. |
| ~2850-2960 | Medium | Aliphatic C-H stretch (methyl and methylene). |
| ~1725 | Strong, Sharp | C=O stretch of the aromatic methyl ester. |
| ~1705 | Strong | C=O stretch of the carboxylic acid. |
| ~1610, ~1580 | Medium | C=C aromatic ring stretches. |
| ~1280 | Strong | C-O stretch (ester). |
| ~1250 | Strong | C-O stretch (aryl ether). |
Causality in Interpretation: The presence of two distinct C=O stretching bands is a critical piece of evidence. The ester carbonyl (~1725 cm⁻¹) is at a slightly higher frequency than the carboxylic acid carbonyl (~1705 cm⁻¹), which is broadened and shifted to a lower frequency due to intermolecular hydrogen bonding. The most unambiguous feature is the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[2]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Formula: C₁₁H₁₂O₅
-
Exact Mass: 224.0685 g/mol
-
Molecular Weight: 224.21 g/mol
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment Identity | Rationale for Fragmentation |
| 224 | [M]⁺ | Molecular ion peak. |
| 193 | [M - OCH₃]⁺ | Loss of the methoxy radical from the methyl ester. |
| 179 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 165 | [M - CH₂COOH]⁺ | Alpha cleavage, loss of the carboxymethyl radical. |
| 151 | [M - OCH₂COOH]⁺ | Loss of the carboxyethoxy radical. |
| 135 | [C₇H₄O₃]⁺ | Fragment corresponding to 4-hydroxybenzoic acid cation radical after rearrangement. |
| 121 | [C₇H₅O₂]⁺ | [M - OCH₂COOH - CH₂]⁺ or from loss of CO from m/z 151. |
Visualization: Key Fragmentation Pathway
Caption: A simplified proposed EI fragmentation pathway.
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.
Conclusion
The structural elucidation of methyl 4-(2-carboxyethoxy)benzoate is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of all functional groups. IR spectroscopy provides definitive evidence for the ester and hydrogen-bonded carboxylic acid moieties. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The predictive data and protocols outlined in this guide serve as a robust framework for the successful characterization of this compound and its analogues in a research and development setting.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Max Planck Gesellschaft. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. Retrieved from [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
MaChemGuy. (2018, March 30). Exam question walkthrough - Proton NMR AROMATIC ESTER [Video]. YouTube. [Link]
Sources
An In-Depth Technical Guide to Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS 72155-09-0)
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the current scientific understanding of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester," a chemical compound identified by the CAS number 72155-09-0. This document is intended to serve as a foundational resource for professionals in research and development by consolidating the available structural, and physical-chemical data. However, it is important to note at the outset that publicly accessible, in-depth research on the synthesis, specific applications, and biological mechanisms of this particular molecule is limited. This guide will therefore focus on the verified information and highlight areas where further investigation is warranted.
Chemical Identity and Structure
"this compound" is systematically known by its IUPAC name, 3-(4-methoxycarbonylphenoxy)propanoic acid . Its chemical structure consists of a central benzene ring substituted with a methoxycarbonyl group and a propanoic acid linked via an ether bond.
Molecular Formula: C₁₁H₁₂O₅
Molecular Weight: 224.21 g/mol
The structural characteristics of this molecule, featuring both an ester and a carboxylic acid functional group, suggest its potential as a versatile building block in organic synthesis. The presence of an aromatic ring and the ether linkage further contribute to its chemical properties and potential for derivatization.
Structural Diagram:
Caption: Chemical structure of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Physicochemical Properties and Data
Quantitative data on the physicochemical properties of "this compound" is not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | Supplier Data |
| Molecular Weight | 224.21 g/mol | Supplier Data |
| IUPAC Name | 3-(4-methoxycarbonylphenoxy)propanoic acid | Supplier Data |
| CAS Number | 72155-09-0 | Supplier Data |
Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not consistently available in public databases. Researchers are advised to perform their own analytical characterization upon acquisition of this compound.
Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol for "this compound" is not readily found in the scientific literature. However, based on its structure, a plausible synthetic route can be hypothesized through a Williamson ether synthesis. This would likely involve the reaction of methyl 4-hydroxybenzoate with a 3-halopropanoic acid ester, followed by hydrolysis of the ester on the propanoic acid side chain.
Hypothetical Synthesis Workflow:
Caption: A plausible, though unverified, synthetic pathway for the target compound.
Justification for Experimental Choices:
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages, particularly for phenolic hydroxyl groups.
-
Base and Solvent: A weak base like potassium carbonate is often sufficient to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction as it can dissolve the ionic intermediates.
-
Selective Hydrolysis: The methyl ester on the benzoate ring is generally more sterically hindered and less reactive than the ethyl ester of the propanoate chain. This difference in reactivity could be exploited to achieve selective hydrolysis under carefully controlled, mild basic conditions.
Self-Validating Protocol Considerations:
A robust protocol for this synthesis would include:
-
In-process monitoring: Using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction and the formation of the intermediate and final product.
-
Purification: Column chromatography would likely be necessary to isolate the intermediate diester and the final product from starting materials and byproducts.
-
Structural Verification: Comprehensive spectroscopic analysis of the final product, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, would be essential to confirm its identity and purity.
Potential Applications and Research Directions
The lack of published research on "this compound" means that its applications are largely speculative at this time. However, its bifunctional nature—possessing both a carboxylic acid and an ester—makes it a potentially valuable molecule for several areas of research and development:
-
Polymer Chemistry: The dicarboxylic acid nature (after hydrolysis of the methyl ester) or the presence of two distinct functional groups could allow it to be used as a monomer or a cross-linking agent in the synthesis of polyesters or other polymers with specific properties.
-
Medicinal Chemistry and Drug Discovery: The structure could serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the ester could be a site for further modification or act as a prodrug moiety.
-
Materials Science: The aromatic core and the flexible ether linkage could be incorporated into liquid crystals or other advanced materials.
Logical Relationship Diagram for Potential Research:
Caption: Potential research avenues stemming from the compound's structure.
Safety and Handling
Specific safety and handling information for "this compound" is not widely available. As with any laboratory chemical for which toxicological data is limited, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion and Future Outlook
"this compound" (CAS 72155-09-0) is a commercially available chemical with a well-defined structure. Its bifunctional nature suggests potential utility in various fields, from polymer chemistry to medicinal drug discovery. However, a significant gap exists in the scientific literature regarding its synthesis, properties, and applications. This guide has provided the available factual information and a scientifically grounded perspective on its potential. It is our hope that this document will stimulate further research into this compound, leading to a more complete understanding of its chemical behavior and the realization of its potential applications. Future work should focus on developing and publishing a robust and scalable synthesis, thoroughly characterizing its physicochemical properties, and exploring its utility in the aforementioned research areas.
References
Currently, there are no peer-reviewed scientific articles or patents available in the public domain that provide in-depth technical information specifically on "this compound" (CAS 72155-09-0). The information presented in this guide is aggregated from chemical supplier databases and extrapolated from general principles of organic chemistry. Researchers are encouraged to report their findings on this compound to contribute to the collective scientific knowledge.
A Comprehensive Technical Guide to the Purity Analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid
This guide provides a detailed framework for the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid, a compound of interest in pharmaceutical and chemical research. As a molecule with potential applications in drug development, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.
Introduction: The Criticality of Purity
3-(4-methoxycarbonylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of compounds. The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety and therapeutic effect. Impurities, even in trace amounts, can be toxic, alter the compound's stability, or lead to undesirable side effects. Therefore, a robust analytical strategy to identify and quantify any impurities is a non-negotiable aspect of the drug development process.[1][2][3]
This guide will explore a multi-faceted approach to the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid, encompassing chromatographic, spectroscopic, and thermal analysis techniques.
Physicochemical Properties and Potential Impurities
A thorough understanding of the physicochemical properties of 3-(4-methoxycarbonylphenoxy)propanoic acid is fundamental to developing appropriate analytical methods. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar molecules like 3-(4-methoxyphenoxy)propanoic acid and other phenoxyalkanoic acids.
Table 1: Estimated Physicochemical Properties of 3-(4-methoxycarbonylphenoxy)propanoic acid
| Property | Estimated Value/Characteristic | Rationale/Reference Compound |
| Molecular Formula | C11H12O4 | Inferred from structure |
| Molecular Weight | 224.21 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Analogy with similar compounds[4][5] |
| Melting Point | 110-120 °C | Based on 3-(4-methoxyphenoxy)propanoic acid (110.5 °C)[4] |
| pKa | ~4.0 | Analogy with 3-(4-methoxyphenoxy)propanoic acid (pKa 4.14)[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and acetone. | General characteristic of phenoxyalkanoic acids[5] |
Potential Impurities
Impurities in 3-(4-methoxycarbonylphenoxy)propanoic acid can originate from the synthesis process (process-related impurities) or from degradation of the final product (degradation products).
The synthesis of phenoxyalkanoic acids often involves the reaction of a phenol with a haloalkanoic acid or its ester.[5][6] For 3-(4-methoxycarbonylphenoxy)propanoic acid, a likely synthetic route involves the reaction of methyl 4-hydroxybenzoate with a 3-halopropanoic acid derivative.
Potential process-related impurities could include:
-
Starting Materials: Unreacted methyl 4-hydroxybenzoate and the 3-halopropanoic acid derivative.
-
By-products:
-
Isomeric products: Impurities arising from substitution at other positions on the benzene ring, although the para-substitution of the starting phenol directs the reaction.
-
Di-substituted products: Where two molecules of the propanoic acid derivative react with one molecule of the phenol.
-
Products of side reactions: Such as the hydrolysis of the methyl ester group on the starting material or product.
-
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
Phenoxyalkanoic acids can be susceptible to degradation under certain conditions, such as exposure to light, heat, or extreme pH.[7] Potential degradation pathways for 3-(4-methoxycarbonylphenoxy)propanoic acid include:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield 4-carboxyphenoxypropanoic acid and methanol.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Oxidation: The ether linkage and the aromatic ring can be sites of oxidative degradation.
Analytical Methodologies for Purity Assessment
A comprehensive purity analysis employs a combination of techniques to ensure all potential impurities are detected and quantified.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for the purity analysis of non-volatile organic compounds like 3-(4-methoxycarbonylphenoxy)propanoic acid.[2][8][9] It offers high resolution, sensitivity, and quantitative accuracy.
The goal is to develop a stability-indicating HPLC method capable of separating the main component from its process-related impurities and degradation products. Key considerations include:
-
Column Selection: A C18 column is a common starting point for moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the acidic analyte. A pH around 3 is often effective for carboxylic acids.
-
Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be chosen at the UV maximum of the analyte for optimal sensitivity.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve a reference standard of 3-(4-methoxycarbonylphenoxy)propanoic acid in the diluent to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Impurities can be quantified against a reference standard of the impurity if available, or as a percentage of the main component.
-
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. While 3-(4-methoxycarbonylphenoxy)propanoic acid itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to analyze for specific volatile impurities or to confirm the identity of the main component. For instance, derivatization of the carboxylic acid group (e.g., by esterification) can make the molecule more amenable to GC analysis.[10]
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and identification of the main compound and any unknown impurities.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 3-(4-methoxycarbonylphenoxy)propanoic acid and identifying impurities.[11][12] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid chain. The presence of unexpected signals would indicate impurities.
Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for determining the molecular weight of the compound and its impurities.[13][14][15] The fragmentation pattern can provide further structural information.
Thermal Analysis
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of a crystalline solid.[16] A sharp melting endotherm is indicative of high purity, while a broad melting range with a lower onset temperature can suggest the presence of impurities.
A Validated Approach to Purity Analysis
A self-validating system for purity analysis ensures the reliability and accuracy of the results. This involves a multi-step workflow.
Figure 1: A comprehensive workflow for the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Conclusion
The purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid requires a systematic and scientifically sound approach. By combining chromatographic separation with spectroscopic identification and thermal analysis, a comprehensive purity profile can be established. The methodologies outlined in this guide, while based on established principles and data from analogous compounds, provide a robust framework for ensuring the quality and safety of this important molecule for its intended applications in research and development. Adherence to compendial principles and thorough method validation are essential for generating reliable and defensible data.[1][17][18]
References
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NIST. 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]
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NIST. 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]
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Felc, M., & Starzyńska, A. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(1), 1-18. Retrieved from: [Link]
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Chemcess. Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from: [Link]
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Nano Hemp Tech Labs. (2023, December 26). Ensuring Pharmaceutical Quality: Compendial Testing Explained. Retrieved from: [Link]
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Pace Analytical. Expert Compendial Testing Services. Retrieved from: [Link]
-
NJ Labs. (2023, September 8). Key Characteristics of Finished Products Compendial Testing. Retrieved from: [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from: [Link]
-
Bio-Process Systems Alliance. (2024, October 10). Compendial Testing, Everything You Need to Know! [Video]. YouTube. Retrieved from: [Link]
-
PubChem. 3-(4-(Methoxycarbonyl)phenyl)propanoic acid. Retrieved from: [Link]
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PubChem. 3-(p-Methoxyphenyl)propionic acid. Retrieved from: [Link]
-
Kumar, A., & Kumar, S. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280. Retrieved from: [Link]
- Google Patents. NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid.
-
Wikipedia. Phenoxyacetic acid. Retrieved from: [Link]
-
NIST. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from: [Link]
-
LookChem. 3-(4-METHOXYPHENOXY)PROPANOIC ACID. Retrieved from: [Link]
-
Klimeš, J., Cihlář, T., & Holčapek, M. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 167–172. Retrieved from: [Link]
-
The Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Retrieved from: [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355. Retrieved from: [Link]
-
Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2197. Retrieved from: [Link]
-
Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from: [Link]
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Blachnio, M., Budny, J., & Derylo-Marczewska, A. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. Retrieved from: [Link]
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An In-depth Technical Guide to the Solubility of Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document outlines a predictive approach based on its structural characteristics, grounded in the fundamental principles of solute-solvent interactions. We present detailed, field-proven experimental protocols for quantitative solubility determination, designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals. The methodologies described herein are structured to be self-validating, ensuring the scientific integrity of the results.
Introduction
"this compound" is a molecule of interest in pharmaceutical and chemical research due to its dual functionality, incorporating both ester and carboxylic acid moieties. Understanding its solubility is a critical prerequisite for a wide array of applications, including reaction chemistry, purification, formulation development, and predicting bioavailability. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate dictates solvent selection for synthesis and crystallization, influences dissolution rates in physiological media, and impacts the design of effective delivery systems. This guide provides a first-principles approach to predicting and experimentally verifying the solubility profile of this compound.
Chapter 1: Physicochemical Characterization of the Target Molecule
The solubility behavior of a compound is fundamentally dictated by its molecular structure. "this compound" possesses a unique combination of functional groups that will govern its interactions with various solvents.
Chemical Structure:
Analysis of Functional Groups and Their Influence on Solubility:
-
Aromatic Benzene Ring: The core benzene ring is nonpolar and hydrophobic. This region of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity due to the carbonyl (C=O) and ether-like (-O-) linkages.[1][2] It can act as a hydrogen bond acceptor at the oxygen atoms.[3] Esters are generally less polar than their parent carboxylic acids and have lower boiling points due to the absence of intermolecular hydrogen bonding.[4][5][6]
-
Carboxyethoxy Group (-OCH₂CH₂COOH): This side chain contains two key features:
-
Ether Linkage: Adds some polarity and potential for hydrogen bond acceptance.
-
Terminal Carboxylic Acid (-COOH): This is a highly polar and acidic functional group. It is capable of both donating a hydrogen bond (from the -OH) and accepting hydrogen bonds (at both oxygen atoms).[4][7] The presence of this group is expected to significantly enhance solubility in polar, protic solvents.[8] Carboxylic acids with fewer than five carbon atoms are typically soluble in water; while this molecule is larger, the principle of polarity remains.[9]
-
Overall Polarity Profile:
The molecule is amphiphilic, possessing both significant nonpolar (aromatic ring) and highly polar (carboxylic acid) regions. This duality suggests that it will not be completely soluble in the extremes of the polarity spectrum (e.g., hexane or water) but will exhibit preferential solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.
Chapter 2: Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] This means that substances with similar intermolecular forces are likely to be miscible.[10] The key solvent properties to consider are polarity, hydrogen bonding capacity, and dispersive forces.
Table 1: Properties of Common Organic Solvents
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |
| Nonpolar | n-Hexane | 0.1 | 1.89 | Neither |
| Toluene | 2.4 | 2.38 | Acceptor (π-system) | |
| Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | Acceptor |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | |
| Acetone | 5.1 | 20.7 | Acceptor | |
| Dichloromethane | 3.1 | 9.08 | Neither | |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | |
| Acetonitrile | 5.8 | 37.5 | Acceptor | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | |
| Polar Protic | Methanol | 5.1 | 32.7 | Both |
| Ethanol | 4.3 | 24.5 | Both | |
| Isopropanol | 3.9 | 19.9 | Both |
Data compiled from various sources.[11][12][13]
Chapter 3: Predicted Solubility Profile
Based on the molecular structure and the principles of solubility, we can formulate a hypothesis for the solubility of "this compound".
Table 2: Predicted Solubility of the Target Compound
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar (e.g., Hexane) | Very Low | The highly polar carboxylic acid group will prevent dissolution in a nonpolar medium. |
| Moderately Polar Aprotic (e.g., Toluene, Diethyl Ether) | Low to Moderate | The aromatic ring and ester groups will interact favorably, but the carboxylic acid will limit solubility. |
| Polar Aprotic (e.g., Ethyl Acetate, Acetone, THF) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the ester groups. |
| Highly Polar Aprotic (e.g., DMF, DMSO) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar functional groups. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the carboxylic acid and ester functionalities of the solute. |
Chapter 4: Experimental Determination of Solubility
To validate the predicted profile, a robust experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The principles are analogous to those outlined in standards like ASTM E1148 for aqueous solubility.[14][15][16][17]
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of "this compound" in selected organic solvents at a constant temperature (e.g., 25°C).
Materials:
-
Target compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Isothermal shaker bath or incubator
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent.
-
Accurately add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Constant temperature is required because solubility is temperature-dependent.[18]
-
Allow the solutions to equilibrate for a minimum of 24 hours. To ensure equilibrium has been reached, a time-point study is essential.
-
-
Validation of Equilibrium (Trustworthiness):
-
Sample the solutions at multiple time points (e.g., 24, 48, and 72 hours).
-
Analyze the concentration at each time point. Equilibrium is confirmed when the measured concentration does not change significantly between subsequent time points (e.g., <5% variation).
-
-
Sampling and Sample Preparation:
-
After the equilibration period, stop agitation and allow the vials to stand undisturbed in the isothermal bath for at least 1 hour to allow excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This is a critical step to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Chapter 5: Data Interpretation and Reporting
Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The results should be presented in a clear and organized manner.
Table 3: Example Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Equilibrium Time (h) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| Methanol | 25.0 | 48 | |||
| Ethyl Acetate | 25.0 | 48 | |||
| Toluene | 25.0 | 72 | |||
| n-Hexane | 25.0 | 72 | |||
| DMSO | 25.0 | 48 |
Conclusion
References
-
ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link]
-
ASTM E1148-87(1993)e1, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 1993, [Link]
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ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]
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Pal, A. et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]
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ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]
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Vula. general properties of organic solvents. [Link]
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Carboxylic Acids and Esters. (n.d.). [Link]
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Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters. [Link]
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University of Rochester. Common Solvent Properties. [Link]
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Timberlake, K. C. (2007). Carboxylic Acids & Ester. Laboratory Manual for General, Organic, and Biological Chemistry. [Link]
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Allen, S. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. [Link]
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Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]
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Britannica. (2026). Carboxylic acid. [Link]
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KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
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Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]
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Chemistry LibreTexts. (2023). Properties of Esters. [Link]
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The Code Lucky. (2025). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained. YouTube. [Link]
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Core Topic: The Thermal Stability Profile of 3-(4-methoxycarbonylphenoxy)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-(4-methoxycarbonylphenoxy)propanoic acid, a key intermediate in pharmaceutical synthesis. The stability of such a precursor is a critical quality attribute that directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind experimental design. We detail the strategic application of core thermo-analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by stability-indicating chromatographic methods. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility. By elucidating potential degradation pathways and establishing a robust stability profile, this guide equips researchers and drug development professionals with the necessary tools to de-risk manufacturing processes, define appropriate storage conditions, and meet stringent regulatory expectations.
Introduction: Why Thermal Stability is a Non-Negotiable Parameter
In the landscape of pharmaceutical development, the intrinsic stability of every chemical entity within a synthetic route is of paramount importance. For a compound like 3-(4-methoxycarbonylphenoxy)propanoic acid, which contains both an ester and a carboxylic acid functional group, thermal lability can introduce a cascade of downstream risks. Thermal degradation can lead to a loss of material, the generation of process-related impurities that are difficult to remove, and in the worst-case scenario, the formation of toxicologically significant byproducts.
A thorough understanding of a molecule's response to thermal stress is foundational for:
-
Process Safety and Optimization: Identifying exothermic decomposition events that could lead to runaway reactions.
-
Purity Control: Establishing maximum operating temperatures to prevent impurity formation during synthesis and drying.
-
Storage and Shelf-Life Determination: Defining appropriate storage conditions (e.g., temperature, humidity) to ensure the material's integrity over time.
-
Regulatory Compliance: Providing essential data for regulatory filings, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2]
This guide will systematically detail the analytical methodologies required to build a comprehensive thermal stability profile.
Foundational Physicochemical Characterization
Before initiating stability studies, a baseline characterization of the material is essential. This ensures the identity and purity of the starting material, which is a prerequisite for accurate stability assessment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |
| Molecular Weight | 208.21 g/mol | [3][4] |
| CAS Number | 151937-09-6 | [3][4] |
| Appearance | Solid / White to off-white powder | [3] |
| Melting Point | 113-115 °C | [4] |
Note: Physical properties such as melting point can be indicative of purity. A broad melting range may suggest the presence of impurities.
The Analytical Triad: A Multi-Technique Approach to Stability
No single technique can fully elucidate a compound's thermal stability. A robust assessment relies on the integration of data from several orthogonal methods. We will focus on the synergistic triad of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).
Thermogravimetric Analysis (TGA): Defining the Onset of Decomposition
Expertise & Experience: TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or evaporation.[5][6] The primary objective is to identify the onset temperature of thermal decomposition (Tonset). This value serves as a critical upper limit for processing and handling. Conducting the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere can provide valuable mechanistic insight; a lower Tonset in air suggests susceptibility to oxidation.
Experimental Protocol: TGA
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5–10 mg of 3-(4-methoxycarbonylphenoxy)propanoic acid into a tared ceramic or platinum TGA pan. A consistent sample mass is key for reproducibility.
-
Atmosphere: Set the purge gas (high-purity Nitrogen) to a flow rate of 40 mL/min.
-
Temperature Program:
-
Isothermal Hold: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before ramping.
-
Temperature Ramp: Increase the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the Tonset, typically calculated as the intersection of the tangents to the pre-decomposition baseline and the decomposition curve.
Trustworthiness: The protocol's integrity is maintained by using a calibrated instrument and a quantifiable, unambiguous endpoint (mass loss). The result is a direct measure of physical change, making it a highly reliable indicator of decomposition.
Caption: Workflow for forced degradation and HPLC method validation.
Elucidating Potential Degradation Pathways
The chemical structure of 3-(4-methoxycarbonylphenoxy)propanoic acid suggests two primary, chemically plausible degradation pathways under thermal and hydrolytic stress.
-
Ester Hydrolysis: The methyl ester functionality is the most likely site for hydrolysis, particularly under acidic or basic conditions, but also potentially with heat and moisture. This would yield 3-(4-carboxyphenyl)propanoic acid and methanol. The formation of this di-acid impurity would significantly alter the polarity and solubility of the material.
-
Decarboxylation: While typically requiring higher temperatures, the propanoic acid moiety could undergo decarboxylation, leading to the loss of CO₂. This would result in a less polar impurity.
Identifying these products would be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) to obtain molecular weights of the impurity peaks observed during the forced degradation studies.
Conclusion and Strategic Recommendations
The thermal stability of 3-(4-methoxycarbonylphenoxy)propanoic acid cannot be assumed; it must be empirically determined through a rigorous, multi-faceted analytical strategy.
-
TGA establishes the absolute upper temperature limit for handling and processing.
-
DSC provides critical safety information regarding the energetics of decomposition and confirms the material's physical form via its melting point.
-
Forced degradation studies coupled with a validated, stability-indicating HPLC method are essential for understanding the degradation profile, identifying potential impurities, and ensuring the long-term stability of the material.
Based on the data gathered through these methodologies, drug development professionals can confidently define safe manufacturing process parameters, establish appropriate storage conditions and re-test dates, and provide a robust data package for regulatory submissions, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
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Linseis. (n.d.). Measurement of thermal stability. Retrieved from [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]
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Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
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Digital Commons @ Andrews University. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-(Methoxycarbonyl)phenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). Thermal Stability of Some Organic Compounds. Journal of Chemical & Engineering Data. Retrieved from [Link]
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ResearchGate. (2012, August). Thermal stability of inorganic and organic compounds in atmospheric particulate matter. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
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PubChem. (n.d.). CID 161425776. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Thermo gravimetric analysis (TGA) of complex ester C1. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of carboxylic acids and esters. Retrieved from [Link]
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ChemSrc. (n.d.). 3-Methoxy-4-methoxycarbonylphenylboronic acid SDS. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylic Acids and Esters Analysis. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Determination of Methyl 4-(2-carboxyethoxy)benzoate: A Hypothetical Case Study
Abstract
This technical guide presents a comprehensive, albeit hypothetical, walkthrough of the determination of the crystal structure of methyl 4-(2-carboxyethoxy)benzoate. In the absence of publicly available crystallographic data for this specific compound, this document serves as a practical guide for researchers, scientists, and drug development professionals on the methodologies and considerations involved in single-crystal X-ray diffraction studies of small organic molecules. By following a logical and field-proven workflow, from synthesis and crystallization to data collection and structure refinement, this guide provides in-depth insights into the experimental choices and self-validating protocols essential for obtaining a high-quality crystal structure. The presented data is illustrative, based on known values for structurally similar compounds, and is intended to provide a realistic framework for understanding the crystallographic process.
Introduction: The Significance of Structural Elucidation in Drug Development
The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. For drug development professionals, a precise understanding of a compound's crystal structure is paramount for structure-activity relationship (SAR) studies, polymorph screening, and formulation development. Methyl 4-(2-carboxyethoxy)benzoate, a derivative of benzoic acid, belongs to a class of compounds with significant applications in the pharmaceutical industry, ranging from their use as preservatives to their role as intermediates in the synthesis of more complex medicinal compounds. The determination of its crystal structure would provide invaluable information on its conformation, intermolecular interactions, and packing in the solid state, all of which can influence its stability, solubility, and bioavailability.
This guide will detail the hypothetical process of elucidating the crystal structure of methyl 4-(2-carboxyethoxy)benzoate, providing a robust framework for similar small molecule crystallographic studies.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
A high-quality single crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment.[1] This section outlines a plausible synthetic route and crystallization protocol for obtaining crystals of methyl 4-(2-carboxyethoxy)benzoate suitable for diffraction analysis.
Synthesis of Methyl 4-(2-carboxyethoxy)benzoate
A common method for the synthesis of such ether linkages is the Williamson ether synthesis. The hypothetical synthesis would involve the reaction of methyl 4-hydroxybenzoate with ethyl 2-bromoacetate in the presence of a suitable base.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.
-
Addition of Alkylating Agent: While stirring at room temperature, add ethyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product, ethyl 4-(2-methoxycarbonylphenoxy)acetate, is then hydrolyzed.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water, and add a stoichiometric amount of a base like sodium hydroxide. Stir the mixture at room temperature until the hydrolysis of the ethyl ester is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The resulting solid, methyl 4-(2-carboxyethoxy)benzoate, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be explored to obtain a crystal of sufficient size and quality.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified methyl 4-(2-carboxyethoxy)benzoate in a range of solvents and solvent mixtures to determine its solubility. Ideal solvents are those in which the compound is moderately soluble.
-
Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][3]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected by a detector as the crystal is rotated.
Experimental Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a glass fiber or a loop with a cryoprotectant.
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected at different crystal orientations.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.
Structure Solution and Refinement
The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by refinement of the structural model to improve its agreement with the experimental data.
Workflow for Structure Solution and Refinement:
Hypothetical Crystallographic Data and Structural Analysis
The following table summarizes the hypothetical crystallographic data for methyl 4-(2-carboxyethoxy)benzoate, based on typical values for similar small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₂O₅ |
| Formula Weight | 224.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.485 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 472 |
| R-factor (%) | 4.5 |
| wR-factor (%) | 11.2 |
| Goodness-of-fit | 1.05 |
Structural Analysis:
The hypothetical crystal structure would likely reveal key features of the molecule's conformation and intermolecular interactions. The dihedral angle between the benzene ring and the carboxyethoxy group would be a critical parameter, indicating the degree of planarity of the molecule. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid group, forming dimers or chains. Weaker C-H···O interactions would also be expected to contribute to the overall stability of the crystal lattice.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of methyl 4-(2-carboxyethoxy)benzoate. The detailed protocols and workflows serve as a valuable resource for researchers in the pharmaceutical sciences. The actual determination of this crystal structure would provide definitive insights into its solid-state properties, aiding in its potential development as a pharmaceutical agent or intermediate. Future work should focus on the successful synthesis and crystallization of this compound to enable its experimental crystallographic analysis.
References
- Khan, F. N., et al. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
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- Excillum. (n.d.). Small molecule crystallography.
- ACS Publications. (2022).
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
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An In-depth Technical Guide to the Research Applications of Benzoic Acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Foreword: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern drug discovery and materials science, the exploration of novel chemical entities with versatile functionalities is paramount. Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester, with the chemical formula C11H12O5 and a molecular weight of 224.21, presents itself as a compelling, yet underexplored, molecular scaffold.[1] Its structure, characterized by a para-substituted benzene ring bearing a methyl ester and a carboxyethoxy group, offers a unique combination of a potential prodrug moiety and a reactive handle for further chemical elaboration. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in established principles of medicinal chemistry and supported by detailed, actionable experimental protocols. While direct research on this specific molecule is limited, its structural motifs are present in a wide array of biologically active compounds, allowing us to infer a rich landscape of potential applications.
Molecular Architecture and Physicochemical Profile
"this compound," also known as 3-(4-methoxycarbonylphenoxy)propanoic acid, possesses a deceptively simple structure that belies its functional complexity.[1] Understanding its key chemical features is crucial for designing meaningful research applications.
| Property | Value | Significance in Research Applications |
| Molecular Formula | C11H12O5 | Provides the basis for all stoichiometric calculations and structural elucidation. |
| Molecular Weight | 224.21 g/mol [1] | Influences diffusion rates, membrane permeability, and formulation considerations. |
| CAS Number | 72155-09-0[1][2] | A unique identifier for unambiguous substance identification. |
| Key Functional Groups | Methyl Ester, Carboxylic Acid, Ether Linkage, Aromatic Ring | These groups dictate the molecule's reactivity, potential for hydrogen bonding, lipophilicity, and metabolic fate. |
| Predicted LogP | ~1.5 - 2.5 | Suggests moderate lipophilicity, potentially favorable for oral absorption and cell membrane permeability. |
The presence of both a methyl ester and a free carboxylic acid gives the molecule a dual nature. The methyl ester can act as a prodrug, masking the polarity of a carboxylic acid to enhance cell permeability, before being cleaved by intracellular esterases to release the active, more polar metabolite.[3][4][5] Conversely, the free carboxylic acid on the ethoxy side chain provides a handle for further synthetic modifications, such as amide bond formation, to create libraries of new chemical entities.
Potential Research Applications: A Multi-pronged Approach
The unique structural features of "this compound" suggest several avenues for research, primarily in the realm of drug discovery and development.
As a Prodrug Scaffold for Enhanced Bioavailability
The most immediate application of this molecule is as a prodrug of its corresponding dicarboxylic acid. Many carboxylic acid-containing drugs suffer from poor oral bioavailability due to their high polarity at physiological pH.[4] Esterification is a common strategy to overcome this limitation.[3][5][6]
Scientific Rationale: The methyl ester moiety can increase the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal tract and cell membranes. Once inside the body or target cells, ubiquitous esterase enzymes can hydrolyze the methyl ester, releasing the active dicarboxylic acid.
Proposed Research Workflow:
Caption: Workflow for evaluating prodrug potential.
Experimental Protocols:
-
Protocol 2.1.1: In Vitro Esterase Stability Assay
-
Objective: To determine the rate of hydrolysis of the methyl ester in the presence of esterases.
-
Materials: "this compound," porcine liver esterase (PLE), phosphate-buffered saline (PBS, pH 7.4), acetonitrile, LC-MS/MS system.
-
Procedure: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4) containing 1 mg/mL PLE. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile. e. Centrifuge the samples to precipitate the enzyme. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and the formation of the dicarboxylic acid metabolite. g. Calculate the half-life (t½) of the compound in the presence of esterases.
-
-
Protocol 2.1.2: Caco-2 Permeability Assay
-
Objective: To assess the permeability of the compound across a model of the intestinal epithelium.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), test compound, LC-MS/MS system.
-
Procedure: a. Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer. b. Wash the cell monolayer with HBSS. c. Add the test compound (at a final concentration of 10 µM) to the apical (A) side of the Transwell®. d. At various time points, collect samples from the basolateral (B) side. e. Analyze the concentration of the test compound in the apical and basolateral samples by LC-MS/MS. f. Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.
-
A Building Block for Novel Anti-inflammatory Agents
Benzoic acid and its derivatives are known to possess anti-inflammatory properties.[7] The core structure of "this compound" can be synthetically modified to generate a library of compounds for screening as potential anti-inflammatory agents.
Scientific Rationale: The free carboxylic acid on the ethoxy side chain is a prime site for amidation with various amines, leading to a diverse set of derivatives. These modifications can alter the compound's size, shape, and electronic properties, potentially leading to interactions with key inflammatory targets such as cyclooxygenase (COX) enzymes or cytokine receptors.
Proposed Research Workflow:
Caption: Workflow for developing novel anti-inflammatory agents.
Experimental Protocols:
-
Protocol 2.2.1: Synthesis of an Amide Library
-
Objective: To synthesize a library of amide derivatives from the starting material.
-
Materials: "this compound," oxalyl chloride, dichloromethane (DCM), a diverse set of primary and secondary amines, triethylamine, purification supplies (silica gel, solvents).
-
Procedure: a. Dissolve the starting material in anhydrous DCM. b. Add oxalyl chloride dropwise at 0°C and stir for 2 hours to form the acid chloride. c. In a separate flask, dissolve the desired amine and triethylamine in DCM. d. Add the acid chloride solution dropwise to the amine solution at 0°C. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with water and extract the product with DCM. g. Purify the crude product by column chromatography. h. Characterize the final product by NMR and mass spectrometry.
-
-
Protocol 2.2.2: In Vitro COX Inhibition Assay
-
Objective: To screen the synthesized library for inhibition of COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure: a. Follow the manufacturer's protocol for the COX inhibitor screening assay kit. b. Prepare a series of dilutions for each test compound. c. Add the enzyme, heme, and test compound to the reaction wells and incubate. d. Initiate the reaction by adding arachidonic acid. e. After a set incubation time, measure the absorbance at the specified wavelength. f. Calculate the percent inhibition for each compound and determine the IC50 values for the active compounds.
-
Exploration as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The structure of "this compound" makes it a potential candidate for a novel linker.
Scientific Rationale: The two distinct carboxylic acid functionalities (one as a methyl ester) provide orthogonal handles for conjugation. One end can be attached to a target protein ligand and the other to an E3 ligase ligand. The length and flexibility of the ethoxy chain can be further modified to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Proposed Research Workflow:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Benzoic acid propanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. scirp.org [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Reactivity of the Carboxylic Acid Group in 3-(4-methoxycarbonylphenoxy)propanoic acid
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid functional group in 3-(4-methoxycarbonylphenoxy)propanoic acid. This molecule presents a unique case study in chemoselectivity due to the presence of two distinct carbonyl-containing moieties: a carboxylic acid and a methyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the electronic and steric factors governing the reactivity of the carboxylic acid. It further provides field-proven, step-by-step protocols for key synthetic transformations, including amide bond formation and selective reduction. The causality behind experimental choices is explained, and all claims are supported by authoritative references.
Introduction
3-(4-methoxycarbonylphenoxy)propanoic acid is a bifunctional organic compound that has garnered interest in medicinal chemistry and materials science as a versatile building block. Its structure incorporates a flexible propanoic acid chain linked to a rigid aromatic ring, which is further functionalized with a methyl ester. The presence of both a carboxylic acid and an ester group on the same molecule necessitates a nuanced understanding of their differential reactivity to achieve desired chemical modifications selectively.
This guide focuses specifically on the carboxylic acid moiety, dissecting the factors that influence its behavior as both an electrophile and a nucleophile (in its carboxylate form). We will explore strategies to selectively engage the carboxylic acid in common synthetic transformations while preserving the integrity of the methyl ester. The protocols and mechanistic discussions herein are designed to equip the practicing scientist with the knowledge to confidently and successfully utilize this compound in complex synthetic endeavors.
Chapter 1: Electronic and Steric Landscape
The reactivity of the carboxylic acid in 3-(4-methoxycarbonylphenoxy)propanoic acid is dictated by the interplay of inductive and resonance effects, as well as the steric environment around the reactive center.
1.1 Molecular Structure Analysis
The molecule consists of a phenoxyacetic acid derivative core structure. The propanoic acid side chain provides conformational flexibility, while the para-substituted benzene ring is rigid. The two key functional groups are the terminal carboxylic acid (-COOH) and the methyl ester (-COOCH₃) attached to the benzene ring.
1.2 The Influence of the Phenoxy and Methoxycarbonyl Groups
The phenoxy group, being electron-withdrawing, has a modest acidifying effect on the propanoic acid moiety. More significantly, the methoxycarbonyl group is a moderate electron-withdrawing group on the aromatic ring. This electronic pull can have a minor, long-range influence on the acidity of the carboxylic acid. The predicted pKa of similar structures, such as 3-[4-(methoxycarbonyl)phenyl]propanoic acid, is around 4.55, which is typical for a carboxylic acid of this nature.[1]
Chapter 2: The Carboxylic Acid as an Electrophile: Activation and Nucleophilic Acyl Substitution
The carbonyl carbon of the carboxylic acid is electrophilic, but the hydroxyl group is a poor leaving group. Therefore, direct reaction with all but the strongest nucleophiles is not feasible. Activation of the carboxylic acid is a prerequisite for most nucleophilic acyl substitution reactions.
2.1 Carbodiimide-Mediated Amide Bond Formation
One of the most common and versatile methods for forming amide bonds from carboxylic acids is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond.
The reaction is often carried out in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable active ester, which minimizes side reactions such as the formation of an unreactive N-acylurea and reduces the risk of racemization if the amine or carboxylic acid is chiral.[3][5]
Detailed Protocol: EDC/NHS-Mediated Amidation
Objective: To selectively form an amide at the carboxylic acid position of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Reagents:
-
3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq, if the amine is a hydrochloride salt)
Procedure:
-
Dissolve 3-(4-methoxycarbonylphenoxy)propanoic acid and NHS in anhydrous DCM.
-
Add the amine to the solution. If the amine is a hydrochloride salt, add the base (TEA or DIPEA) and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of EDC·HCl is advantageous as the urea byproduct is water-soluble and can be easily removed during the aqueous workup.[3][4] The addition of NHS enhances the reaction efficiency and yield by forming a more stable active ester intermediate.[4]
Diagram: EDC/NHS Coupling Mechanism
Caption: EDC/NHS mediated amide bond formation workflow.
Chapter 3: Selective Reduction of the Carboxylic Acid
A significant challenge in the chemistry of 3-(4-methoxycarbonylphenoxy)propanoic acid is the selective reduction of the carboxylic acid in the presence of the methyl ester.
3.1 Reagent Selection for Chemoselectivity
Powerful reducing agents like lithium aluminum hydride (LAH) will readily reduce both the carboxylic acid and the ester to their corresponding alcohols.[6][7] Sodium borohydride (NaBH₄) is generally not strong enough to reduce either functional group under standard conditions.[7]
The reagent of choice for the selective reduction of carboxylic acids in the presence of esters is borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[6][8][9] Borane reacts much faster with carboxylic acids than with esters.[10][11]
Mechanism of Selective Reduction with Borane: The selectivity arises from the initial rapid acid-base reaction between the acidic proton of the carboxylic acid and a hydride from borane, which forms a triacyloxyborane intermediate.[8] This intermediate is then further reduced to the primary alcohol. Esters lack this acidic proton and therefore react much more slowly with borane.[10]
Detailed Protocol: Selective Reduction with Borane-THF
Objective: To selectively reduce the carboxylic acid of 3-(4-methoxycarbonylphenoxy)propanoic acid to a primary alcohol.
Reagents:
-
3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 3-(4-methoxycarbonylphenoxy)propanoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise via a syringe. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The use of an inert atmosphere is crucial as borane reacts with moisture. The slow, controlled addition of borane at low temperature helps to manage the exothermic reaction and the evolution of hydrogen gas. The methanol quench destroys any excess borane, and the acidic workup hydrolyzes the borate esters formed during the reaction to yield the final alcohol product.
Diagram: Reagent Selection for Reduction
Caption: Decision tree for reducing agent selection.
Chapter 4: Other Transformations
4.1 Esterification
While the molecule already contains an ester, it is possible to esterify the carboxylic acid group. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[12] However, this method is an equilibrium process and using a large excess of the alcohol is necessary to drive the reaction to completion.[12] A significant challenge in this case would be potential transesterification of the existing methyl ester, especially under harsh acidic conditions and elevated temperatures. Milder methods, such as reaction with an alkyl halide in the presence of a non-nucleophilic base, might offer better selectivity.
Summary of Reactivity
The carboxylic acid group in 3-(4-methoxycarbonylphenoxy)propanoic acid is a versatile handle for synthetic modifications. Its reactivity can be selectively harnessed through careful choice of reagents and reaction conditions.
| Reaction | Reagent(s) | Key Considerations | Outcome on Carboxylic Acid | Outcome on Methyl Ester |
| Amidation | EDC, NHS, Amine | Excellent selectivity. Water-soluble byproducts with EDC. | Forms amide | Unchanged |
| Reduction | BH₃·THF | Highly selective for the carboxylic acid. Requires inert atmosphere. | Reduced to primary alcohol | Unchanged |
| Reduction | LiAlH₄ | Non-selective, powerful reducing agent. | Reduced to primary alcohol | Reduced to primary alcohol |
| Esterification | Alcohol, Acid Catalyst | Risk of transesterification of the methyl ester. | Forms new ester | Potentially transesterified |
Conclusion
This guide has provided a detailed technical overview of the reactivity of the carboxylic acid group in 3-(4-methoxycarbonylphenoxy)propanoic acid. By understanding the electronic and steric factors at play, and by employing the appropriate reagents and protocols, researchers can selectively functionalize this moiety to synthesize a wide array of complex molecules for applications in drug discovery and materials science. The provided protocols for amidation and selective reduction serve as a robust starting point for the practical application of these chemical principles.
References
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Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Penton, C., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202111535. [Link]
-
Rzepa, H. (2015). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]
-
Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. YouTube. [Link]
-
Andrew G Myers Research Group. Chem 115. [Link]
-
Synthetic Communications. (1986). Selective Reduction of Carboxylic Acid Esters in the Presence of a Five-Membered Cyclic Sulfone. 16(8), 911-915. [Link]
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486. [Link]
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ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. [Link]
-
Oelen, W. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e). [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]
-
Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. [Link]
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]
-
Human Metabolome Database. (2017, September 17). Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). [Link]
-
ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. [Link]
-
Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
-
PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid. [Link]
-
PubMed Central. 3-(2-Formylphenoxy)propanoic acid. [Link]
-
PubChem. 3-(4-Phenoxyphenyl)propanoic acid. [Link]
-
NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. [Link]
-
PubChem. 3-(4-(Methoxycarbonyl)phenyl)propanoic acid. [Link]
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Methodological & Application
Synthesis of Novel Functional Polyesters Using Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Monomer for Advanced Polyester Synthesis
The field of polymer chemistry is continually driven by the pursuit of novel materials with tailored functionalities. Polyesters, a cornerstone of this field, offer a remarkable diversity in properties and applications, from biodegradable materials to high-performance engineering plastics.[1] The monomer, "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester," also known by its synonym 3-(4-methoxycarbonylphenoxy)propanoic acid[2], presents a unique opportunity for the design of advanced polyesters. Its structure incorporates three key features: a methyl ester, a carboxylic acid, and an ether linkage. This trifunctional nature allows for complex polymer architectures and the introduction of specific properties.
This application note provides a comprehensive guide to the synthesis of polyesters from this monomer via a two-stage melt polycondensation protocol. We will delve into the rationale behind the experimental design, provide a detailed step-by-step procedure, and outline the necessary characterization techniques to validate the synthesis and understand the properties of the resulting polymer.
The Chemistry of Polymerization: A Two-Stage Approach
The presence of both a carboxylic acid and a methyl ester group on the same molecule allows for a self-polycondensation reaction. However, the different reactivity of these groups necessitates a carefully controlled, two-stage approach to achieve high molecular weight polyesters.
-
Stage 1: Esterification/Transesterification. In the initial stage, at a moderately elevated temperature, the carboxylic acid groups will preferentially react with the methyl ester groups of other monomers. This reaction proceeds via a transesterification mechanism, with the elimination of methanol as a byproduct.[3] A suitable catalyst, such as an organometallic compound, can be employed to facilitate this reaction.[4]
-
Stage 2: Polycondensation under Vacuum. Once the initial esterification has proceeded to a significant extent, the temperature is further increased, and a high vacuum is applied. This stage is crucial for removing the volatile byproducts (methanol and water) and driving the equilibrium of the reaction towards the formation of high molecular weight polymer chains.[5]
This two-stage melt polycondensation method is a well-established technique for synthesizing a wide range of polyesters and offers the advantage of being a solvent-free process.[5][6]
Experimental Protocol: Two-Stage Melt Polycondensation
This protocol details the synthesis of a polyester from "this compound."
3.1. Materials and Equipment
-
Monomer: this compound (C11H12O5, MW: 224.21 g/mol )[2]
-
Catalyst: Antimony(III) oxide (Sb2O3) or Titanium(IV) isopropoxide (TIPT)
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating and Temperature Control: Heating mantle with a temperature controller.
-
Vacuum System: High-vacuum pump with a cold trap.
-
Inert Gas: High-purity nitrogen.
3.2. Polymerization Workflow Diagram
Caption: Workflow for the two-stage melt polycondensation of "this compound".
3.3. Step-by-Step Procedure
-
Monomer and Catalyst Charging: In a clean and dry three-necked round-bottom flask, add a known quantity of "this compound" and the catalyst (e.g., 200-400 ppm of Sb2O3).
-
Reaction Setup: Assemble the reaction apparatus as described in section 3.1. Ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout Stage 1.
-
Stage 1 - Esterification:
-
Begin stirring the reaction mixture.
-
Gradually heat the flask to a temperature of 180-200°C.
-
The reaction will commence with the evolution of methanol, which will be collected in the distillation condenser.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.
-
-
Stage 2 - Polycondensation:
-
Increase the temperature of the reaction mixture to 220-240°C.
-
Gradually reduce the pressure inside the reaction vessel using a high-vacuum pump. The pressure should be slowly lowered to below 1 Torr over a period of about 1 hour.
-
A significant increase in the viscosity of the melt will be observed as the polymerization progresses.
-
Continue the reaction under high vacuum for another 3-5 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.
-
-
Polymer Isolation:
-
Discontinue heating and stop the vacuum, allowing the system to return to atmospheric pressure under a nitrogen blanket.
-
Once the reactor has cooled to room temperature, the solid polymer can be carefully removed from the flask.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
3.4. Key Reaction Parameters
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 180-200°C | 220-240°C |
| Pressure | Atmospheric (under N2) | <1 Torr |
| Duration | 2-4 hours | 3-5 hours |
| Catalyst | Sb2O3 or TIPT | Sb2O3 or TIPT |
| Byproduct Removed | Methanol | Methanol, Water |
Characterization of the Synthesized Polyester
A thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and thermal properties.
4.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the disappearance of carboxylic acid groups. Look for the characteristic C=O stretching vibration of the ester group (~1720 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
4.3. Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polyester.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.
Structure of the Repeating Unit
The polymerization of "this compound" is expected to yield a polyester with the following repeating unit:
Caption: Proposed repeating unit of the polyester synthesized from "this compound".
Potential Applications
The unique structure of the polyester derived from this monomer, featuring both aromatic and aliphatic segments with ether linkages, suggests a range of potential applications:
-
Drug Delivery: The biodegradable nature of the ester and ether linkages could make this polymer a candidate for controlled drug release matrices.
-
Biomedical Materials: Its potential biocompatibility and tunable degradation rates could be advantageous for tissue engineering scaffolds and medical implants.
-
Specialty Plastics and Coatings: The aromatic component is expected to impart good thermal and mechanical properties, making it suitable for use in specialty plastics and high-performance coatings.
Conclusion
This application note provides a foundational protocol for the synthesis and characterization of novel polyesters from "this compound." The proposed two-stage melt polycondensation method offers a robust and scalable approach to producing these promising materials. Further optimization of the reaction conditions and in-depth investigation of the polymer's properties will undoubtedly open up new avenues for its application in various scientific and industrial fields.
References
- Google Patents. (n.d.). Esterification catalyst, polyester process and polyester article.
-
National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Monomers and Polymers for Adhesives from Methyl Oleate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
MDPI. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, January 15). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
- Google Patents. (n.d.). Polymerization of carboxylic acid monomers and alkyl acrylate esters in chlorofluoroethane.
-
Semantic Scholar. (n.d.). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
ResearchGate. (2015, December 28). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
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- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Strategies for Amide Coupling with 3-(4-methoxycarbonylphenoxy)propanoic Acid
Introduction: The Utility of 3-(4-methoxycarbonylphenoxy)propanoic Acid
3-(4-methoxycarbonylphenoxy)propanoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal carboxylic acid, a stable phenoxy ether linkage, and a methyl ester. This unique combination allows it to act as a versatile linker or building block. The carboxylic acid provides a reactive handle for amide bond formation, enabling conjugation to amines in peptides, small molecules, or functionalized surfaces. The methyl ester offers a secondary site that can be retained or subsequently hydrolyzed for further modification, making it a valuable tool for constructing complex molecular architectures.
This guide provides a detailed exploration of the chemical principles and step-by-step protocols for successfully performing amide coupling reactions with this specific acid, focusing on methods that ensure high yield and purity while preserving the integrity of the methyl ester group.
The Fundamental Challenge of Amide Bond Formation
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient. The primary obstacle is a rapid acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a stable and unreactive ammonium-carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2] Modern amide coupling protocols rely on specialized reagents that activate the carboxyl group in situ, rendering it highly susceptible to nucleophilic attack by the amine.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, desired reaction conditions, and purification strategy. We will detail protocols for two of the most robust and widely used classes of coupling reagents: carbodiimides and onium salts.
Carbodiimide-Mediated Coupling: The EDC/NHS System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][4]
However, this intermediate can be unstable and prone to rearrangement into an unreactive N-acylurea byproduct. To mitigate this and improve reaction efficiency, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is almost always included.[5][6] NHS rapidly traps the O-acylisourea to form a semi-stable NHS-ester, which is less susceptible to side reactions and reacts cleanly with the amine to form the desired amide.[7]
Mechanism Overview: EDC/NHS Coupling
Caption: Simplified workflow for HBTU-mediated amide coupling.
Comparative Overview of Protocols
The following table summarizes the key parameters for the two detailed protocols provided in this guide. This allows for an at-a-glance comparison to aid in selecting the most appropriate method for your specific application.
| Parameter | Protocol 1: EDC/NHS | Protocol 2: HBTU |
| Coupling Reagent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) |
| Additive | NHS (N-hydroxysuccinimide) | None (HOBt moiety is part of HBTU) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 (EDC) : 2-3 | 1 : 1.1 : 1.2 (HBTU) : 3 |
| Typical Base | DIPEA or Triethylamine | DIPEA (Diisopropylethylamine) |
| Typical Solvent | DMF or DCM | DMF (Dimethylformamide) |
| Initial Temperature | 0 °C | Room Temperature |
| Key Advantage | Cost-effective; water-soluble byproducts. [1] | High efficiency, fast reaction, low racemization. |
| Key Consideration | Two-component activation system. | Moisture sensitive; slightly more expensive. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Amide Coupling using EDC and NHS
This protocol is a robust and widely applicable method for general amide synthesis. The use of NHS is crucial for minimizing side reactions. [5] Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
DIPEA (Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution or 10% aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Activation: Add EDC (1.2 eq) to the cooled solution in one portion. Stir the reaction mixture at 0 °C for 30-60 minutes. This "pre-activation" step allows for the formation of the NHS-ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl or 10% citric acid (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and NHS), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HBTU
This method is highly efficient and particularly useful for sterically hindered amines or when rapid reaction times are desired. [8] Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid
-
Amine of interest
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
10% aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change in appearance as the active ester forms. [9]4. Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Continue to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish, consider gentle heating (40-50 °C) after the initial room temperature phase. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Ester Hydrolysis: The methyl ester on the phenoxy ring is generally stable to these conditions. However, avoid using strong bases (like NaOH or KOH) or prolonged heating, which could lead to saponification. The use of non-nucleophilic bases like DIPEA is critical.
-
Byproduct Removal: The byproduct of EDC, ethyl-dimethylaminopropyl urea (EDU), is water-soluble and easily removed during the aqueous work-up. [1]The byproducts from HBTU are also typically removed by standard aqueous washes and chromatography.
-
Difficult Couplings: For extremely electron-deficient amines or sterically hindered substrates where standard methods fail, conversion of the carboxylic acid to an acyl fluoride may be a viable, albeit more complex, alternative strategy. [10]
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, E64, o2197. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22036572, 3-(4-Phenoxyphenyl)propanoic acid. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Golisade, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025-11030. Available at: [Link]
-
Grabarek, Z., & Gergely, J. (1990). Amine coupling through EDC/NHS: a practical approach. Analytical Biochemistry, 185(1), 131-135. Available at: [Link]
-
ResearchGate. (n.d.). What are the best reaction condition for amide coupling using HBTU?. Retrieved from [Link]
-
Ho, T. C., et al. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 70(8), 3097-3105. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols: Methyl 4-(2-carboxyethoxy)benzoate as a Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of targeted therapeutics, the rational design of linker molecules is a critical determinant of success. The linker, a seemingly simple bridge, dictates the stability, solubility, and release kinetics of a payload, profoundly influencing the efficacy and safety profile of a drug conjugate. This technical guide provides an in-depth exploration of methyl 4-(2-carboxyethoxy)benzoate , a bifunctional linker with significant potential in the development of innovative drug delivery systems, including Antibody-Drug Conjugates (ADCs) and other targeted therapies.
While direct literature on the application of methyl 4-(2-carboxyethoxy)benzoate is emerging, its structural motifs—a cleavable ester bond and a terminal carboxylic acid—position it as a highly adaptable tool for medicinal chemists. This guide will provide a comprehensive overview of its properties, a detailed protocol for its synthesis, and step-by-step instructions for its application in constructing drug conjugates, drawing upon established principles of bioconjugation chemistry.
The Strategic Advantage of Methyl 4-(2-carboxyethoxy)benzoate in Linker Design
Methyl 4-(2-carboxyethoxy)benzoate offers a unique combination of features that make it an attractive candidate for a linker in drug discovery. Its design incorporates two key functionalities: a terminal carboxylic acid and a methyl ester. This dual-functionality allows for a sequential and controlled conjugation strategy.
The terminal carboxylic acid serves as a versatile handle for covalent attachment to amine-containing molecules, such as the lysine residues on an antibody or an amine-functionalized targeting ligand, through the formation of a stable amide bond.[1][2][3] This is a cornerstone of bioconjugation chemistry, enabling the precise connection of the linker to the targeting moiety.
The ester group , specifically a carboxyethoxy moiety, introduces a cleavable linkage. Ester bonds are susceptible to hydrolysis, which can be triggered by the acidic environment of endosomes and lysosomes within target cells (pH 4.5-6.0) or by intracellular esterase enzymes.[4][5][6] This controlled cleavage mechanism allows for the release of the payload specifically at the site of action, minimizing systemic toxicity.[5][7]
The overall structure of methyl 4-(2-carboxyethoxy)benzoate provides a balance of hydrophilicity and hydrophobicity, which can influence the solubility and aggregation properties of the final drug conjugate, critical factors for its developability.[5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a linker is paramount for its effective application.
| Property | Value | Source |
| Chemical Name | methyl 4-(2-carboxyethoxy)benzoate | - |
| Synonyms | 3-(4-methoxycarbonylphenoxy)propanoic acid | [8][9] |
| CAS Number | 72155-09-0 | [8][9] |
| Molecular Formula | C₁₁H₁₂O₅ | [8] |
| Molecular Weight | 224.21 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂), sparingly soluble in water (predicted) | - |
Characterization: The identity and purity of synthesized methyl 4-(2-carboxyethoxy)benzoate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy chain, and the methyl ester protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, further validating its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized linker.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and application of methyl 4-(2-carboxyethoxy)benzoate as a linker in drug discovery.
Synthesis of Methyl 4-(2-carboxyethoxy)benzoate
This protocol describes a two-step synthesis starting from commercially available reagents.
Workflow Diagram:
Caption: Synthetic workflow for methyl 4-(2-carboxyethoxy)benzoate.
Step 1: Synthesis of Methyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate
This step involves a Williamson ether synthesis to couple methyl 4-hydroxybenzoate with ethyl 3-bromopropionate.
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Ethyl 3-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Add ethyl 3-bromopropionate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield methyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate as a colorless oil or white solid.
-
Step 2: Selective Hydrolysis to Methyl 4-(2-carboxyethoxy)benzoate
This step involves the selective hydrolysis of the ethyl ester in the presence of the methyl ester.
-
Materials:
-
Methyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.1 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully add 1 M HCl to the reaction mixture to adjust the pH to ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield methyl 4-(2-carboxyethoxy)benzoate as a white solid.
-
Conjugation of the Linker to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid of the linker and its subsequent conjugation to a payload containing a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for conjugating the linker to a payload.
-
Materials:
-
Methyl 4-(2-carboxyethoxy)benzoate
-
Amine-containing payload (e.g., a cytotoxic drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
-
Procedure:
-
Dissolve methyl 4-(2-carboxyethoxy)benzoate (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF. If the payload is in a salt form (e.g., HCl salt), add DIPEA (1.1 eq) to neutralize it.
-
Add the solution of the activated linker to the payload solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by HPLC.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired linker-payload conjugate.
-
Hydrolysis of the Methyl Ester and Conjugation to a Targeting Moiety
This protocol describes the hydrolysis of the methyl ester of the linker-payload conjugate to reveal a carboxylic acid, which can then be conjugated to a targeting moiety (e.g., an antibody).
-
Materials:
-
Linker-payload conjugate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Targeting moiety (e.g., antibody with accessible lysine residues)
-
EDC, Sulfo-NHS
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Follow the procedure described in Step 2 of the linker synthesis (Section 3.1) to hydrolyze the methyl ester of the linker-payload conjugate. This will generate the carboxylic acid-functionalized linker-payload.
-
-
Conjugation to an Antibody:
-
This step involves a standard carbodiimide coupling reaction in an aqueous buffer.
-
Dissolve the carboxylic acid-functionalized linker-payload in an appropriate buffer (e.g., PBS at pH 7.4).
-
Activate the carboxylic acid by adding EDC and Sulfo-NHS.
-
Add the antibody solution to the activated linker-payload solution.
-
Allow the reaction to proceed at room temperature or 4 °C for a specified time.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or other appropriate methods to remove unconjugated linker-payload and other reagents.[10]
-
-
Characterization of the Drug-Linker Conjugate
Thorough characterization of the final drug-linker conjugate is essential to ensure its quality and to understand its properties.
| Analytical Technique | Purpose |
| HPLC | To determine the purity and retention time of the conjugate. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and to identify any byproducts. |
| NMR Spectroscopy | To confirm the structure of the conjugate, particularly the formation of the amide bond. |
Conclusion and Future Perspectives
Methyl 4-(2-carboxyethoxy)benzoate represents a promising and versatile linker for the development of targeted drug delivery systems. Its dual functionality allows for a controlled and sequential conjugation strategy, while the incorporated ester linkage provides a mechanism for controlled payload release. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this linker in drug discovery.
Future work will focus on the in-depth characterization of ADCs and other conjugates constructed with this linker, including studies on their stability in plasma, their cleavage kinetics in different cellular compartments, and their in vitro and in vivo efficacy. The modular nature of this linker also allows for further modifications to fine-tune its properties, such as altering the length of the ethoxy chain to modulate solubility and steric hindrance. As the field of targeted therapeutics continues to evolve, the development of novel and adaptable linkers like methyl 4-(2-carboxyethoxy)benzoate will be instrumental in creating safer and more effective medicines.
References
- Watts, K., Brems, B., Jackson, C., Benjamin, S., Hathout, Y., Alayi, T., & Tumey, L. N. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Research Days Posters 2020.
- Bar-Zion, T., et al. (2021).
- Singh, R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
-
Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved January 20, 2026, from [Link]
- Poon, K. W. C., & Spring, D. R. (2019).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 20, 2026, from [Link]
- LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
Benzoic Acid, 4-(2-Carboxyethoxy)-, 1-Methyl Ester, 95% Purity, C11H12O5, 50 mg. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 3-(4-methoxycarbonylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide to the potential polymerization techniques for 3-(4-methoxycarbonylphenoxy)propanoic acid, a bifunctional monomer with prospects in the synthesis of novel polyesters for biomedical and pharmaceutical applications. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, this guide extrapolates from established principles of polymer chemistry to propose detailed protocols for its polymerization. We will explore two primary strategies: direct polycondensation and a hypothetical ring-opening polymerization (ROP) pathway. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of polymers derived from this promising monomer.
Introduction to 3-(4-methoxycarbonylphenoxy)propanoic acid
3-(4-methoxycarbonylphenoxy)propanoic acid is a unique bifunctional molecule possessing both a carboxylic acid and a methyl ester group. This structure presents intriguing possibilities for polyester synthesis. The presence of the aromatic ring suggests that polymers derived from it may exhibit enhanced thermal stability and specific mechanical properties. The ester and carboxylic acid functionalities provide the handles for polymerization reactions. The potential for modification of these groups post-polymerization also opens avenues for creating functional materials for applications such as drug delivery, tissue engineering, and specialty coatings.
Physicochemical Properties of 3-(4-methoxycarbonylphenoxy)propanoic acid:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 224.21 g/mol | [4] |
| Appearance | Solid | [1] |
| CAS Number | 151937-09-6 | [1][2] |
Polymerization Strategies
Given the structure of 3-(4-methoxycarbonylphenoxy)propanoic acid, two principal polymerization routes can be envisaged. The choice of strategy will significantly influence the final polymer's molecular weight, polydispersity, and architecture.
Diagram of Potential Polymerization Pathways
Caption: Potential polymerization pathways for 3-(4-methoxycarbonylphenoxy)propanoic acid.
Direct Polycondensation of 3-(4-methoxycarbonylphenoxy)propanoic acid
Direct polycondensation is a step-growth polymerization method where the bifunctional monomers react to form a polymer with the elimination of a small molecule, such as water.[5][6][7][8][9] In the case of 3-(4-methoxycarbonylphenoxy)propanoic acid, the carboxylic acid group of one monomer can react with the hydroxyl group (formed from the in-situ hydrolysis of the methyl ester or through transesterification) of another monomer.
Causality of Experimental Choices:
-
High Temperature and Vacuum: These conditions are crucial to drive the equilibrium reaction towards the polymer by continuously removing the water or methanol byproduct.[10]
-
Catalyst: An appropriate catalyst is necessary to achieve a high degree of polymerization within a reasonable timeframe. Common catalysts for polycondensation include protonic acids (like p-toluenesulfonic acid) or metal compounds (like antimony oxide or tin-based catalysts).[10]
-
Two-Stage Process: A two-stage process, involving an initial esterification/transesterification at a lower temperature followed by a higher temperature polycondensation under vacuum, is a standard approach to synthesize high molecular weight polyesters.[11]
Experimental Protocol: Melt Polycondensation
Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid
-
Antimony(III) oxide (Sb₂O₃) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
High-purity nitrogen gas
-
Methanol (for cleaning)
-
Chloroform or Dichloromethane (for polymer dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet and outlet
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Charging and Inerting:
-
Place a known quantity of 3-(4-methoxycarbonylphenoxy)propanoic acid into the three-neck flask.
-
Add the catalyst (e.g., 0.05-0.1 mol% Sb₂O₃ relative to the monomer).
-
Assemble the reaction apparatus and flush the system with dry nitrogen for 20-30 minutes to create an inert atmosphere.
-
-
Esterification/Transesterification Stage:
-
Begin stirring and gradually heat the reaction mixture to 180-200°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours. Methanol or water will be evolved and collected in the receiving flask. The reaction progress can be monitored by the amount of condensate collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum for an additional 4-8 hours. A noticeable increase in the viscosity of the melt will be observed.
-
-
Polymer Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer will be a solid mass. It can be removed by carefully breaking the flask (if necessary and appropriate for the scale) or by dissolving the polymer in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the dissolved polymer in a non-solvent like cold methanol, filter, and dry the polymer under vacuum at 40-50°C until a constant weight is achieved.
-
Workflow for Melt Polycondensation
Caption: Step-by-step workflow for the melt polycondensation of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Ring-Opening Polymerization (ROP) Pathway (Hypothetical)
Ring-opening polymerization (ROP) is a chain-growth polymerization method that involves the opening of a cyclic monomer to form a linear polymer.[12] This technique often allows for better control over molecular weight and results in lower polydispersity compared to polycondensation. For 3-(4-methoxycarbonylphenoxy)propanoic acid, this would first require its conversion into a corresponding lactone (a cyclic ester).
Plausibility and Challenges:
The formation of a stable lactone from this monomer would depend on the thermodynamics of the intramolecular cyclization. The resulting ring size would be a critical factor in its polymerizability.[12] This pathway is presented as a hypothetical but scientifically plausible route that warrants experimental investigation.
Step 1 (Hypothetical): Synthesis of the Lactone Monomer
A potential route to the lactone would involve the reduction of the methyl ester to a primary alcohol, followed by an intramolecular esterification.
Step 2: Ring-Opening Polymerization of the Hypothetical Lactone
Assuming the successful synthesis of the lactone, its ROP could be carried out using various catalytic systems.
Causality of Experimental Choices:
-
Catalyst Selection: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones, known for its low toxicity, making it suitable for biomedical applications.
-
Initiator: The presence of an alcohol initiator (e.g., benzyl alcohol) allows for the control of molecular weight, with the polymer chain growing from the initiator.
-
Anhydrous Conditions: ROP reactions are sensitive to moisture, which can act as an initiator and lead to a broader molecular weight distribution. Therefore, stringent anhydrous conditions are necessary.
Experimental Protocol: Ring-Opening Polymerization
Materials:
-
Hypothetical lactone derived from 3-(4-methoxycarbonylphenoxy)propanoic acid
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (as initiator)
-
Anhydrous toluene (as solvent)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or oven-dried glassware with rubber septa
-
Magnetic stirrer and heating plate
-
Syringes for transfer of anhydrous liquids
-
Nitrogen or argon gas line
Procedure:
-
Reactor Setup:
-
Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.
-
Add the hypothetical lactone monomer to the Schlenk flask.
-
Dissolve the monomer in anhydrous toluene.
-
-
Initiator and Catalyst Addition:
-
Add the desired amount of benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the Sn(Oct)₂ catalyst solution in anhydrous toluene via syringe. A typical monomer-to-catalyst ratio is 1000:1 to 5000:1.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110-130°C and stir for 4-24 hours, depending on the desired conversion and molecular weight.
-
-
Polymer Recovery:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with a small amount of chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at 40-50°C to a constant weight.
-
Workflow for Ring-Opening Polymerization
Caption: Step-by-step workflow for the ring-opening polymerization of the hypothetical lactone.
Characterization of the Resulting Polyesters
Thorough characterization is essential to confirm the successful synthesis of the polyester and to determine its properties.
Summary of Characterization Techniques:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester linkages and the disappearance of carboxylic acid groups. | Appearance of a strong C=O stretching band for the ester around 1735 cm⁻¹ and disappearance of the broad O-H stretch of the carboxylic acid.[13][14] |
| ¹H and ¹³C NMR Spectroscopy | To determine the chemical structure of the polymer repeating unit and confirm polymerization. | Shift in the signals corresponding to the carbons and protons adjacent to the newly formed ester bonds.[13][14] |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample.[14][15] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | Endothermic and exothermic transitions corresponding to the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. | A plot of weight loss as a function of temperature, indicating the onset of thermal degradation.[13] |
Conclusion
The polymerization of 3-(4-methoxycarbonylphenoxy)propanoic acid presents a viable route to novel polyesters. While direct experimental data for this specific monomer is scarce, the established principles of polycondensation and ring-opening polymerization provide a solid foundation for successful synthesis. The protocols outlined in these application notes are designed to be a starting point for researchers. Careful optimization of reaction conditions and thorough characterization of the resulting polymers will be crucial in unlocking the full potential of these materials for advanced applications in the biomedical and pharmaceutical fields.
References
- An In-depth Technical Guide to the Ring-Opening Polymeriz
- Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters | Macromolecules - ACS Public
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- Understanding Condensation Polymers: Polyesters & Biopolyesters - Online Learning College. (URL: )
- Condensation Polymers (A-Level Chemistry) - Study Mind. (URL: )
- Condensation Polymerisation (A-Level) | ChemistryStudent. (URL: )
- Condensation polymeris
- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies - Science and Educ
- Condensation Polymers (Edexcel IGCSE Chemistry): Revision Note - Save My Exams. (URL: )
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- Synthesis and Characterization of Green Biodegradable Palm Oleic Acid Based Polyester - Biointerface Research in Applied Chemistry. (URL: )
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
- Polyesters - Chemistry LibreTexts. (URL: )
- 3-[4-(Methoxycarbonyl)phenyl]propanoic acid - ChemicalBook. (URL: )
- 3-(4-(Methoxycarbonyl)phenyl)propanoic acid | C11H12O4 | CID 22716688 - PubChem. (URL: )
- GPC-NMR Analysis for Polymer Characteris
- 893448-16-3 | 3-hydroxy-3-[4-(methoxycarbonyl)phenyl]propanoic acid | AA Blocks. (URL: )
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Application Notes and Protocols for the Esterification of 3-(4-methoxycarbonylphenoxy)propanoic acid
Introduction: Strategic Esterification in Complex Molecules
In the landscape of pharmaceutical and materials science, the precise chemical modification of molecules is paramount. The compound 3-(4-methoxycarbonylphenoxy)propanoic acid presents a common challenge in organic synthesis: the selective esterification of a free carboxylic acid in the presence of an existing methyl ester. This bifunctional nature necessitates esterification methods that are both efficient and chemoselective, avoiding transesterification or hydrolysis of the methyl ester.
This technical guide provides detailed protocols and mechanistic insights for two robust esterification methods applicable to 3-(4-methoxycarbonylphenoxy)propanoic acid: the classic Fischer-Speier Esterification and the milder, modern Steglich Esterification. The choice between these methods is dictated by the overall sensitivity of the substrate, desired reaction conditions, and scale of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex diesters.
Method 1: Fischer-Speier Esterification: The Workhorse of Ester Synthesis
The Fischer-Speier esterification is a stalwart of organic synthesis, valued for its simplicity and use of inexpensive reagents.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[2][3] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[2][3]
Causality of Experimental Choices
-
Acid Catalyst (H₂SO₄ or p-TsOH): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1][3] Sulfuric acid is a common choice due to its low cost and efficacy.
-
Excess Alcohol as Solvent: Using the alcohol reactant as the solvent serves a dual purpose: it acts as a high-concentration reactant to drive the equilibrium forward and provides the reaction medium.[2]
-
Reflux Conditions: The reaction is typically slow at room temperature.[4] Heating the reaction mixture to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.
-
Azeotropic Removal of Water (Dean-Stark Apparatus): For larger scale reactions or with more precious alcohols, removing the water byproduct via a Dean-Stark trap is an effective strategy to drive the reaction to completion.[1]
Visualizing the Fischer-Speier Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Fischer-Speier Esterification of 3-(4-methoxycarbonylphenoxy)propanoic acid with Ethanol
Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq)
-
Anhydrous Ethanol (used in large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-(4-methoxycarbonylphenoxy)propanoic acid.
-
Reagent Addition: Add a large excess of anhydrous ethanol to the flask to dissolve the starting material.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification: A Mild Approach for Sensitive Substrates
The Steglich esterification is a powerful and mild method for forming ester bonds, particularly well-suited for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[5] This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] The reaction proceeds under neutral conditions and typically at room temperature.[7]
Causality of Experimental Choices
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the alcohol.
-
DMAP (4-Dimethylaminopyridine): DMAP acts as a potent nucleophilic catalyst.[5][6] It intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium intermediate, which is more reactive towards the alcohol than the O-acylisourea itself.[5] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a competing intramolecular rearrangement.[5][7]
-
Anhydrous Dichloromethane (DCM): A polar aprotic solvent like DCM is typically used to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated intermediates.
-
Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at ambient temperature, which is advantageous for thermally sensitive molecules.[7][8]
-
Removal of Dicyclohexylurea (DCU): A key feature of this reaction is the formation of dicyclohexylurea (DCU) as a byproduct.[6] DCU is a white solid that is largely insoluble in many organic solvents and can be easily removed by filtration.[6]
Visualizing the Steglich Esterification Workflow
Caption: General experimental workflow for Steglich Esterification.
Detailed Protocol: Steglich Esterification of 3-(4-methoxycarbonylphenoxy)propanoic acid with Isopropanol
Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid (1.0 eq)
-
Isopropanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-methoxycarbonylphenoxy)propanoic acid, isopropanol, and DMAP.
-
Solvent Addition: Add anhydrous DCM to dissolve the reactants (typically at a concentration of 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for the required time (typically 2-12 hours), monitoring the progress by TLC or LC-MS.
-
DCU Precipitation and Removal: Upon completion, cool the mixture again to 0 °C for about 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU, and wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Method Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (acidic, high temp) | Mild (neutral, room temp)[7] |
| Reagents | Carboxylic acid, alcohol, strong acid | Carboxylic acid, alcohol, DCC, DMAP[6] |
| Byproducts | Water | Dicyclohexylurea (DCU)[6] |
| Work-up | Neutralization, extraction | Filtration, extraction |
| Substrate Scope | Good for simple, robust molecules | Excellent for acid-sensitive, complex molecules[5] |
| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad scope[9][10] |
| Disadvantages | Equilibrium limited, harsh conditions[1][2] | More expensive reagents, DCU removal[8] |
Conclusion
The esterification of the free carboxylic acid of 3-(4-methoxycarbonylphenoxy)propanoic acid can be effectively achieved by several methods. For large-scale, cost-effective synthesis where the substrate is robust, the Fischer-Speier esterification remains a viable option. However, for substrates with sensitive functional groups or when mild conditions are paramount to avoid side reactions, the Steglich esterification offers a superior and more versatile approach, consistently delivering high yields. The choice of method should be carefully considered based on the specific requirements of the synthetic route and the chemical nature of the molecule.
References
- Grokipedia.
- Benchchem. Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Fiveable.
- Wikipedia.
- Chemistry LibreTexts.
- RSC Publishing.
- Wikipedia.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps.
- Organic Chemistry Portal.
Sources
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- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
Application of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" in the Synthesis of Calamitic Liquid Crystals
Introduction: The Architectural Significance of Benzoic Acid Derivatives in Mesogen Design
The field of liquid crystal (LC) materials science is fundamentally reliant on the precise design of organic molecules, known as mesogens, that exhibit intermediate phases of matter between crystalline solids and isotropic liquids. Benzoic acid derivatives are a cornerstone in the synthesis of thermotropic liquid crystals, particularly those with a rod-like or "calamitic" geometry.[1] The rigid aromatic core of benzoic acid provides the necessary anisotropy, while the carboxylic acid functionality serves as a versatile anchor for building more complex molecular architectures through esterification.[2][3]
This application note focuses on a specialized precursor, Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (also known as 3-(4-methoxycarbonylphenoxy)propanoic acid), and its utility in the synthesis of advanced calamitic liquid crystals. The unique structure of this molecule, featuring both an ester and a carboxylic acid group connected by a flexible ethoxy spacer, offers several advantages in mesogen design. The terminal methyl ester provides a stable, non-reactive terminus, while the propanoic acid moiety offers a reactive handle for subsequent esterification to build the final liquid crystalline molecule. The flexible ethoxy linker can influence the mesomorphic properties, such as the transition temperatures and the stability of the liquid crystalline phase.[4][5]
This document provides a comprehensive guide for researchers, covering the synthesis of the precursor itself, a detailed protocol for its application in the synthesis of a representative three-ring calamitic liquid crystal, and the characterization of the final product.
PART 1: Synthesis of the Precursor: this compound
The synthesis of "this compound" is achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, the readily available methyl 4-hydroxybenzoate is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic three-carbon synthon, such as 3-bromopropanoic acid.
Reaction Scheme:
Caption: Synthetic pathway for the precursor molecule.
Detailed Synthesis Protocol:
Materials:
-
Methyl 4-hydroxybenzoate
-
3-Bromopropanoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add methyl 4-hydroxybenzoate (1 equivalent), 3-bromopropanoic acid (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of 1M HCl, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain "this compound" as a white solid.
PART 2: Application in the Synthesis of a Calamitic Liquid Crystal
The synthesized precursor is now utilized to construct a three-ring calamitic liquid crystal. This is achieved through an esterification reaction between the carboxylic acid group of our precursor and a substituted phenol, in this case, 4-octyloxyphenol. The long alkoxy chain on the phenol is crucial for inducing and stabilizing the liquid crystalline phase. The ester linkage created is a common and effective linking group in calamitic mesogens.[5][6]
Reaction Scheme:
Caption: Synthesis of a calamitic liquid crystal.
Detailed Synthesis Protocol:
Materials:
-
"this compound" (synthesized in Part 1)
-
4-Octyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Ethanol
Procedure:
-
Reactant Dissolution: In a dry round-bottom flask, dissolve "this compound" (1 equivalent) and 4-octyloxyphenol (1.1 equivalents) in anhydrous dichloromethane.
-
Coupling Agent Addition: To the stirred solution, add DCC (1.2 equivalents) and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Upon completion of the reaction (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final liquid crystal as a crystalline solid.
PART 3: Characterization and Data Presentation
The synthesized liquid crystal must be thoroughly characterized to confirm its identity, purity, and mesomorphic properties. Standard analytical techniques are employed for this purpose.
Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized compound.
-
FTIR Spectroscopy: To verify the presence of key functional groups, particularly the ester linkages.
-
Mass Spectrometry: To determine the molecular weight of the final product.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases and their characteristic textures upon heating and cooling.[7] Nematic phases typically exhibit a schlieren or threaded texture, while smectic phases show focal-conic fan textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes with high accuracy.[7]
Expected Mesomorphic Properties:
The following table summarizes the expected thermal properties of the synthesized three-ring calamitic liquid crystal. These values are representative and based on similar structures reported in the literature.
| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Enthalpy Change (ΔH, kJ/mol) |
| Crystal to Nematic (Cr → N) | ~110 | - | ~25 |
| Nematic to Isotropic (N → I) | ~145 | ~143 | ~1.5 |
| Isotropic to Nematic (I → N) | - | ~143 | ~-1.5 |
| Nematic to Crystal (N → Cr) | - | ~95 | ~-22 |
Experimental Workflow Visualization
Caption: Overall experimental workflow.
Conclusion and Future Outlook
This application note has detailed a robust methodology for the synthesis of "this compound" and its subsequent application as a key building block for a calamitic liquid crystal. The protocols provided are based on well-established and reliable chemical transformations. The unique structure of this precursor allows for the systematic design of new mesogenic materials. By varying the nature of the phenol used in the final esterification step (e.g., changing the length of the alkyl chain, introducing lateral substituents, or using different aromatic cores), a library of liquid crystals with tailored properties can be synthesized. This versatility makes "this compound" a valuable tool for researchers and scientists in the ongoing development of advanced materials for display technologies, sensors, and other optoelectronic applications.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 4-Isobutylbenzoic Acid.
-
Al-Azzawi, S. A., et al. (2022). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 27(19), 6293. Retrieved from [Link]
- Imrie, C. T., & Henderson, P. A. (2007). Ester and imine linking units are the basic structural components for producing the mesomorphism of three aromatic rings thermotropic liquid crystals. Liquid Crystals, 34(6), 719-743.
- Goulding, M. J., et al. (2000). Adjacent functional group effects on the assembly of columnar liquid crystals.
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
Nishikawa, H., et al. (2024). Exploring the Impact of Linkage Structure in Ferroelectric Nematic and Smectic Liquid Crystals. The Journal of Physical Chemistry Letters, 15(16), 4443–4449. Retrieved from [Link]
-
Bai, B., et al. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Liquid Crystals, 34(4), 481-487. Retrieved from [Link]
-
Nishikawa, H., et al. (2024). Exploring the Impact of Linkage Structure in Ferroelectric Nematic and Smectic Liquid Crystals. The Journal of Physical Chemistry Letters, 15(16), 4443–4449. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Structure, 1285, 135433. Retrieved from [Link]
-
Vora, R. A., & Dave, J. S. (2021). Synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series: Effect of tert-butyl tail on mesomorphism. Journal of Molecular Structure, 1229, 129841. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Abberley, L. J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1149-1152. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Harnessing 3-(4-methoxycarbonylphenoxy)propanoic Acid for Advanced Bioconjugation
Introduction: A Novel Heterobifunctional Linker for Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role. It bridges the cytotoxic payload to the monoclonal antibody, and its chemical nature dictates the stability, pharmacokinetics, and efficacy of the final conjugate. Herein, we introduce 3-(4-methoxycarbonylphenoxy)propanoic acid as a versatile, heterobifunctional linker. Its unique structure, featuring a terminal carboxylic acid and a methyl ester, allows for a sequential and controlled conjugation strategy. This guide provides a comprehensive overview of the strategies, detailed protocols, and underlying scientific principles for utilizing this linker in the synthesis of bioconjugates.
The 3-(4-methoxycarbonylphenoxy)propanoic acid linker offers the advantage of differential reactivity at its two ends. The free propanoic acid can be activated for conjugation to an amine-containing payload or biomolecule. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, providing a second reactive handle for conjugation. This staged approach is particularly useful in creating well-defined and homogenous bioconjugates, a critical factor in the development of next-generation therapeutics.[1][2]
Chemical Properties and Design Rationale
The utility of 3-(4-methoxycarbonylphenoxy)propanoic acid as a linker is rooted in its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C11H12O5 | |
| Molecular Weight | 224.21 g/mol | |
| Structure | Methoxycarbonyl-Phenoxy-Propanoic Acid |
The phenoxy-propanoic acid moiety provides a balance of hydrophilicity and hydrophobicity, contributing to the overall solubility and stability of the resulting conjugate. The aryl ether bond offers chemical stability, while the propanoic acid chain provides flexibility.
Strategic Application in Bioconjugation: A Two-Stage Approach
The core strategy for employing 3-(4-methoxycarbonylphenoxy)propanoic acid revolves around a two-stage conjugation process. This allows for the sequential attachment of a payload and a biomolecule, offering precise control over the final conjugate's composition.
Caption: Two-stage bioconjugation workflow using 3-(4-methoxycarbonylphenoxy)propanoic acid.
Experimental Protocols
PART 1: Activation of 3-(4-methoxycarbonylphenoxy)propanoic Acid and Payload Conjugation
This protocol details the initial activation of the propanoic acid moiety of the linker and its subsequent conjugation to an amine-containing payload. The use of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as EDC, is a widely established method for forming stable amide bonds.
Materials:
-
3-(4-methoxycarbonylphenoxy)propanoic acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Amine-containing payload (e.g., a cytotoxic drug with a primary amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer for characterization
Protocol:
-
Linker Activation:
-
Dissolve 3-(4-methoxycarbonylphenoxy)propanoic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir for 4 hours at 0°C, then allow it to warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Payload Conjugation:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (3 equivalents) to the payload solution to act as a base.
-
Slowly add the activated linker solution to the payload solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
-
Purification and Characterization:
-
Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the linker-payload conjugate.
-
The purified product should be characterized by mass spectrometry to confirm the molecular weight of the conjugate and by NMR to verify its structure.
-
PART 2: Hydrolysis of the Methyl Ester and Biomolecule Conjugation
This second stage involves the deprotection of the methyl ester to reveal a free carboxylic acid, which is then activated for conjugation to the target biomolecule, such as an antibody.
Materials:
-
Purified Linker-Payload Conjugate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl) for neutralization
-
Phosphate-buffered saline (PBS), pH 7.4
-
Monoclonal antibody (or other amine-containing biomolecule)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Size-exclusion chromatography (SEC) system for purification
-
SDS-PAGE and UV-Vis spectroscopy for characterization
Protocol:
-
Methyl Ester Hydrolysis:
-
Dissolve the linker-payload conjugate in a mixture of THF and water.
-
Add a solution of LiOH (2 equivalents) and stir at room temperature. Monitor the reaction by LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl to pH ~5-6.
-
Extract the hydrolyzed product with a suitable organic solvent (e.g., ethyl acetate) and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the hydrolyzed linker-payload.
-
-
Activation of the Hydrolyzed Linker-Payload:
-
Dissolve the hydrolyzed linker-payload (10-20 molar excess relative to the antibody) and NHS (equivalent to the linker-payload) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add EDC (1.5 equivalents relative to the linker-payload) and stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Slowly add the activated linker-payload solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) with PBS as the mobile phase.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR). This can be done using UV-Vis spectroscopy, by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
Further characterization by SDS-PAGE will show an increase in the molecular weight of the antibody chains corresponding to the attached drug-linker. Mass spectrometry can provide a more precise determination of the DAR and the distribution of drug species.[3]
-
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency: Increase the molar excess of the activated linker-payload. Optimize the pH of the conjugation buffer (typically pH 7.4-8.0 for lysine conjugation).
-
Antibody Aggregation: High concentrations of organic solvent or excessive molar excess of the linker can lead to aggregation.[3] Minimize the amount of organic solvent and perform a thorough purification by SEC.
-
Premature Linker Hydrolysis: The activated NHS ester is susceptible to hydrolysis. Prepare the activated linker-payload immediately before conjugation to the antibody.
Conclusion
3-(4-methoxycarbonylphenoxy)propanoic acid presents a valuable tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, which is highly desirable in the development of sophisticated therapeutics like ADCs. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this versatile linker in their drug development endeavors.
References
- Vertex AI Search. (n.d.). 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid | PROTAC Linker.
- Jackson, D. Y. (2020). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 11(9), 974-1004.
- Biosynth. (n.d.). 3-(4-Methoxyphenyl)propionic acid.
- Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3644-3648.
- BroadPharm. (n.d.). Protocols.
- MDPI. (2020). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 25(15), 3457.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-3-[4-(methoxycarbonyl)phenyl]-propanoic acid.
- Strop, P. (2014). Methods to Make Homogenous Antibody Drug Conjugates. Current Opinion in Chemical Biology, 21, 1-8.
- SYNthesis med chem. (n.d.). Antibody Drug Conjugates.
- BroadPharm. (n.d.). Aliphatic Linkers.
Sources
Application Notes and Protocols: Methyl 4-(2-Carboxyethoxy)benzoate as a Monomer for Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Architectural Advantages of Methyl 4-(2-Carboxyethoxy)benzoate in Biodegradable Polymer Design
The quest for novel biodegradable polymers with tunable properties for advanced applications, particularly in drug delivery, has led to the exploration of innovative monomeric structures. Methyl 4-(2-carboxyethoxy)benzoate is a promising, yet underexplored, monomer that offers a unique combination of aromatic rigidity and aliphatic flexibility. Its structure, featuring a para-substituted benzene ring, an ester linkage, and a terminal carboxylic acid, provides a versatile scaffold for the synthesis of biodegradable polyesters and poly(ester-anhydrides).
The aromatic component is expected to enhance the mechanical properties and thermal stability of the resulting polymers, addressing a common limitation of purely aliphatic polyesters.[1] The flexible ethoxy linker and the terminal carboxyl group provide sites for polymerization and potential for post-polymerization modification. This unique combination of structural elements makes polymers derived from methyl 4-(2-carboxyethoxy)benzoate attractive candidates for controlled drug delivery systems, where both mechanical integrity and predictable degradation are paramount.
These application notes provide a comprehensive guide to the synthesis of methyl 4-(2-carboxyethoxy)benzoate, its subsequent polymerization via polycondensation, and the characterization of the resulting biodegradable polymers. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers in the field.
Part 1: Monomer Synthesis - Methyl 4-(2-Carboxyethoxy)benzoate
The synthesis of methyl 4-(2-carboxyethoxy)benzoate can be achieved through a straightforward Williamson ether synthesis followed by esterification. This approach is based on well-established organic chemistry principles.
Synthetic Strategy Overview
The proposed synthesis involves a two-step process starting from methyl 4-hydroxybenzoate and ethyl chloroacetate. The first step is a Williamson ether synthesis to form the ethoxy linkage, followed by the hydrolysis of the ethyl ester to the carboxylic acid.
Caption: Proposed synthetic route for methyl 4-(2-carboxyethoxy)benzoate.
Detailed Experimental Protocol
Protocol 1: Synthesis of Methyl 4-(2-Carboxyethoxy)benzoate
Materials:
-
Methyl 4-hydroxybenzoate
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
Step 1: Synthesis of Methyl 4-(2-ethoxycarbonylethoxy)benzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate, methyl 4-(2-ethoxycarbonylethoxy)benzoate.
Step 2: Hydrolysis to Methyl 4-(2-carboxyethoxy)benzoate
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water (1:1 v/v).
-
Add a solution of sodium hydroxide (2.5 equivalents) in water dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of methyl 4-(2-carboxyethoxy)benzoate will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure monomer.
-
Dry the purified monomer under vacuum to a constant weight.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups (C=O of ester and carboxylic acid, C-O ether linkage).
-
Melting Point: To assess purity.
Part 2: Polymer Synthesis via Polycondensation
The presence of both a methyl ester and a carboxylic acid group on the monomer allows for its polymerization into a polyester via polycondensation. This process involves the formation of ester linkages between monomer units with the elimination of a small molecule, in this case, methanol.
Polycondensation Strategy
Melt polycondensation is a common and effective method for synthesizing polyesters from di-functional monomers.[2] This solvent-free approach typically involves high temperatures and vacuum to drive the reaction towards high molecular weight polymer formation by efficiently removing the condensation byproduct.
Caption: General scheme for the polycondensation of the monomer.
Detailed Experimental Protocol
Protocol 2: Synthesis of Poly(methyl 4-(2-carboxyethoxy)benzoate) by Melt Polycondensation
Materials:
-
Methyl 4-(2-carboxyethoxy)benzoate (purified monomer)
-
Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst
-
High-vacuum line
-
Schlenk flask or other suitable reaction vessel for high-temperature reactions under vacuum
Procedure:
-
Place the purified methyl 4-(2-carboxyethoxy)benzoate monomer and the catalyst (e.g., Sb₂O₃, 0.05 mol%) into a dry Schlenk flask equipped with a mechanical stirrer.
-
Heat the flask in an oil bath to a temperature just above the melting point of the monomer under a slow stream of inert gas (e.g., nitrogen or argon).
-
Once the monomer has melted, stir the mixture for 1-2 hours at this temperature.
-
Gradually increase the temperature to 180-220 °C while slowly applying a vacuum.
-
Continue the polymerization under high vacuum (<1 mmHg) for 4-8 hours to facilitate the removal of methanol and drive the reaction to completion. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
After the desired polymerization time, cool the reaction vessel to room temperature under an inert atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Part 3: Potential Applications in Drug Delivery
Polymers derived from methyl 4-(2-carboxyethoxy)benzoate are anticipated to be biodegradable through the hydrolysis of their ester bonds. The presence of the aromatic ring is expected to modulate the degradation rate compared to purely aliphatic polyesters. These characteristics, combined with their expected mechanical properties, make them suitable for various drug delivery applications.
Potential Formulations:
-
Nanoparticles and Microparticles: For the encapsulation and controlled release of therapeutic agents. The polymer's properties can be tuned to control the drug release profile.
-
Injectable Implants: The polymer could be formulated as an in-situ forming implant for localized and sustained drug delivery.
-
Films and Scaffolds: For applications in tissue engineering and as coatings for medical devices.
Data Presentation
Table 1: Expected Properties of Poly(methyl 4-(2-carboxyethoxy)benzoate)
| Property | Expected Range/Value | Significance |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Influences mechanical properties and degradation rate. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the breadth of molecular weight distribution. |
| Glass Transition Temp. (Tg) | 40 - 70 °C | Determines the physical state (glassy or rubbery) at physiological temperature. |
| Degradation Time | Weeks to Months | Tunable based on molecular weight and formulation. |
Note: The values in this table are hypothetical and would need to be confirmed by experimental data.
Conclusion and Future Perspectives
Methyl 4-(2-carboxyethoxy)benzoate represents a promising monomer for the development of novel biodegradable polymers with a unique balance of properties. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these materials. Further research should focus on a detailed investigation of the degradation kinetics, biocompatibility, and drug release profiles of these polymers to fully realize their potential in advanced drug delivery systems and other biomedical applications. The versatility of the monomer structure also opens up possibilities for copolymerization with other monomers to further tailor the polymer properties for specific needs.
References
-
Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
STUDY ON BIODEGRADABLE AROMATIC/ALIPHATIC COPOLYESTERS. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]
-
Study on biodegradable aromatic/aliphatic copolyesters. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]
-
Ring-Opening polymerization. (n.d.). Retrieved January 20, 2026, from [Link]
-
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Ring-Opening Polymerization of Cyclic Esters in an Aqueous Dispersion. (n.d.). University of Illinois. Retrieved January 20, 2026, from [Link]
-
Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Ring-opening polymerization of cyclic esters initiated by cyclodextrins. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved January 20, 2026, from [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]
-
A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved January 20, 2026, from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and improve your yields.
Overview of the Synthesis
The synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid is most commonly achieved via the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic three-carbon synthon. The success of this synthesis hinges on a delicate balance of reaction conditions to favor the desired ether formation while minimizing potential side reactions.
The two primary routes involve reacting the sodium salt of methyl 4-hydroxybenzoate with either β-propiolactone or a 3-halopropanoic acid .
Reaction Scheme:
-
Route A: With β-propiolactone
-
Methyl 4-hydroxybenzoate + Base → Sodium 4-(methoxycarbonyl)phenoxide
-
Sodium 4-(methoxycarbonyl)phenoxide + β-propiolactone → 3-(4-methoxycarbonylphenoxy)propanoic acid (sodium salt)
-
-
Route B: With 3-halopropanoic acid
-
Methyl 4-hydroxybenzoate + Base → Sodium 4-(methoxycarbonyl)phenoxide
-
Sodium 4-(methoxycarbonyl)phenoxide + 3-halopropanoic acid → 3-(4-methoxycarbonylphenoxy)propanoic acid
-
This guide will focus on troubleshooting and optimizing this Williamson ether synthesis pathway.
Experimental Workflow and Purification
A robust understanding of the overall workflow is critical for identifying potential areas of yield loss. The following diagram outlines the key stages from starting materials to the purified product.
Caption: General workflow for the synthesis and purification of 3-(4-methoxycarbonylphenoxy)propanoic acid.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most common causes?
Answer: Low yield is the most frequent challenge and typically stems from one of three areas: incomplete reaction, competing side reactions, or mechanical losses during workup and purification.
-
Incomplete Reaction: The primary cause is often insufficient deprotonation of the methyl 4-hydroxybenzoate or suboptimal reaction conditions. The phenoxide is the active nucleophile; if it's not formed in sufficient concentration, the reaction will stall.[1] Ensure your base is of high quality and used in the correct stoichiometric amount.
-
Side Reactions: The most significant side reaction is the hydrolysis of the methyl ester group to form 4-hydroxybenzoic acid. This is particularly problematic when using strong bases like sodium hydroxide in aqueous solutions at elevated temperatures.[3][4] The resulting carboxylate of 4-hydroxybenzoic acid is a poor nucleophile and will not participate in the desired reaction.
-
Purification Losses: The product has some solubility in water, especially if the pH is not sufficiently acidic during precipitation. Significant material can be lost if the volume of the recrystallization solvent is too large or if the solution is not adequately cooled before filtration.
Q2: TLC analysis shows a significant amount of unreacted methyl 4-hydroxybenzoate. How can I drive the reaction to completion?
Answer: The presence of unreacted starting material points directly to issues with the nucleophilic substitution step. Here’s how to address it:
-
Choice of Base and Solvent: The base's role is to fully deprotonate the phenol. Sodium hydroxide is common, but for a more robust and anhydrous system, consider using sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO.[5] NaH irreversibly deprotonates the alcohol, driving the equilibrium to the phenoxide and producing hydrogen gas which bubbles out of the solution.[5]
-
Temperature and Reaction Time: Williamson ether syntheses are SN2 reactions, which are generally favored by heat.[1] However, excessive heat can promote the unwanted ester hydrolysis. A systematic approach is recommended. Start at a moderate temperature (e.g., 50-70°C) and monitor the reaction by TLC.[6] If conversion is slow, incrementally increase the temperature. Extending the reaction time (e.g., from 4 hours to 8-12 hours) can also improve conversion, provided the ester group is stable under the chosen conditions.
Q3: My final product is contaminated with 4-hydroxybenzoic acid. What is causing this, and how can I prevent it?
Answer: This is a classic case of ester hydrolysis. The ester linkage in your starting material, methyl 4-hydroxybenzoate, is susceptible to cleavage under basic conditions, especially with heat. The initial hydrolysis product is 4-hydroxybenzoic acid.[3][4][7]
Prevention Strategies:
-
Use a Weaker Base: Instead of NaOH, consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or DMF.[8] These bases are strong enough to deprotonate the phenol but are less aggressive towards the ester group.
-
Control the Temperature: If using NaOH, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid prolonged heating at temperatures above 80°C.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions (e.g., NaH in dry DMF) minimizes the presence of hydroxide ions that directly cause hydrolysis.
Q4: How can I effectively purify the final product away from starting materials and byproducts?
Answer: A multi-step purification strategy is most effective.
-
Acid-Base Extraction: After the reaction, the first step is acidification of the reaction mixture with an acid like HCl to a pH of ~1-2.[9][10] This ensures that your product, 3-(4-methoxycarbonylphenoxy)propanoic acid (a carboxylic acid), and the main byproduct, 4-hydroxybenzoic acid, are both protonated and will precipitate or be extractable into an organic solvent (like diethyl ether or ethyl acetate). Unreacted methyl 4-hydroxybenzoate will also be in the organic phase.
-
Bicarbonate Wash: To separate the desired acid from the unreacted neutral ester, you can perform an extraction with a weak base like saturated sodium bicarbonate solution.[9] The carboxylic acids (product and 4-hydroxybenzoic acid) are strong enough to be deprotonated by bicarbonate and will move to the aqueous layer, leaving the neutral methyl 4-hydroxybenzoate in the organic layer.
-
Re-precipitation: The aqueous bicarbonate layer can then be re-acidified with HCl to precipitate the acidic compounds.
-
Recrystallization: This is the final and most crucial step for achieving high purity. The precipitated solid should be recrystallized from a suitable solvent system. A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals, which can then be isolated by filtration.
Optimization of Reaction Parameters
The choice of reagents and conditions significantly impacts the reaction's success. The following table summarizes key considerations.
| Parameter | Options | Rationale & Expert Insights |
| Base | NaOH, K₂CO₃, NaH | NaOH is inexpensive but increases the risk of ester hydrolysis.[3] K₂CO₃ is a milder choice, reducing hydrolysis risk, and is effective in solvents like acetone or DMF.[8] NaH is excellent for achieving complete, irreversible deprotonation under anhydrous conditions, often leading to higher yields.[5] |
| Solvent | Water, Ethanol, Acetone, DMF, DMSO | Water/Ethanol are often used with NaOH but can participate in side reactions. Acetone is a good choice with K₂CO₃. DMF/DMSO are superior polar aprotic solvents that effectively solvate the cation and accelerate SN2 reactions.[1][8] |
| Electrophile | 3-chloropropanoic acid, 3-bromopropanoic acid, β-propiolactone | 3-bromopropanoic acid is more reactive than the chloro- version due to bromide being a better leaving group. β-propiolactone is highly reactive and the reaction can often be run under milder conditions. However, it is a potent carcinogen and must be handled with extreme care.[11][12] |
| Temperature | Room Temp to 100°C | The optimal temperature is a trade-off. Higher temperatures increase the SN2 reaction rate but also accelerate ester hydrolysis.[13][14] A typical range is 50-80°C . Monitor by TLC to find the sweet spot for your specific system. |
Frequently Asked Questions (FAQs)
-
Q: What is the expected melting point for pure 3-(4-methoxycarbonylphenoxy)propanoic acid?
-
A: The literature reported melting point is approximately 110.5°C.[15] A broad melting range or a significantly lower value indicates the presence of impurities.
-
-
Q: What are the key spectroscopic features to confirm the product's identity?
-
A: In ¹H NMR, you should look for the characteristic signals of the propanoic acid chain (two triplets around ~2.8 and ~4.2 ppm), the aromatic protons, and the methyl ester singlet (~3.8 ppm). The carboxylic acid proton will be a broad singlet far downfield. In IR spectroscopy, look for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the ester (~1720-1740 cm⁻¹), as well as the broad O-H stretch of the acid.
-
-
Q: Can I use 4-hydroxybenzoic acid directly instead of its methyl ester?
-
A: It is not advisable. Using 4-hydroxybenzoic acid directly introduces a second acidic proton (the carboxylic acid). A strong base would deprotonate both the phenol and the carboxylic acid, creating a dianion. This dianion is less nucleophilic due to charge repulsion and is poorly soluble in many organic solvents, which would significantly hinder the desired Williamson ether synthesis. Protecting the carboxylic acid as a methyl ester is a standard and necessary strategy.
-
References
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- Cha, C. J., & Cerniglia, C. E. (2002). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
- González-López, J., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 68(2), 937-941.
- González-López, J., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH.
- González-López, J., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
- (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- (n.d.). The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts.
- (n.d.). Reaction conditions optimization for the synthesis 4a.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- (n.d.). Williamson ether synthesis. Wikipedia.
- NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook.
- Lakner, F. J., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- Uittenbogaard, J. P., et al. (2011). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. Journal of Biological Chemistry, 286(42), 36198-36214.
- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.
- LookChem. (n.d.). 3-(4-METHOXYPHENOXY)PROPANOIC ACID.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- (n.d.).
- Uittenbogaard, J. P., et al. (2011).
- da Silva, A. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Molecules, 25(15), 3489.
- ChemBK. (n.d.).
- Chen, J., et al. (2019). Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran.
- Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. Journal UIN Jakarta.
- WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
- PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-3-[4-(methoxycarbonyl)phenyl]-propanoic acid.
- Amerigo Scientific. (n.d.). 3-(4-Methoxyphenyl)propanoic acid.
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
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- 15. lookchem.com [lookchem.com]
Technical Support Center: Purification of Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (also known as 3-(4-methoxycarbonylphenoxy)propanoic acid). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve high purity for this critical bifunctional molecule.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, common issues encountered during the purification of this compound.
Question 1: My product has "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the cooling solvent as a liquid rather than a solid. This typically happens when the melting point of your compound (potentially depressed by impurities) is lower than the temperature of the solution from which it is crystallizing[1][2]. Because impurities tend to be more soluble in the oily product than in the solvent, this method rarely leads to effective purification[1].
Causality & Solution Workflow:
-
Re-dissolve and Dilute: The most immediate fix is to heat the solution to re-dissolve the oil, add a small amount of additional hot solvent (10-20% more), and allow it to cool again, but much more slowly[2]. This lowers the saturation temperature of the solution.
-
Promote Nucleation: If the solution remains clear upon cooling (supersaturation), induce crystallization by gently scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, if available, add a "seed crystal" from a previous pure batch[2].
-
Change Solvent System: Your current solvent may be too good of a solvent or have a boiling point that is too high relative to the compound's melting point. A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold[3]. Consider using a mixed solvent system. For a molecule like this with moderate polarity, a system like Toluene/Ethyl Acetate or Ethanol/Water could be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly[4].
-
Impurity Removal: Significant impurities can severely depress the melting point. If oiling persists, it may be necessary to remove the solvent by rotary evaporation and attempt a different purification method, such as column chromatography, to remove the problematic impurities first[1].
Question 2: After purification, my NMR spectrum still shows peaks corresponding to the starting materials (e.g., Dimethyl Terephthalate or Terephthalic Acid). How do I remove these?
Answer: The presence of starting materials is a common issue arising from incomplete reaction. The optimal removal strategy depends on the nature of the impurity. Your target molecule has both an ester group and a carboxylic acid group, a fact that can be exploited for separation.
-
Case A: Removing Diester Impurity (e.g., Dimethyl 4-(2-ethoxycarbonylethoxy)benzoate):
-
Principle: Your product is acidic due to the carboxylic acid moiety, while the diester impurity is neutral. This difference in chemical reactivity is ideal for a liquid-liquid acid-base extraction.
-
Protocol: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral diester impurity remains in the organic layer. Separate the aqueous layer, re-acidify it with a strong acid like 2M HCl until the pH is ~2 (check with pH paper) to re-protonate your product, causing it to precipitate. The precipitated solid can then be collected by vacuum filtration[5].
-
-
Case B: Removing Diacid Impurity (e.g., 4-(2-Carboxyethoxy)benzoic acid):
-
Principle: The diacid is significantly more polar than your mono-ester/mono-acid product due to having two carboxylic acid groups. This polarity difference is well-suited for separation by silica gel column chromatography.
-
Protocol: The diacid will adhere much more strongly to the silica gel. When eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes), your product will elute from the column before the highly polar diacid. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can help improve the peak shape of carboxylic acids by preventing tailing on the silica gel[6].
-
Question 3: My yield is very low after recrystallization. Where did my product go?
Answer: A low yield is most commonly caused by using an excessive amount of solvent during the dissolution step[1][2]. Since no solvent is perfectly non-solubilizing at cold temperatures, a significant portion of your product may remain dissolved in the "mother liquor" (the filtrate after you collect your crystals).
Troubleshooting Steps:
-
Check the Mother Liquor: Take a small sample of the filtrate, place it on a watch glass, and let the solvent evaporate. If a substantial amount of solid residue remains, your product is still in solution[1].
-
Recover the Product: You can recover the dissolved product by reducing the volume of the mother liquor. Transfer the filtrate to a round-bottom flask and remove a portion of the solvent using a rotary evaporator. Cool the concentrated solution again to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
-
Optimize Solvent Volume: For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves[7]. This ensures the solution will be supersaturated upon cooling, maximizing crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The impurities largely depend on the synthetic route. A common route is the partial hydrolysis of a diester precursor. In this case, the primary impurities would be:
-
Unreacted Diester: The starting material which is less polar than the desired product.
-
Over-hydrolyzed Diacid: The corresponding dicarboxylic acid, which is more polar than the desired product. Partial hydrolysis of dimethyl terephthalate (DMT) derivatives is known to produce both the starting material (DMT) and the fully hydrolyzed terephthalic acid (TPA) as potential impurities alongside the desired monomethyl terephthalate (MMT)[8][9][10].
Q2: How do I select the best solvent system for column chromatography?
The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate first.
-
Spotting: Dissolve small samples of your crude mixture and, if available, pure starting materials in a volatile solvent. Spot them on a silica gel TLC plate.
-
Eluent Selection: Your target molecule is of intermediate polarity. Start with a solvent system like 30-50% Ethyl Acetate in Hexanes.
-
Analysis: After running the TLC, visualize the spots (e.g., under UV light). An ideal solvent system will show the spot for your desired product with a Retention Factor (Rf) of approximately 0.25-0.35, and clear separation from other spots.
-
If all spots are at the bottom, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots are at the top, the eluent is too polar. Decrease the proportion of ethyl acetate.
-
Carboxylic acids can "streak" on silica gel. Adding a small amount (~0.5%) of acetic acid to your eluent can often resolve this, leading to sharper spots[6].
-
Q3: What analytical methods are best for confirming the purity of my final product?
A combination of methods provides the most reliable confirmation of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. A pure sample will show clean signals corresponding only to the target molecule, with integrations in the correct ratios. Impurity peaks will be absent.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide a quantitative measure of purity. A pure sample should ideally show a single sharp peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound[11].
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities[12].
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale & Comments |
| Recrystallization | Ethanol / Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, clarify with a drop of ethanol, then cool.[4] |
| Toluene / Hexane | Good for less polar impurities. Dissolve in hot toluene, add hexane as the anti-solvent. | |
| Column Chromatography | 30-70% Ethyl Acetate in Hexanes (+ 0.5% Acetic Acid) | Provides a good polarity gradient. The acetic acid suppresses the deprotonation of the carboxyl group on the silica surface, reducing peak tailing.[6] |
Protocol 1: High-Purity Recrystallization
-
Solvent Selection: Choose an appropriate solvent system from Table 1 or based on your own screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and the primary solvent. Heat the mixture to boiling on a hot plate with stirring. Add the solvent in small portions until the solid has just dissolved[7]. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization[7].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[13].
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Determine the melting point and run an NMR spectrum to confirm purity.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system as described in the FAQ section. An Rf of ~0.3 is ideal.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder via rotary evaporation, and carefully adding this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Dry the resulting solid under high vacuum and confirm its purity using NMR and melting point analysis.
Visual Workflows
Diagram 1: Troubleshooting Crystallization Failures
Caption: Decision workflow for troubleshooting common crystallization problems.
Diagram 2: Acid-Base Extraction for Purification
Caption: Workflow for separating the acidic product from a neutral impurity.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (n.d.).
-
Zenodo. (2019). Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters. [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2019). Life time alternative for PET chemical recycling, DMT (Dimethyl.... [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
- Google Patents. (n.d.).Method of preparing monoesters. US4314071A.
-
National Institutes of Health (NIH). (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]
- Google Patents. (n.d.).Separation of monocarboxylic and dicarboxylic acids. US2916502A.
- Google Patents. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester. [Link]
-
PrepChem.com. (n.d.). Synthesis of benzoic acid methyl ester. [Link]
- Google Patents. (n.d.).Method of quantification of carboxylic acids by mass spectrometry. US7494822B2.
- Google Patents. (n.d.).Process for preparation of dicarboxylic acid monoesters. US6355830B1.
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
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Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides.... [Link]
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SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]
- Google Patents. (n.d.).2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. EP2058294A1.
-
Oakwood Chemical. (n.d.). 4-(2-Carboxyethyl)benzoic acid methyl ester. [Link]
-
Pharmaffiliates. (n.d.). benzoic acid and its Impurities. [Link]
-
ResearchGate. (2007). Preparation of Monoalkyl Terephthalates: An Overview. [Link]
-
Organic Syntheses. (n.d.). 4-nonylbenzoic acid. [Link]
-
ResearchGate. (2013). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. [Link]
-
National Institutes of Health (NIH). (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. [Link]
-
ACS Figshare. (2016). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. [Link]
-
MDPI. (n.d.). Crystallization Studies of Poly(Trimethylene Terephthalate) Nanocomposites—A Review. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
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- 13. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Polymerization of Methyl 4-(2-carboxyethoxy)benzoate
Welcome to the technical support center for the synthesis of polyesters from methyl 4-(2-carboxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this A-B type monomer. Here, we address common challenges encountered during its step-growth polymerization, providing in-depth troubleshooting advice and the scientific rationale behind our recommendations. Our goal is to empower you to diagnose issues, mitigate side reactions, and achieve a high-quality polymer with the desired properties.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues that can arise during polymerization, starting with the most common challenge: achieving high molecular weight.
Issue 1: Low Molecular Weight and Stagnant Polymerization
Question: My polymerization of methyl 4-(2-carboxyethoxy)benzoate is stalling, and I'm consistently obtaining a low molecular weight polymer. I've already confirmed the purity of my monomer. What are the likely causes and how can I fix this?
Answer: This is a classic problem in step-growth polymerization, where achieving a high degree of polymerization requires the reaction to proceed to very high conversion (>99%).[1] For an A-B monomer like methyl 4-(2-carboxyethoxy)benzoate, the primary causes are typically related to reaction equilibrium, chain-terminating side reactions, or the physical state of the reaction.
Causality & Troubleshooting Steps:
-
Inefficient Byproduct Removal: The self-condensation of this monomer proceeds via transesterification, releasing methanol.
-
Why it happens: Polycondensation is an equilibrium reaction.[1] The presence of the methanol byproduct in the reaction vessel will drive the equilibrium backward, favoring the depolymerization (hydrolysis or, in this case, methanolysis) of ester linkages and preventing the formation of long polymer chains.[2][3]
-
Protocol:
-
High Vacuum: Ensure your reaction system can achieve and maintain a high vacuum (typically <1 Torr) during the final stages of polymerization. This is critical for effectively removing the volatile methanol byproduct.
-
Efficient Stirring: In a melt polymerization, the viscosity increases dramatically with molecular weight.[4] Inadequate stirring creates a large surface area-to-volume ratio issue, trapping methanol within the viscous polymer melt. Use a robust overhead stirrer designed for high-viscosity materials.
-
Inert Gas Sparging: In the initial, lower-temperature stages, bubbling a slow stream of dry, inert gas (like nitrogen or argon) through the reaction mixture can help carry away methanol before high vacuum is applied.
-
-
-
Decarboxylation Side Reaction: The carboxylic acid end of the monomer or polymer chain can decompose at elevated temperatures, releasing carbon dioxide (CO₂).
-
Why it happens: At the high temperatures required for melt polycondensation (often >250°C), the carboxylic acid group can be thermally unstable and undergo decarboxylation.[5][6] This converts the reactive -COOH end group into a non-reactive phenyl group, effectively terminating the polymer chain.[7]
-
Mitigation:
-
Temperature Staging: Do not immediately heat the reaction to the final, high temperature. Employ a staged temperature profile. Start at a lower temperature (e.g., 180-220°C) to build oligomers and drive off the bulk of the methanol. Only increase to the final temperature (e.g., 260-280°C) under high vacuum when the reaction has already reached a moderate conversion.
-
Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation reactions.[8] Once the desired melt viscosity is achieved, cool the reaction promptly.
-
-
-
Thermal Degradation of the Polymer Backbone: The ester and ether linkages in the polymer chain can cleave at excessively high temperatures.
-
Why it happens: Random chain scission via thermal degradation creates lower molecular weight chains and can generate reactive radical species that lead to other side products.[6][9][10] The ether linkage, while generally stable, can also be a point of cleavage under severe thermal stress.[11]
-
Mitigation:
-
Precise Temperature Control: Use a well-calibrated temperature controller and ensure uniform heating of the reaction vessel. Avoid localized "hot spots."
-
Consider Stabilizers: Small amounts of thermal stabilizers, such as phosphite-based antioxidants, can sometimes be added to suppress thermo-oxidative degradation, especially if perfect exclusion of oxygen cannot be guaranteed.
-
-
Troubleshooting Workflow: Low Molecular Weight
Below is a systematic workflow to diagnose the root cause of low molecular weight polymers.
Caption: Troubleshooting workflow for low molecular weight polymer.
Issue 2: Polymer Discoloration and Poor Thermal Stability
Question: My final polymer is yellow or brown, and it degrades at a lower temperature than expected. How are these issues related, and what can I do to prevent them?
Answer: Discoloration and poor thermal stability are almost always interlinked and point towards undesirable side reactions occurring during polymerization. The chromophores (color-causing groups) that are formed are often the result of thermal degradation, which creates weak points in the polymer chain.
Causality & Troubleshooting Steps:
-
Thermo-oxidative Degradation: This is a primary cause of discoloration.
-
Why it happens: Even trace amounts of oxygen in the reactor at high temperatures can lead to oxidation. This process creates radicals that initiate a cascade of degradation reactions, forming conjugated systems that absorb visible light (appearing yellow/brown) and weaken the polymer backbone.[10]
-
Protocol:
-
Inert Atmosphere: Before heating, thoroughly purge the reactor with a high-purity inert gas (e.g., argon or nitrogen) for at least 30-60 minutes to remove all oxygen. Maintain a slight positive pressure of the inert gas during the initial heating stages before applying a vacuum.
-
Check for Leaks: Ensure all joints and seals in your glassware or reactor are perfectly sealed to prevent air from leaking in, especially when under vacuum.
-
-
-
Catalyst Choice and Concentration: The catalyst can significantly influence both the rate of polymerization and the rate of side reactions.
-
Why it happens: While catalysts like antimony or titanium compounds are effective for polyesterification, they can also catalyze degradation pathways at high temperatures.[2][12] Using too high a concentration can exacerbate this issue.[12] Some catalysts, particularly strong Brønsted acids, can promote side reactions like etherification or elimination.[13]
-
Mitigation:
-
Catalyst Screening: If discoloration is a persistent issue, screen alternative catalysts. Zinc acetate or certain tin compounds are often used and may offer a better balance between activity and side reactions for your specific system.
-
Optimize Concentration: Methodically vary the catalyst concentration to find the minimum amount required to achieve a reasonable reaction rate. A typical starting point is 200-500 ppm relative to the monomer weight.
-
-
-
Excessive Temperature or Time: As discussed previously, this is a direct cause of thermal degradation.
-
Why it happens: The kinetic rate of degradation reactions increases exponentially with temperature. The longer the polymer is held at the melt temperature, the more degradation will occur.[8]
-
Mitigation: Review the temperature profile. It is possible that the final polymerization temperature is simply too high for this specific polymer structure. Experiment with lowering the final temperature by 10-15°C, even if it requires a slightly longer reaction time or a higher vacuum to achieve the target molecular weight.
-
In-Depth Analysis: Key Side Reaction Pathways
Understanding the mechanisms of the primary side reactions is crucial for effective prevention.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Mechanism | Consequence | Key Causes | Mitigation Strategy |
| Decarboxylation | Thermal elimination of CO₂ from a carboxylic acid end group. | Chain termination, limiting molecular weight. | High temperature (>250°C), long reaction time. | Use a staged temperature profile; minimize time at max temperature. |
| Thermal Degradation | Random chain scission of ester or ether linkages via radical or elimination pathways. | Reduced MW, discoloration (yellowing), poor thermal stability. | Excessive temperature, oxygen presence, catalyst type. | Optimize temperature; ensure inert atmosphere; use thermal stabilizers. |
| Cyclization | Intramolecular "back-biting" reaction of a chain end to form a cyclic oligomer. | Reduced yield of high polymer, potential processing issues. | High dilution, early stages of polymerization. | Perform polymerization in the melt (no solvent); ensure rapid oligomer formation. |
| Hydrolysis | Reverse of esterification; attack by water on an ester linkage. | Limits molecular weight by creating an equilibrium. | Presence of water (in monomer or from leaks). | Use dry monomer and solvent (if any); ensure efficient removal of reaction water/byproducts.[10] |
Reaction Pathways Diagram
This diagram illustrates the desired polymerization pathway versus the chain-terminating decarboxylation side reaction.
Caption: Desired polymerization vs. chain-terminating side reaction.
Experimental Protocols
Protocol 1: Monomer Purification
-
Rationale: Impurities, particularly monofunctional species (e.g., those with only a -COOH or -COOCH₃ group) or residual water, can severely limit molecular weight.[1][14]
-
Procedure:
-
Dissolve the crude methyl 4-(2-carboxyethoxy)benzoate in a suitable hot solvent (e.g., ethyl acetate or a toluene/ethanol mixture).
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove insoluble materials.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold, fresh solvent.
-
Dry the purified monomer under vacuum at a moderate temperature (e.g., 60-80°C) for at least 24 hours to remove all traces of solvent and water. Store in a desiccator.
-
Protocol 2: Staged Melt Polycondensation
-
Rationale: A staged approach allows for the efficient removal of the methanol byproduct at lower temperatures before subjecting the polymer to higher temperatures where degradation is more likely.
-
Procedure:
-
Setup: Assemble a reactor equipped with a high-torque mechanical stirrer, an inert gas inlet, and a distillation arm connected to a vacuum pump via a cold trap.
-
Charging: Charge the reactor with the purified monomer and the chosen catalyst (e.g., 300 ppm zinc acetate).
-
Purging: Seal the reactor and purge thoroughly with dry nitrogen or argon for at least 30 minutes.
-
Stage 1 (Oligomerization): Heat the reactor to 190-210°C under a slow flow of nitrogen. Methanol will begin to distill off. Hold at this temperature for 1-2 hours, or until methanol evolution slows significantly.
-
Stage 2 (Polymerization): Gradually increase the temperature to 230-250°C while slowly applying vacuum over 30-60 minutes.
-
Stage 3 (High Polymerization): Once the system is under full vacuum (<1 Torr), increase the temperature to the final setpoint (e.g., 260-270°C). The viscosity of the melt will increase noticeably. Continue the reaction until the desired viscosity (as indicated by the stirrer torque) is reached.
-
Shutdown: Remove the heat source and allow the reactor to cool slightly before breaking the vacuum with inert gas to prevent oxidation of the hot polymer. Extrude or collect the polymer for analysis.
-
References
- Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes.
-
Rößler, A., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. Retrieved from [Link]
-
Pfeifer, D. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Retrieved from
-
Chemistry For Everyone. (2024). How Can Polymerization Avoid Unwanted Side Reactions? Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is The Role Of A Catalyst In Polyester Resin? YouTube. Retrieved from [Link]
-
Al-Ammar, M. A., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. PMC - NIH. Retrieved from [Link]
- Djapovic, M., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET)
-
Rößler, A., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. ResearchGate. Retrieved from [Link]
- Buxbaum, L. H. (1968). Thermal Degradation of Polyesters: Part 1.
- Google Patents. (n.d.). US7833931B2 - Solid acid catalyst for production of polyester, process for production of the...
- Fradet, A., & Marechal, E. (1982). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
-
Scribd. (n.d.). Pet Polycondensation Side Reactions. Retrieved from [Link]
-
Morales-Cepeda, A. B., et al. (2021). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyethylene terephthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyester–polyether copolymers via postpolymerization modification: Reduction of polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). PET synthesis reactions. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of polyesters mimicking polyethylene terephthalate and their thermal and mechanical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Handbook of Troubleshooting Plastics Processes: A Practical Guide. Retrieved from [Link]
-
Scribd. (n.d.). Polyester Processing Issues & Fixes. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are The Main Chemical Reactions In Polyester Synthesis? Retrieved from [Link]
-
Plastemart. (n.d.). Troubleshooting in polymer processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. Retrieved from [Link]
-
Scholars Junction - Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with 4-(2-Carboxyethoxy)benzoic Acid, 1-Methyl Ester
Welcome, researchers, to our dedicated technical support guide for optimizing coupling reactions with a uniquely structured reagent: "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" (CAS 72155-09-0). This molecule, also known as 3-(4-methoxycarbonylphenoxy)propanoic acid, offers a valuable scaffold in synthetic chemistry, particularly in drug development and materials science.[1][2] However, its bifunctional nature—possessing both a free carboxylic acid and a methyl ester—requires careful consideration of reaction conditions to achieve selective coupling and high yields.
This guide is structured to address the common challenges and questions that arise during its use, providing not just protocols but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on "this compound" for standard amide or ester coupling reactions?
The primary reactive site for typical coupling reactions is the terminal carboxylic acid of the ethoxy chain. The methyl ester on the benzoate ring is significantly less reactive under standard amide and ester coupling conditions. Direct conversion of a carboxylic acid to an amide is challenging because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate.[3][4] Coupling agents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol.[3][4][5]
Q2: Can the methyl ester group hydrolyze during the coupling reaction?
Yes, hydrolysis of the methyl ester is a potential side reaction, particularly under harsh conditions.[6] Ester hydrolysis can be catalyzed by either acid or base.[7][8] If your coupling reaction requires strongly acidic or basic conditions, or prolonged heating in the presence of water, you may observe cleavage of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis (saponification) is generally irreversible, while acid-catalyzed hydrolysis is an equilibrium process.[9][10] It is crucial to use anhydrous solvents and to control the pH to minimize this side reaction.
Q3: What are the best general-purpose coupling reagents for forming an amide bond with this molecule?
The choice of coupling reagent is critical. For general applications, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a good starting point, often in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure .[11]
-
EDC is favored for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[11][12][13]
-
Additives like HOBt or OxymaPure accelerate the coupling reaction and suppress side reactions, most notably racemization if coupling to a chiral amine.[11]
For more challenging couplings, such as with sterically hindered or electron-deficient amines, phosphonium or aminium/uronium salts like HATU or HBTU are more reactive, though they require the presence of a non-nucleophilic base like DIPEA.[11][14]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
A low or non-existent yield in your coupling reaction is a common frustration. The root cause often lies in one of several key areas.[5]
Possible Cause & Suggested Solution
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.
-
Solution: Use fresh, high-purity coupling reagents and ensure they are stored under anhydrous conditions. A slight excess (1.1-1.2 equivalents) of the coupling reagent is often beneficial.
-
-
Amine Deactivation: The amine nucleophile can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[4]
-
Solution: For carbodiimide-mediated couplings, the addition of a base is not always necessary, but for less nucleophilic amines, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be added to scavenge protons. When using aminium/uronium reagents like HATU, a base is required.[11]
-
-
Presence of Water (Hydrolysis): Trace amounts of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: If your amine or alcohol coupling partner is bulky, the reaction rate can be significantly reduced.[14]
-
Solution: Switch to a more powerful coupling reagent like HATU. Alternatively, converting the carboxylic acid to an acyl fluoride in situ can be effective for sterically demanding couplings.[14] Increasing the reaction temperature or time may also be necessary.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Issue 2: Formation of an N-Acylurea Side Product
When using carbodiimide reagents like EDC or DCC, you may isolate a stable N-acylurea byproduct instead of your desired amide.
Mechanism and Mitigation
This occurs when the activated O-acylisourea intermediate rearranges intramolecularly to the more stable N-acylurea, which is unable to react further with the amine.[11][15]
-
Solution 1: Use of Additives: Including HOBt or OxymaPure in the reaction mixture intercepts the O-acylisourea to form an active ester intermediate. This intermediate is more stable towards rearrangement but still highly reactive with the amine, thus minimizing N-acylurea formation.
-
Solution 2: Temperature Control: This side reaction is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of this undesired rearrangement.[11]
Visualizing the N-Acylurea Side Reaction
Caption: Competing pathways of the O-acylisourea intermediate.
Issue 3: Difficulty in Product Purification
The product of the coupling reaction can be challenging to purify due to byproducts or unreacted starting materials.
Purification Strategy
-
Aqueous Workup:
-
If using EDC, the dicyclohexylurea byproduct is water-soluble and can be removed with an aqueous wash.[12][13]
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and any basic additives like DIPEA.
-
Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Finally, wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Chromatography: If the aqueous workup is insufficient, column chromatography is the next step. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point for purifying esters and amides.
-
Crystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling "this compound" with a primary or secondary amine.
Step-by-Step Methodology:
-
Dissolve "this compound" (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification as described above.
| Reagent | Equivalents | Purpose |
| Benzoic acid derivative | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Reduces side reactions) |
| Anhydrous DMF/DCM | - | Solvent |
Protocol 2: Coupling with a Sterically Hindered Amine using HATU
This protocol is recommended for challenging substrates where standard carbodiimide methods may fail.
Step-by-Step Methodology:
-
Dissolve "this compound" (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 12-48 hours. The reaction may require gentle heating (40-50 °C) for particularly difficult couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and perform the aqueous workup and purification.
| Reagent | Equivalents | Purpose |
| Benzoic acid derivative | 1.0 | Substrate |
| Hindered Amine | 1.2 | Nucleophile |
| HATU | 1.1 | Coupling Agent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Pandey, S. K., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development. [Link]
-
Chemistry Steps. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
PubMed. [Synthesis of dicarboxylic acid monoamides]. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2024, August 22). 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. Synthesis of dicarboxylic acid monoamides | Request PDF. [Link]
-
University of California, Irvine. esterification of benzoic acid to methyl benzoate. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Reddit. (2024, October 9). Struggling with amide coupling : r/Chempros. [Link]
- Google Patents. US4314071A - Method of preparing monoesters.
-
Cheméo. Chemical Properties of Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester. [Link]
-
Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
ABL Technology. This compound, 95% Purity, C11H12O5, 50 mg. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
-
WIPO Patentscope. WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. [Link]
- Google Patents. US9248381B2 - Method of purifying a dicarboxylic acid.
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]
-
The Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]
-
ResearchGate. (2023, June 5). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. [Link]
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- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Polymers from 3-(4-methoxycarbonylphenoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for polymers derived from 3-(4-methoxycarbonylphenoxy)propanoic acid and its related structures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this polyester family.
Section 1: Polymer Synthesis Troubleshooting
The synthesis of polyesters from 3-(4-methoxycarbonylphenoxy)propanoic acid, typically via polycondensation, is a step-growth process that requires precise control to achieve desired material properties.[1][2] This section addresses the most common challenges faced during polymerization.
Q1: My polymerization consistently results in a low molecular weight polymer. What are the primary causes and how can I fix this?
A1: Achieving a high molecular weight is one of the most common challenges in polycondensation and is often traceable to several key factors.[3] Low molecular weight is a direct consequence of premature chain termination. A systematic approach is essential for diagnosis.
-
Causality & Troubleshooting:
-
Stoichiometric Imbalance: Polycondensation is highly sensitive to the molar ratio of co-monomers (if applicable, e.g., a diol). A slight excess of one monomer will cap the chain ends, preventing further growth.[4]
-
Action: Ensure precise weighing of high-purity monomers. If synthesizing a homopolymer through self-condensation, this is less of an issue, but impurities become more critical.
-
-
Monomer Impurity: Impurities, especially monofunctional compounds (e.g., a mono-acid or mono-alcohol), act as chain terminators.[2] Water is a particularly problematic impurity as it can hydrolyze ester linkages.
-
Action: Verify the purity of your starting materials (≥99%). Recrystallize or distill monomers if purity is questionable. Thoroughly dry all glassware and reagents before use.
-
-
Inefficient Byproduct Removal: Polycondensation is an equilibrium reaction. The removal of the condensation byproduct (typically water or methanol) is crucial to drive the reaction toward the formation of long polymer chains.[5]
-
Action: Transition from an inert gas (e.g., Nitrogen) purge in the initial esterification stage to a high vacuum (<1 mbar) during the final polycondensation stage. Ensure the vacuum system is leak-free and efficient. Increase the surface area of the reaction melt through vigorous mechanical stirring to facilitate byproduct evaporation.
-
-
Suboptimal Reaction Conditions: Both temperature and time are critical.
-
Temperature: If too low, the reaction rate will be slow, and viscosity will increase too quickly, trapping byproducts. If too high, thermal degradation and side reactions can occur, leading to chain scission and discoloration.[6] A typical two-stage process is recommended.
-
Time: Insufficient reaction time will not allow the chains to reach high molecular weight.[7]
-
Action: Employ a staged temperature profile (e.g., 160-180°C for initial oligomerization, then gradually increasing to 200-240°C under vacuum). Monitor the reaction's progress by observing the increase in melt viscosity; a significant torque increase on the mechanical stirrer indicates molecular weight build-up.
-
-
Catalyst Inefficiency: The catalyst may be deactivated or used at a suboptimal concentration.
-
Action: Use a fresh, properly stored catalyst. The optimal concentration should be determined empirically, but common catalysts include antimony compounds, tin compounds, or titanium alkoxides.
-
-
dot
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: I'm observing polymer discoloration (yellowing/browning) during synthesis. What is the cause?
A2: Discoloration is almost always a sign of thermal degradation or undesirable side reactions.
-
Causality & Troubleshooting:
-
Excessive Temperature: The most common cause is the reaction temperature being too high, leading to thermo-oxidative degradation. Aromatic polyesters can be particularly susceptible.
-
Action: Carefully control the temperature profile. Do not exceed the known degradation temperature of your polymer system. A TGA analysis of a preliminary sample can help determine the upper temperature limit.
-
-
Oxygen Presence: A leak in the reaction setup can introduce oxygen, which accelerates degradation at high temperatures.
-
Action: Ensure all joints in your reaction apparatus are perfectly sealed. Maintain a constant, slow flow of a high-purity inert gas (nitrogen or argon) throughout the entire process, especially during heating.
-
-
Catalyst Side Reactions: Some catalysts can promote side reactions at high temperatures, leading to colored byproducts.
-
Action: Evaluate different catalysts or lower the catalyst concentration.
-
-
Q3: Is it possible for the methoxycarbonyl group (-COOCH₃) on the aromatic ring to hydrolyze during the reaction?
A3: Yes, this is a potential side reaction, particularly under suboptimal conditions.
-
Causality & Troubleshooting:
-
Mechanism: If there is excess water present (from impure monomers or inefficient byproduct removal), the methoxycarbonyl ester can hydrolyze to a carboxylic acid and methanol, especially at the high temperatures used for polycondensation.[8] This newly formed carboxylic acid can then participate in the polymerization, potentially leading to branching or changes in the polymer backbone structure. The cleavage of methoxy groups, while sometimes desirable and achievable under specific conditions, is generally an unwanted side reaction here.[9][10]
-
Impact: This side reaction disrupts the planned polymer structure and can affect the final material's properties, including solubility and thermal behavior.
-
Mitigation: The key is rigorous water removal. Ensure all reagents are anhydrous and that the byproduct (water) is efficiently removed from the reaction vessel as it forms. Using a high-purity inert gas sweep is critical.
-
Section 2: Purification and Isolation Challenges
Q4: How can I effectively remove unreacted monomers and low molecular weight oligomers from my final polymer?
A4: The most common and effective method is purification by precipitation.[11] This technique relies on the difference in solubility between the high molecular weight polymer and the smaller monomer/oligomer species.
-
Causality & Troubleshooting:
-
Principle: The polymer is dissolved in a "good" solvent, and this solution is then added dropwise to a large volume of a "non-solvent" (also called an anti-solvent). The polymer chains, being large and less soluble, will precipitate out of the solution, while the smaller, more soluble impurities will remain in the liquid phase.[11][12]
-
Procedure:
-
Solvent Selection: Choose a good solvent that completely dissolves the polymer (e.g., Chloroform, Dichloromethane, THF). The resulting solution should not be overly viscous.[11]
-
Non-Solvent Selection: The non-solvent must be miscible with the good solvent but should not dissolve the polymer. Common choices include methanol, ethanol, or hexane.
-
Execution: Dissolve the crude polymer in a minimal amount of the good solvent. Slowly pour this solution into a vigorously stirred beaker containing a large excess (typically 10x the volume) of the non-solvent. A fibrous or powdered precipitate should form.
-
-
Validation: To ensure purity, this re-dissolution and precipitation cycle should be repeated 2-3 times.[11] After the final precipitation, collect the polymer by filtration, wash it with fresh non-solvent, and dry it thoroughly under vacuum.
-
Section 3: Physicochemical Characterization Troubleshooting
This section provides guidance on interpreting data from common polymer characterization techniques.
Q5: My ¹H NMR spectrum shows broad, poorly resolved peaks. How can I interpret it and confirm my polymer's structure?
A5: Peak broadening is characteristic of polymers and results from the restricted motion of nuclei within the long polymer chains.[13] While individual peaks may not be as sharp as for small molecules, you can still confirm the structure and gain valuable information.
-
Interpretation Strategy:
-
Identify Key Regions: Focus on the integral ratios of distinct chemical environments.
-
Aromatic Protons: Look for signals in the ~6.8-8.0 ppm range.
-
Aliphatic Protons: The propanoic acid backbone protons (-O-CH₂-CH₂-COOH) will appear further upfield, typically in the ~2.5-4.5 ppm range.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group should be visible around ~3.9 ppm.
-
-
Confirm Polymerization: The presence of all expected signals with the correct integration ratios confirms the incorporation of the monomer into the polymer backbone.
-
End-Group Analysis: Sometimes, protons near the chain ends can be distinguished, although they may overlap with backbone signals. Comparing their integration to the repeating unit's integration can provide an estimate of the number-average molecular weight (Mn), though this is most accurate for lower MW polymers.[14]
-
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Phenoxy Ring) | 6.8 - 8.0 | Multiplets |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Methylene (-O-CH₂-) | ~4.3 - 4.5 | Triplet |
| Methylene (-CH₂-COOH) | ~2.8 - 3.0 | Triplet |
| Table 1: Representative ¹H NMR chemical shifts for polymers derived from 3-(4-methoxycarbonylphenoxy)propanoic acid. Exact values may vary based on solvent and polymer structure. |
Q6: My Gel Permeation Chromatography (GPC/SEC) results show a high Polydispersity Index (PDI > 2.0). What does this indicate?
A6: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume (size in solution).[15][16] The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution.
-
Causality & Interpretation:
-
High PDI Meaning: A PDI of 1.0 represents a perfectly monodisperse sample (all chains are the same length). For step-growth polycondensation, a theoretical PDI of around 2.0 is expected under ideal conditions. A value significantly higher than 2.0 suggests a very broad distribution of chain lengths.[3]
-
Root Causes:
-
Side Reactions: Chain scission, branching, or other side reactions during synthesis can create a wide variety of chain sizes.
-
Inefficient Initiation/Termination: Poor control over the polymerization can lead to chains starting and stopping at different times, broadening the distribution.
-
Incomplete Purification: The presence of a significant amount of low molecular weight oligomers will artificially broaden the distribution and increase the calculated PDI.
-
-
Troubleshooting:
-
Review Synthesis: Re-evaluate the synthesis conditions based on the feedback in Section 1 to minimize side reactions.
-
Improve Purification: Ensure monomers and oligomers are thoroughly removed before GPC analysis.
-
Check GPC Method: Confirm that the correct column set and mobile phase are being used for your polymer's expected molecular weight range and solubility.[17] Ensure the system is calibrated with appropriate standards (e.g., polystyrene).[15][17]
-
-
Q7: How do I interpret the thermogram from my Differential Scanning Calorimetry (DSC) analysis?
A7: DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[18][19] For a polyester, the most important transitions are the glass transition (Tg) and the melting point (Tm).[20][21]
-
Interpretation Strategy:
-
Glass Transition (Tg): This appears as a step-like change in the baseline of the heat flow curve. The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. It is a critical indicator of the material's upper use temperature.[20]
-
Crystallization (Tc): An exothermic peak (releases heat) that may appear upon heating for amorphous samples or upon cooling from the melt. It represents the ordering of polymer chains into crystalline domains.
-
Melting (Tm): An endothermic peak (absorbs heat) corresponding to the melting of the crystalline domains of the polymer. A sharp melting peak indicates a more uniform crystalline structure. The presence of a Tm confirms the polymer is semi-crystalline. If only a Tg is observed, the polymer is amorphous.[21]
-
Physical Aging: An endothermic peak that can sometimes appear near the Tg on the first heating scan is known as an "enthalpic recovery" peak. It is a sign of physical aging and can be removed by heating the sample above its Tg, cooling it, and re-running the scan.[20]
-
Q8: What is the primary information I can obtain from Thermogravimetric Analysis (TGA)?
A8: TGA measures the change in mass of a sample as a function of temperature.[22] Its primary use for polymers is to determine thermal stability.
-
Interpretation Strategy:
-
Degradation Temperature (Td): The TGA curve will show a sharp drop in mass where the polymer begins to decompose. The onset temperature of this drop is a key measure of the material's thermal stability.
-
Residual Mass: The amount of mass remaining at the end of the experiment can indicate the formation of a stable char or the presence of inorganic fillers.
-
Analysis Environment: Running the analysis under an inert atmosphere (Nitrogen) shows the inherent thermal stability, while running it under an oxidative atmosphere (Air) can reveal susceptibility to thermo-oxidative degradation at lower temperatures.
-
Section 4: Standard Operating Protocols (SOPs)
SOP 1: General Protocol for Melt Polycondensation
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight. Assemble the reaction apparatus (three-neck flask, mechanical stirrer, inert gas inlet, and condenser leading to a collection flask) while hot and immediately place it under a positive pressure of dry nitrogen.
-
Charging: Charge the flask with equimolar amounts of the diacid and diol monomers (or just the hydroxy-acid monomer for self-condensation) and the appropriate amount of catalyst (e.g., 200-500 ppm).
-
Esterification/Oligomerization Stage: Begin stirring and heat the reaction mixture to 160-180°C under a slow, steady flow of nitrogen. Maintain these conditions for 2-4 hours, or until the theoretical amount of water byproduct has been collected in the receiving flask.
-
Polycondensation Stage: Gradually increase the temperature to 200-240°C. Once the target temperature is reached, slowly and carefully apply a high vacuum (<1 mbar).
-
Monitoring: Continue the reaction under high vacuum for 4-8 hours. The reaction is complete when the melt becomes highly viscous, and the stirrer struggles to maintain its speed (as indicated by an increase in the motor's torque reading).
-
Recovery: Release the vacuum with nitrogen. Allow the reactor to cool to room temperature. The solid polymer can then be dissolved in a suitable solvent for purification.
dot
Caption: Experimental workflow for polyester synthesis and characterization.
References
- Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2197.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Request PDF. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
- ResearchGate. (n.d.). 1H-NMR spectrum of polyester derived from 4-(4-hydroxyphenoxy).
- MEL Science. (n.d.).
- Agilent. (2015). Analysis of Biodegradable Polymers by GPC.
- Google Patents. (n.d.).
- ResearchGate. (2018). How do I synthesise very low molecular weight linear polyesters?.
- National Polymer. (n.d.).
- ResolveMass Laboratories Inc. (n.d.).
- Benchchem. (2025).
- Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. Journal of Organic Chemistry, 71(5), 1938-1948.
- SciELO. (n.d.). Synthesis and NMR characterization of aliphatic-aromatic copolyesters by reaction of poly(ethylene terephthalate)
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Human Metabolome Database. (2017). Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144).
- ResearchGate. (2017).
- MDPI. (n.d.). Tailoring the Hydroxyl Density of Glass Surface for Anionic Ring-Opening Polymerization of Polyamide 6 to Manufacture Thermoplastic Composites.
- Royal Society of Chemistry. (n.d.). Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT)
- NMR Studies of the Local Dynamics of Liquid Crystalline and Semicrystalline Arom
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Google Patents. (n.d.).
- Tosoh Bioscience. (n.d.).
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
- E3S Web of Conferences. (n.d.).
- Agilent. (n.d.).
- ACS Publications. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry.
- Reddit. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy.
- RSC Publishing. (n.d.).
- Farabi University. (n.d.).
- International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
- METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- AZoM. (2021).
- PubMed Central. (2021). Low Molecular Weight Oligomers of Poly(alkylene succinate) Polyesters as Plasticizers in Poly(vinyl alcohol)
- ResearchGate. (2019).
- ResearchGate. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
- YouTube. (2024).
- ResearchGate. (2025).
- List Technology. (n.d.).
- ResearchGate. (2020).
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- RSC Publishing. (n.d.).
- AdvanSES. (n.d.).
- MDPI. (n.d.).
Sources
- 1. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 2. farabi.university [farabi.university]
- 3. nationalpolymer.com [nationalpolymer.com]
- 4. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 5. Polycondensation, Step-polymerization - LIST KneaderReactor [list-technology.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. agilent.com [agilent.com]
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- 19. azom.com [azom.com]
- 20. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 21. mt.com [mt.com]
- 22. advanses.com [advanses.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-(2-carboxyethoxy)benzoate
Welcome to the technical support guide for the synthesis of methyl 4-(2-carboxyethoxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this two-step synthesis. Here, we provide not just the procedural steps but also the underlying chemical principles, troubleshooting solutions, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
Overview of the Synthetic Pathway
The synthesis of methyl 4-(2-carboxyethoxy)benzoate is a two-stage process. It begins with the formation of an ether linkage via the Williamson ether synthesis, followed by a selective hydrolysis (saponification) of the newly introduced ethyl ester to yield the final carboxylic acid.
The overall workflow is depicted below:
Caption: Overall two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Here we address common queries that arise during the planning and execution of this synthesis.
Q1: What is the mechanism of the first step, the Williamson ether synthesis?
A1: The Williamson ether synthesis is a classic S_N2 (bimolecular nucleophilic substitution) reaction.[1] In this specific case, a base is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.[2]
Caption: The S_N2 mechanism for the ether formation.
Q2: Which base is best for the Williamson ether synthesis step?
A2: For forming aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and practical.[3] K₂CO₃ is advantageous as it is inexpensive, less harsh than NaOH, and can be easily filtered off after the reaction. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.[3] The choice depends on the scale and available resources.
Q3: Why is a polar aprotic solvent like DMF or acetonitrile recommended?
A3: Polar aprotic solvents are ideal for S_N2 reactions. They can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the anionic nucleophile (the phenoxide). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction. Protic solvents, in contrast, would solvate and stabilize the nucleophile, reducing its reactivity.
Q4: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
A4: Yes, ethyl chloroacetate can be used. However, bromide is a better leaving group than chloride, so reactions with ethyl bromoacetate are typically faster and may proceed under milder conditions. If using ethyl chloroacetate, you may need to increase the reaction temperature or time to achieve a comparable yield.
Q5: What is the mechanism of the saponification step?
A5: Saponification is the base-promoted hydrolysis of an ester. It proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.[4][5] An acid is added during workup to protonate the carboxylate and yield the final product.[4]
Caption: The mechanism of base-promoted ester hydrolysis.
Q6: Why is only the ethyl ester hydrolyzed and not the methyl ester in the second step?
A6: While both esters can be hydrolyzed under basic conditions, the reaction conditions (temperature, reaction time, and stoichiometry of the base) can be optimized for selective hydrolysis. Generally, the ethyl ester might be slightly more sterically hindered, but the electronic environments are very similar. The key is careful control. Using a slight excess of base (e.g., 1.1-1.2 equivalents) and monitoring the reaction closely by Thin Layer Chromatography (TLC) allows for the reaction to be stopped once the starting material (the diester) is consumed, minimizing the over-hydrolysis of the methyl benzoate ester.
Experimental Protocols & Data
Reagent Table (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Step 1: Williamson Ether Synthesis | ||||
| Methyl 4-hydroxybenzoate | 152.15 | 50.0 | 7.61 g | 1.0 |
| Ethyl Bromoacetate | 167.00 | 60.0 | 10.02 g (6.7 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 75.0 | 10.37 g | 1.5 |
| Acetone | - | - | 200 mL | - |
| Step 2: Saponification | ||||
| Diester Intermediate | 224.23 | (Assumed 45.0) | 10.09 g | 1.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 54.0 | 2.27 g | 1.2 |
| Tetrahydrofuran (THF) / Water | - | - | 100 mL / 50 mL | - |
| Hydrochloric Acid (1M HCl) | - | - | ~60 mL | - |
Step 1: Synthesis of Methyl 4-(2-ethoxycarbonylethoxy)benzoate
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (7.61 g, 50.0 mmol).
-
Add acetone (200 mL) and finely ground potassium carbonate (10.37 g, 75.0 mmol).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (6.7 mL, 60.0 mmol) dropwise to the suspension.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization from ethanol or by flash column chromatography.
Step 2: Synthesis of Methyl 4-(2-carboxyethoxy)benzoate
-
Dissolve the crude diester intermediate (approx. 45.0 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (2.27 g, 54.0 mmol) and stir the mixture at room temperature.[6]
-
Monitor the reaction by TLC until the starting diester spot has disappeared (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate should form.[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis. This guide provides a systematic approach to resolving common problems.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Solubility of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" (CAS 72155-09-0)[1][2]. This guide is designed to provide in-depth troubleshooting for common issues encountered during its synthesis and purification, with a particular focus on resolving poor solubility of the reaction product. Our goal is to equip you with the expertise and practical steps to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product, "this compound," is exhibiting poor solubility in my desired solvent. What are the likely causes?
Poor solubility of your final product can stem from several factors, often related to the purity of the compound and the conditions of your dissolution attempt. The most common culprits include:
-
Residual Starting Materials: Unreacted starting materials, such as 4-hydroxybenzoic acid methyl ester or the reagent used to introduce the carboxyethoxy group, can co-precipitate with your product, altering its solubility profile.
-
Presence of Side-Products: Unwanted side-products, which may have different polarities and solubilities, can contaminate your desired compound.
-
Hydrolysis of the Ester: The methyl ester or the ethoxy ester linkage can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acids, which have significantly different solubilities, especially depending on pH.[3][4]
-
Incorrect pH of the Solution: As "this compound" contains a free carboxylic acid group, the pH of your solvent system will dramatically influence its solubility.[5][6][7][8][9] In acidic to neutral conditions, the carboxylic acid will be protonated and less soluble in aqueous solutions.[7]
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is fundamental.[10] A mismatch between the polarity of your compound and the solvent is a primary reason for poor solubility.
Troubleshooting Guides
Issue 1: Product Crashes Out of Solution During Workup
Symptoms: Upon addition of an aqueous solution (e.g., water, brine) or an anti-solvent during the workup, the product precipitates unexpectedly as an oil or an unmanageable solid.
Root Cause Analysis: This is often due to a rapid change in the solvent environment, leading to supersaturation and uncontrolled precipitation. The presence of impurities can also seed this premature precipitation.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Principle: The choice of solvent is critical for maintaining the solubility of your product during extraction and washing steps.[11][12][13]
-
Action: If your product is precipitating from an organic layer upon washing with an aqueous solution, consider switching to a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.
-
-
pH Adjustment during Extraction:
-
Principle: The free carboxylic acid on your molecule will be deprotonated and thus more water-soluble at a higher pH.[5][7][8]
-
Action: During aqueous washes, use a dilute basic solution (e.g., 5% sodium bicarbonate) to keep the product in the organic layer while potentially removing acidic impurities. Be cautious, as excessive base can lead to hydrolysis of the ester.[14]
-
-
Temperature Control:
-
Principle: Solubility is often temperature-dependent.[6]
-
Action: If precipitation occurs upon cooling, try to perform the workup at room temperature or slightly warmer.
-
Workflow Diagram: Workup Troubleshooting
Caption: Troubleshooting workflow for product precipitation during workup.
Issue 2: Difficulty in Achieving Complete Dissolution for Recrystallization
Symptoms: The crude product does not fully dissolve in the chosen recrystallization solvent, even at elevated temperatures, or an oil forms instead of a clear solution.
Root Cause Analysis: This indicates either an inappropriate solvent choice, the presence of insoluble impurities, or that the compound is "oiling out." "Oiling out" occurs when a compound dissolves in the hot solvent but separates as a liquid rather than a solid upon cooling.[15]
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Principle: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[15][16]
-
Action: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures thereof).[15] A table of common solvents and their properties is provided below.
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | Good for polar compounds. |
| Ethanol | 78 | Polar Protic | Similar to methanol, less volatile. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Toluene | 111 | Nonpolar | Good for less polar compounds, but high boiling point can be an issue.[15] |
| Water | 100 | Very Polar | Generally unsuitable for the protonated form of the target molecule. |
-
Employing a Two-Solvent System:
-
Principle: A two-solvent system can fine-tune the solubility. One solvent readily dissolves the compound, while the other (the anti-solvent) is one in which the compound is insoluble.[16]
-
Action: Dissolve your product in a minimum amount of a hot "good" solvent (e.g., ethanol). Then, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[17]
-
-
Charcoal Treatment:
-
Principle: Activated charcoal can be used to remove colored and some polymeric impurities that may be hindering crystallization.
-
Action: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Logical Relationship: Recrystallization Solvent Selection
Caption: Decision process for selecting a recrystallization solvent system.
Issue 3: Product Purity is Low After Initial Purification
Symptoms: Analytical data (e.g., NMR, LC-MS) indicates the presence of significant impurities even after recrystallization.
Root Cause Analysis: The impurities may have very similar solubility profiles to your product, making separation by recrystallization ineffective. In such cases, a more robust purification technique is required.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Impurities:
-
Principle: Understanding the nature of the impurities is key to selecting the right purification method.
-
Action: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the impurities. Common impurities could be unreacted starting materials or the di-acid resulting from hydrolysis.
-
-
Flash Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
-
Action:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of ~0.3. A gradient of hexane and ethyl acetate is a common starting point for compounds of this polarity.
-
Prepare a silica gel column and carefully load your crude product.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Acid-Base Extraction:
-
Principle: This technique can be used to separate your acidic product from neutral impurities.
-
Action:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your product, being a carboxylic acid, will deprotonate and move to the aqueous layer.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate your product, causing it to precipitate.
-
Collect the precipitated product by filtration.
-
-
Workflow Diagram: Advanced Purification
Caption: Workflow for selecting an advanced purification method based on impurity type.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]
-
The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
Alichem. (n.d.). This compound, 95% Purity, C11H12O5, 50 mg. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzoic acid methyl ester. Retrieved from [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]
- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
PubMed. (2000, October 1). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methyl Benzoate in Flowers of Antirrhinum Majus. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis. Retrieved from [Link]
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PubMed. (2001, July 27). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
NIH. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]
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Minimizing impurities in the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize impurities and maximize yield.
Overview of the Core Synthesis
The synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The primary reactants are methyl 4-hydroxybenzoate and a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate), followed by hydrolysis of the ester.
The reaction proceeds in two main stages:
-
Formation of the Phenoxide: A base is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a sodium or potassium phenoxide.
-
Nucleophilic Attack (SN2 Reaction): The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the ether linkage.[1][2]
Synthesis Reaction Pathway
Here is a diagram illustrating the primary reaction pathway.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.
Question 1: My final product shows low yield and contains significant amounts of unreacted methyl 4-hydroxybenzoate. What went wrong?
Answer: This is a common issue often related to incomplete phenoxide formation or suboptimal reaction conditions for the SN2 reaction.
Possible Causes & Solutions:
-
Insufficient Base: The phenolic proton of methyl 4-hydroxybenzoate must be fully removed to generate the nucleophile. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.
-
Troubleshooting: Ensure you are using at least one full equivalent of a suitable base. For K₂CO₃, which is a dibasic salt, using 1.5 to 2 equivalents can help drive the deprotonation to completion. The base should be finely powdered and dry to maximize its reactivity.
-
-
Reaction Temperature: The SN2 reaction may require heating.
-
Troubleshooting: If running the reaction at room temperature, try heating the mixture to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Solvent Choice: The Williamson ether synthesis is highly favored in polar aprotic solvents.
-
Troubleshooting: Solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide nucleophile, leaving it highly reactive. If you are using a protic solvent (like ethanol), it can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
-
Question 2: I've isolated a byproduct with a molecular weight corresponding to the dialkylated phenol. How can I prevent this?
Answer: The formation of a dialkylated product suggests that the newly formed propanoic acid ester is reacting further. However, a more likely scenario is C-alkylation of the aromatic ring, a known side reaction with phenoxides.[1]
Phenoxide as an Ambident Nucleophile: Phenoxide ions can react at two sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, impurity), typically at the ortho or para positions.
Caption: O- vs. C-alkylation pathways for phenoxide.
Mitigation Strategies:
-
Solvent Control: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.
-
Controlled Addition: Add the alkylating agent (e.g., ethyl 3-bromopropanoate) slowly to the solution of the formed phenoxide. This keeps the concentration of the alkylating agent low at any given moment, disfavoring side reactions.
Question 3: My NMR spectrum shows the presence of 4-hydroxybenzoic acid. What is the source of this impurity?
Answer: The presence of 4-hydroxybenzoic acid indicates that the methyl ester of your starting material or product has been hydrolyzed.
Possible Causes & Solutions:
-
Premature Hydrolysis: The basic conditions used to form the phenoxide can also saponify (hydrolyze) the methyl ester of the starting material, methyl 4-hydroxybenzoate.[3][4][5]
-
Troubleshooting:
-
Choice of Base: Use a milder base like K₂CO₃ instead of strong hydroxides (NaOH, KOH) if ester hydrolysis is a significant issue.
-
Temperature Control: Keep the temperature as low as possible during the phenoxide formation step.
-
Reaction Time: Do not prolong the time the reaction mixture is held under basic conditions before the addition of the alkylating agent.
-
-
-
Workup Issues: The final saponification step to convert the propanoate ester to a carboxylic acid can also hydrolyze the benzoate ester if conditions are too harsh (e.g., high temperature, prolonged reaction time).
-
Troubleshooting: Carefully monitor the final hydrolysis step using TLC. Once the propanoate ester is consumed, proceed immediately with the acidic workup to neutralize the base and prevent further hydrolysis.
-
Question 4: An alkene byproduct is being formed. How do I suppress this?
Answer: Alkene formation is the result of an E2 elimination reaction competing with the desired SN2 substitution.[1] This is a very common side reaction in Williamson ether syntheses.
Key Factors Influencing E2 Elimination:
-
Alkyl Halide Structure: Elimination is more likely with secondary and tertiary alkyl halides. Since 3-bromopropanoate derivatives are primary halides, this is less of a concern but can still occur.[2]
-
Base Strength: Strong, bulky bases favor elimination.
-
Temperature: Higher temperatures favor elimination over substitution, as elimination reactions often have a higher activation energy.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to minimize elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: While a base is necessary, using an excessively strong or hindered base can promote elimination. The phenoxide itself is basic and can promote the E2 reaction. Using a non-hindered base like K₂CO₃ is generally a good choice.
Impurity Summary & Analytical Protocols
A well-defined analytical strategy is crucial for identifying and quantifying impurities.
Table 1: Common Impurities and Identification
| Impurity Name | Chemical Structure | Common Source | Recommended Analytical Method |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Unreacted starting material | HPLC, TLC |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | Hydrolysis of methyl ester | HPLC, ¹H NMR (disappearance of -OCH₃ signal) |
| C-Alkylated Byproduct | C₁₂H₁₄O₄ | Side reaction of phenoxide | HPLC-MS, ¹H & ¹³C NMR |
| Elimination Byproduct | C₅H₈O₂ (from ethyl propanoate) | E2 elimination of alkyl halide | GC-MS (for volatile byproducts) |
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for reverse-phase HPLC analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water at ~1 mg/mL.
Purification Protocol
Recrystallization is often an effective method for purifying the final product.
Protocol 2: Recrystallization of 3-(4-methoxycarbonylphenoxy)propanoic acid
-
Solvent Selection: Identify a suitable solvent system. A common choice is an ethanol/water or isopropanol/water mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Analyze the purified product using the HPLC method described above to confirm the removal of impurities.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Raval, N. N., & Parrott, E. L. (1967). Hydrolysis of Methylparaben. Journal of pharmaceutical sciences, 56(2), 274-5. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edukiran Pvt Ltd. (2022). Reactions of Phenol, Williamson Ether Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
González-Berdullas, P., et al. (2022). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Retrieved from [Link]
-
D'Aquino, M., et al. (1991). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 57(11), 3285-3290. Retrieved from [Link]
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- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the reactivity of methyl 4-(2-carboxyethoxy)benzoate in esterification reactions
Welcome to the technical support center for the esterification of methyl 4-(2-carboxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to enhance the reactivity of this substrate and achieve successful esterification outcomes.
Section 1: Understanding the Reactivity of Methyl 4-(2-carboxyethoxy)benzoate
Methyl 4-(2-carboxyethoxy)benzoate presents a unique challenge in esterification due to its structure as a dicarboxylic acid monoester. The primary objective is to selectively esterify the terminal carboxylic acid of the ethoxy chain without inducing side reactions, such as transesterification of the existing methyl ester on the benzoate ring. The reactivity of the target carboxylic acid is influenced by several factors, including steric hindrance and the electronic effects of the aromatic ring.
This guide will explore various strategies to promote the desired reaction while minimizing unwanted byproducts. We will delve into catalyst selection, reaction conditions, and purification techniques tailored for this specific substrate.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the esterification of methyl 4-(2-carboxyethoxy)benzoate in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the esterification of methyl 4-(2-carboxyethoxy)benzoate can stem from several factors. Given that Fischer-Speier esterification is a reversible process, the reaction may be reaching an equilibrium that does not strongly favor the product.[1][2]
-
Equilibrium Limitations: To shift the equilibrium towards the formation of the diester, you can employ a large excess of the alcohol reactant.[3] Another effective strategy is the removal of water as it is formed, which can be achieved using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.[4]
-
Insufficient Catalyst Activity: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][5] Ensure your catalyst is not old or hydrated, as this can significantly reduce its activity. For sterically hindered carboxylic acids, certain Lewis acids or more specialized catalysts may be necessary.[6]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. A temperature that is too low will result in a very slow reaction rate, while a temperature that is too high can lead to decomposition or the formation of side products.[7]
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?
A2: The most probable side reaction is transesterification .[8] Under the acidic conditions of Fischer esterification, the alcohol reactant can potentially react with the methyl ester on the benzoate ring, leading to the formation of a different ester at that position.
-
Minimizing Transesterification: To mitigate this, consider using milder reaction conditions or a more selective catalyst. The use of heterogeneous catalysts, such as certain ion-exchange resins or alumina, has been shown to improve selectivity in the monoesterification of dicarboxylic acids and may be applicable here.[5][6] Alternatively, employing a different esterification method that does not rely on strong acids and high temperatures, such as DCC/DMAP coupling, could be beneficial.
Another potential, though less likely, side reaction is intramolecular cyclization, depending on the alcohol used and the reaction conditions.
Q3: How can I selectively esterify the carboxyethoxy group without affecting the methyl benzoate moiety?
A3: Achieving chemoselectivity is the central challenge with this substrate. Several strategies can be employed:
-
Heterogeneous Catalysis: As mentioned, heterogeneous catalysts can offer enhanced selectivity. Alumina, for instance, can selectively adsorb one carboxyl group of a dicarboxylic acid, leaving the other available for esterification.[9][10] Strongly acidic ion-exchange resins have also been used for selective monoesterification through transesterification.[6]
-
Stoichiometric Control and Reagent Choice: A recently developed method for the highly selective mono-esterification of long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[11] This approach relies on the selective formation of a mixed anhydride and may offer a high degree of control.
-
Protecting Group Chemistry: While more synthetically intensive, one could hydrolyze the starting monoester to the diacid, selectively protect the aromatic carboxylic acid, esterify the aliphatic carboxylic acid, and then deprotect.[1][12] However, this is a multi-step process and may not be ideal for all applications.
Q4: What is the best way to monitor the progress of my reaction?
A4: Monitoring the reaction is crucial to determine the optimal reaction time and to identify the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS is an excellent technique.[13] It allows for the separation and identification of the starting material, the desired diester, and potential byproducts like the transesterified product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile compounds. Reversed-phase HPLC with a UV detector is a common method for analyzing aromatic esters.[14]
Q5: I'm having difficulty purifying my final product. What purification strategies do you recommend?
A5: Purification can be challenging due to the potential presence of unreacted starting material and byproducts with similar polarities.
-
Aqueous Workup: After the reaction, a standard workup procedure involves quenching the reaction with water and extracting the product with an organic solvent. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will remove any unreacted carboxylic acid by converting it into its water-soluble salt.[15]
-
Column Chromatography: Flash column chromatography is often the most effective method for separating the desired diester from the starting monoester and any byproducts. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective for separating compounds of varying polarity.[16]
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Fischer-Speier Esterification with Dean-Stark Water Removal
This protocol aims to drive the reaction to completion by continuously removing the water byproduct.
Materials:
-
Methyl 4-(2-carboxyethoxy)benzoate
-
Alcohol (e.g., ethanol, propanol, etc., >10 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a round-bottom flask, add methyl 4-(2-carboxyethoxy)benzoate, the alcohol, and toluene.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the mixture cools in the trap, the water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.
-
Continue the reflux until no more water is collected in the trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the aqueous workup and purification as described in the troubleshooting section.
Protocol 2: Selective Esterification using a Heterogeneous Catalyst (Alumina)
This protocol leverages the selective adsorption properties of alumina to favor mono-esterification.
Materials:
-
Methyl 4-(2-carboxyethoxy)benzoate
-
Activated Alumina
-
Methanol (or other alcohol)
-
Anhydrous organic solvent (e.g., dichloromethane, THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Activate the alumina by heating it under vacuum to remove any adsorbed water.
-
Suspend the activated alumina in the anhydrous organic solvent in a round-bottom flask.
-
Add the methyl 4-(2-carboxyethoxy)benzoate to the alumina suspension and stir for a period to allow for adsorption.
-
Add the alcohol to the mixture.
-
Stir the reaction at the desired temperature. The optimal temperature will depend on the alcohol used and should be determined empirically.
-
Monitor the reaction progress by analyzing aliquots of the supernatant by TLC or GC-MS.
-
Upon completion, filter off the alumina.
-
Wash the alumina with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
Section 4: Visualizations
Workflow for Fischer-Speier Esterification
Caption: A typical workflow for Fischer-Speier esterification.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting guide for low esterification yield.
Section 5: References
-
Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fukuda, K., et al. (1986). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Maestri, G., et al. (2015). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]
-
Ogawa, H., et al. (1982). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Available at: [Link]
-
Khaidukov, G., et al. (1974). Process for producing esters of monohydric alcohols and carboxylic acids by esterification thereof and removal of acidic impurities from the resulting product. US Patent 3,843,697. Available at:
-
Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 107(5), 1365-1369. Available at: [Link]
-
Ben-Daniel, R., et al. (2003). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts. Journal of Molecular Catalysis A: Chemical, 200(1-2), 155-161.
-
Ogawa, H., et al. (1982). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 104(9), 2495-2497. Available at: [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
ResearchGate. (2021). Reactivity of aromatic dicarboxylic acid?. Available at: [Link]
-
Wen, D. (2000). DETERMINATION OF MONOESTER AND DIESTERCONTENTS IN ALKYL PHOSPHATE. Textile Auxiliaries. Available at: [Link]
-
Wikipedia contributors. (2023). Transesterification. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. (2021). 18.4: Fischer Esterification. Available at: [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]
-
University of Toronto. (n.d.). Lab5 procedure esterification. Available at: [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]
-
ResearchGate. (2025). Separation of Monoester and Diester in the Esterification Product of Polyethylene Glycol and Acrylic Acid by the Weibull Method. Available at: [Link]
-
Jönsson, S., & Borén, H. (2002). Analysis of mono- and diesters of o-phthalic acid by solid-phase extractions with polystyrene-divinylbenzene-based polymers. Journal of Chromatography A, 963(1-2), 393-400. Available at: [Link]
-
Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. Available at: [Link]
-
MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available at: [Link]
-
Google Patents. (1972). US3657279A - Process of monoesterification of dicarboxylic acids. Available at:
-
YouTube. (2020). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Methyl benzoate. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Available at: [Link]
-
Graz University of Technology. (2019). Intramolecular Catalysis in Carboxylic Acid Esterification: Modeling of Single- and Multi-Acid Esterification. Available at: [Link]
-
University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Available at: [Link]
-
YouTube. (2020). Carboxylic Acid to Ester in Acid: Intramolecular Esterification. Available at: [Link]
-
Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters. Available at:
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]
-
YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. Available at: [Link]
-
University of California, Los Angeles. (n.d.). esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
Google Patents. (2011). CN102250060A - Preparation method of 2,4-diethyl thioxanthone. Available at:
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Validation & Comparative
Comparing the properties of polymers from "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" and terephthalic acid
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polymer chemistry, the selection of monomeric building blocks is a critical decision that dictates the final properties and applicability of the resulting material. For decades, terephthalic acid has been a cornerstone in the synthesis of high-performance aromatic polyesters, most notably polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1] These materials are renowned for their excellent thermal and mechanical properties, which has led to their widespread use in packaging, textiles, and engineering plastics.[2][3][4][5]
However, the relentless pursuit of novel polymers with tailored properties necessitates the exploration of alternative monomers. This guide provides a comparative analysis of the properties of polymers derived from the conventional terephthalic acid and a structurally distinct benzoic acid derivative: "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester".
Monomer Structure: A Tale of Two Architectures
The fundamental differences in the properties of the resulting polymers originate from the distinct chemical structures of the monomers themselves.
Terephthalic Acid: A rigid, symmetrical aromatic dicarboxylic acid, its structure is characterized by a benzene ring with two carboxylic acid groups positioned at opposite ends (para-position).[6] This linear and rigid geometry is a key contributor to the high melting points and mechanical strength of its corresponding polyesters.[7]
This compound: This monomer presents a more complex and asymmetric structure. It features a benzoic acid core with a methyl ester at one end and a carboxyethoxy group at the other. The presence of the flexible ether linkage (-O-) within the carboxyethoxy side chain is a critical differentiating feature. This ether linkage is anticipated to impart a degree of flexibility to the polymer backbone that is absent in the rigid structure of terephthalate-based polymers.
The Influence of the Ether Linkage: A Paradigm Shift in Polymer Properties
The introduction of an ether linkage into the polymer backbone is a well-established strategy to modify the properties of aromatic polyesters. Research on various aromatic polyesters containing ether linkages has consistently demonstrated several key effects:
-
Enhanced Solubility: The increased conformational flexibility provided by the ether bond disrupts the tight chain packing that is characteristic of rigid aromatic polyesters.[1][8] This disruption leads to a significant improvement in solubility in a wider range of organic solvents.[1][8] This is a crucial advantage for applications requiring solution processing, such as coatings and membranes.
-
Lowered Glass Transition Temperature (Tg): The increased segmental mobility of the polymer chains due to the flexible ether linkage typically results in a lower glass transition temperature compared to their all-aromatic counterparts.[1] This can be advantageous for applications requiring greater flexibility and lower processing temperatures.
-
Amorphous Nature: The irregular structure introduced by the ether linkage can hinder crystallization, often leading to amorphous or semi-crystalline polymers.[1] This contrasts with the highly crystalline nature of many terephthalate-based polyesters.
Comparative Property Analysis: A Data-Driven Forecast
The following table summarizes the expected properties of a polyester synthesized from "this compound" in comparison to well-characterized terephthalate-based polyesters like PET and PBT. These predictions are based on the structure-property relationships observed in analogous polymer systems.[1][9][10]
| Property | Terephthalic Acid-Based Polyesters (e.g., PET, PBT) | Predicted Properties of Polyesters from "this compound" | Rationale for Prediction |
| Thermal Stability | High thermal stability, with decomposition temperatures typically above 350°C.[11] | Good thermal stability, likely with a slightly lower onset of decomposition compared to fully aromatic polyesters. | The aromatic backbone contributes to thermal stability, but the aliphatic ethoxy group may be a point of earlier thermal degradation. |
| Glass Transition Temp. (Tg) | Relatively high (PET: ~70-80°C, PBT: ~22-43°C).[3] | Lower than PET, potentially in a similar or slightly higher range than PBT. | The flexible ether linkage increases segmental mobility, thus lowering the Tg. |
| Mechanical Strength | High tensile strength and modulus.[2][4] | Moderate tensile strength and modulus, likely lower than PET. | The increased flexibility and potentially lower crystallinity would reduce rigidity and overall strength. |
| Flexibility | Relatively rigid materials. | Increased flexibility and toughness. | The ether linkage in the polymer backbone allows for greater chain mobility. |
| Solubility | Generally soluble in a limited range of solvents like phenols and some halogenated hydrocarbons.[12] | Soluble in a broader range of common organic solvents (e.g., THF, DMF, CHCl3).[8] | The disruption of chain packing by the flexible ether linkage enhances solubility. |
| Crystallinity | Can be semi-crystalline to highly crystalline depending on processing.[11] | Likely to be amorphous or have low crystallinity. | The asymmetric and flexible nature of the monomer unit would hinder regular chain packing and crystallization. |
Experimental Protocols for Synthesis and Characterization
To validate the predicted properties and enable further research, the following experimental protocols for the synthesis and characterization of polyesters from "this compound" are provided.
Polymer Synthesis: Melt Polycondensation
Melt polycondensation is a common and industrially relevant method for synthesizing polyesters.[13]
Workflow for Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Step-by-Step Methodology:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with equimolar amounts of "this compound" and a suitable diol (e.g., ethylene glycol, 1,4-butanediol). A catalytic amount of a transesterification catalyst (e.g., antimony trioxide, titanium isopropoxide) is added.[14]
-
Esterification Stage: The reaction mixture is heated to 180-220°C under a slow stream of nitrogen. During this stage, the initial esterification or transesterification reaction occurs, leading to the formation of low molecular weight oligomers and the elimination of a small molecule (water or methanol), which is removed by distillation.
-
Polycondensation Stage: The temperature is gradually increased to 250-280°C, and a vacuum is slowly applied. The reduced pressure facilitates the removal of the condensation byproducts, driving the equilibrium towards the formation of a high molecular weight polymer. The reaction is monitored by the increase in the viscosity of the melt.
-
Product Recovery: Once the desired viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and allowed to cool. The resulting solid polymer can then be pelletized or ground for further characterization.
Polymer Characterization
A comprehensive characterization of the synthesized polymer is essential to understand its properties.
Workflow for Polymer Characterization
Caption: A typical workflow for the characterization of a newly synthesized polyester.
Detailed Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyester by identifying the characteristic ester carbonyl stretching vibration.
-
Procedure: A small amount of the polymer is cast as a thin film from a suitable solvent or analyzed as a KBr pellet. The FTIR spectrum is recorded, and the presence of a strong absorption band around 1720-1740 cm⁻¹ confirms the formation of the ester linkage.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure of the polymer and confirm the incorporation of both monomers.
-
Procedure: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired. The integration of the proton signals can be used to determine the composition of the copolymer.[15]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][16]
-
Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.[17]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[11][18]
-
Procedure: A weighed sample of the polymer is placed in a TGA furnace and heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored.[19]
-
-
Tensile Testing:
-
Objective: To measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.[4][20][21]
-
Procedure: Dog-bone shaped specimens of the polymer are prepared by injection molding or by casting from a solution. The specimens are then subjected to a controlled tensile force using a universal testing machine until they fracture. The stress and strain are recorded throughout the test.
-
-
Solubility Testing:
-
Objective: To assess the solubility of the polymer in a range of common organic solvents.
-
Procedure: A small amount of the polymer (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial. The mixture is stirred at room temperature, and the solubility is observed and recorded. Solvents to be tested can include chloroform, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8][22]
-
Conclusion
The exploration of novel monomers is a vital endeavor in the advancement of polymer science. While terephthalic acid remains an indispensable building block for a wide array of commercial polyesters, "this compound" presents an intriguing alternative with the potential to yield polymers with a unique combination of properties. The presence of a flexible ether linkage is predicted to enhance solubility and flexibility, albeit likely at the expense of some of the high thermal stability and mechanical strength characteristic of fully aromatic, rigid-rod polyesters.
This guide provides a foundational, scientifically grounded comparison to stimulate further research into this promising area. The detailed experimental protocols offer a clear path for the synthesis and comprehensive characterization of these novel polyesters, enabling a more complete understanding of their structure-property relationships and potential applications. As researchers and drug development professionals continue to seek materials with precisely tailored performance characteristics, monomers such as "this compound" will undoubtedly play an increasingly important role.
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Deokar, S. S., et al. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Coatings, 12(2), 181. [Link]
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Feddersen, K.D. Polyethylene terephthalate (PET): properties, applications and processing. [Link]
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Wikipedia. (2024). Polybutylene terephthalate. [Link]
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Curbell Plastics. PET Plastic, Chemical Resistance & Properties | Polyethylene Terephthalate. [Link]
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Wang, J., et al. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances, 7(53), 33387-33396. [Link]
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Edling, H. E. (2018). Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures. Virginia Tech. [Link]
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Nishikawa, E., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1729. [Link]
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ResearchGate. (2019). FTIR spectrum of polyester PE4b. [Link]
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ResearchGate. (2021). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology. [Link]
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ResearchGate. (2008). Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. [Link]
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ResearchGate. (2013). Relative solubilities of Polyesters in different solvents at 30 o C. [Link]
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SciSpace. (2019). New high-solubility aromatic polyesters with pendent phenothiazine: Synthesis, electrochromic and optoelectronic properties. [Link]
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JournalAgent. (2004). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. [Link]
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NMR and Mass Spectrometry analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid
As a key intermediate in the synthesis of various functional materials and pharmaceutical compounds, the unambiguous structural confirmation of 3-(4-methoxycarbonylphenoxy)propanoic acid is paramount. This guide provides a detailed comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this molecule. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and interpret the expected data, offering researchers a comprehensive framework for their own analyses.
The Subject Molecule: 3-(4-methoxycarbonylphenoxy)propanoic acid
Understanding the molecule's structure is the first step in predicting its spectroscopic behavior. The molecule consists of a 1,4-disubstituted benzene ring, an ether linkage, a propanoic acid chain, and a methyl ester group. Each of these functional groups imparts distinct and predictable signatures in both NMR and MS spectra.
Caption: Structure of 3-(4-methoxycarbonylphenoxy)propanoic acid with key moieties highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(4-methoxycarbonylphenoxy)propanoic acid, both ¹H and ¹³C NMR are essential for full characterization.
Expertise & Experience: The "Why" Behind NMR Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo rapid exchange or exhibit a very broad signal, sometimes making it difficult to observe. In such cases, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The acidic proton forms a stronger hydrogen bond with the DMSO oxygen, resulting in a sharper, more easily identifiable signal at a downfield chemical shift (typically >10 ppm).[1] Tetramethylsilane (TMS) is used as an internal standard, providing a zero reference point for the chemical shift scale.[2]
¹H NMR Spectroscopy: Predicted Data & Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, we can predict the following signals.[3][4][5][6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 (or very broad) | Singlet | 1H | -COOH | The acidic proton is highly deshielded and its chemical shift is concentration and solvent dependent.[1] |
| ~8.0 | Doublet | 2H | Ar-H (H-2, H-6) | Protons ortho to the electron-withdrawing methoxycarbonyl group are significantly deshielded. |
| ~7.0 | Doublet | 2H | Ar-H (H-3, H-5) | Protons ortho to the electron-donating ether oxygen are shielded relative to H-2/H-6. |
| ~4.2 | Triplet | 2H | -O-CH₂ -CH₂-COOH (H-α') | The methylene group attached to the ether oxygen is deshielded by the electronegative oxygen atom. |
| ~2.9 | Triplet | 2H | -O-CH₂-CH₂ -COOH (H-β') | The methylene group adjacent to the carbonyl of the carboxylic acid is deshielded. |
| ~3.9 | Singlet | 3H | -COOCH₃ | Protons of the methyl ester group typically appear in this region as a sharp singlet. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | -C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |
| ~166 | -C OOCH₃ | The carbonyl carbon of the ester is also significantly deshielded, typically slightly upfield of the carboxylic acid carbon.[7] |
| ~162 | Ar-C (C-1) | The aromatic carbon attached to the ether oxygen is deshielded. |
| ~131 | Ar-C (C-2, C-6) | Aromatic carbons ortho to the ester group. |
| ~125 | Ar-C (C-4) | The aromatic carbon bearing the ester group. |
| ~115 | Ar-C (C-3, C-5) | Aromatic carbons ortho to the ether oxygen are shielded. |
| ~67 | -O-C H₂- | The carbon attached to the ether oxygen. |
| ~52 | -COOC H₃ | The methyl carbon of the ester.[7] |
| ~34 | -C H₂-COOH | The carbon alpha to the carboxylic acid carbonyl. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 3-(4-methoxycarbonylphenoxy)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like 3-(4-methoxycarbonylphenoxy)propanoic acid, which is polar and non-volatile, Electrospray Ionization (ESI) is the preferred ionization method, often coupled with a liquid chromatography (LC) system (LC-MS).[8]
Expertise & Experience: Choosing the Right MS Mode
ESI can be run in either positive or negative ion mode.
-
Negative Ion Mode [M-H]⁻: This is often the superior choice for carboxylic acids. The acidic proton is readily lost, forming a stable carboxylate anion. This typically results in a very strong and clean signal for the deprotonated molecule.
-
Positive Ion Mode [M+H]⁺: Protonation can occur, likely on the ether oxygen or one of the carbonyl oxygens. While viable, this can sometimes lead to more complex in-source fragmentation.
Therefore, initial analysis in negative ion mode is recommended for the highest sensitivity and clearest molecular ion data.
Predicted Mass Spectrum & Fragmentation
The molecular formula is C₁₁H₁₂O₄, giving a monoisotopic mass of approximately 208.07 g/mol .
-
Parent Ion (Negative Mode): An intense peak is expected at m/z 207.06 [M-H]⁻.
-
Parent Ion (Positive Mode): A peak is expected at m/z 209.08 [M+H]⁺.
Fragmentation of the parent ion provides structural clues. The following workflow illustrates the most probable fragmentation pathways in negative ion mode upon collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS fragmentation workflow for 3-(4-methoxycarbonylphenoxy)propanoic acid in negative ion mode.
Key Fragmentation Insights:
-
Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylates, leading to a fragment at m/z 163.
-
Ether Bond Cleavage: Scission of the C-O bond in the ether linkage is also highly probable, which can lead to the formation of the stable 4-methoxycarbonylphenoxide anion at m/z 151.[9]
-
Loss of the entire propanoic acid side chain radical: Cleavage can result in the loss of a neutral radical (•CH₂CH₂COOH), also yielding the phenoxide ion at m/z 151.
-
Loss of Methyl Radical: The fragment at m/z 151 can further lose a methyl radical (•CH₃) from the ester to give a fragment at m/z 136.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended):
-
System: Use a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column is standard.
-
Mobile Phase: A gradient elution is typical.
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
-
Rationale: Formic acid aids in protonation for positive mode, while a basic modifier aids deprotonation for negative mode, both improving peak shape and ionization efficiency.[10]
-
-
Mass Spectrometry:
-
Instrument: A tandem mass spectrometer (e.g., QQQ or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Negative Ion Mode.
-
Full Scan (MS1): Scan a mass range of m/z 50-300 to detect the [M-H]⁻ ion at m/z 207.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 207) and apply collision energy to induce fragmentation. Scan the resulting product ions to confirm the pathways outlined above.
-
Part 3: Comparative Guide & Alternative Techniques
No single technique tells the whole story. The true power of analytical chemistry comes from combining complementary methods.
Caption: Strengths and weaknesses of NMR vs. Mass Spectrometry for structural analysis.
NMR vs. Mass Spectrometry: A Symbiotic Relationship
-
NMR provides an unambiguous map of the molecule's carbon-hydrogen framework. It confirms the presence of the 1,4-disubstituted ring, the two distinct methylene groups, the methyl ester, and the carboxylic acid. It is the gold standard for confirming isomerism.
-
Mass Spectrometry provides a rapid and highly sensitive confirmation of the molecular weight.[11] Its fragmentation pattern acts as a fingerprint that corroborates the structural features identified by NMR. For example, the loss of 44 Da (CO₂) in MS/MS strongly supports the presence of a carboxylic acid, which NMR identifies by a signal at ~11-12 ppm.
Comparison with Other Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques are vital for a complete characterization, particularly in a drug development setting.
| Technique | Purpose for this Molecule | Comparison to NMR/MS |
| FTIR Spectroscopy | Confirms the presence of key functional groups. Expect strong C=O stretches (~1700-1750 cm⁻¹ for ester and acid), a broad O-H stretch (~2500-3300 cm⁻¹ for the acid), and C-O stretches (~1100-1300 cm⁻¹ for ether and ester). | Less detailed than NMR but much faster and requires less sample. It complements MS and NMR by quickly verifying functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Primarily used to assess the purity of the compound and quantify it. A UV detector would be effective due to the aromatic ring. | Provides no direct structural information like NMR or MS. However, coupling HPLC to MS (LC-MS) is a standard and powerful combination for analyzing complex mixtures.[8][12][13] |
| Elemental Analysis | Determines the percentage composition of C, H, and O. | Provides the empirical formula, which can be used to validate the molecular formula determined by high-resolution mass spectrometry. |
Conclusion
The comprehensive analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid relies on the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the definitive structural framework, confirming atomic connectivity and isomeric purity. Mass spectrometry validates the molecular weight with high sensitivity and provides fragmentation data that supports the structure deduced from NMR. When combined with techniques like FTIR and HPLC for functional group confirmation and purity assessment, researchers can achieve an unequivocal and robust characterization of the molecule, a critical requirement for its application in research and development.
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
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ChemRxiv. (2025). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
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ChemRxiv. (n.d.). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem. [Link]
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NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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Performance comparison of linkers: 3-(4-methoxycarbonylphenoxy)propanoic acid vs. other dicarboxylic acids
A Senior Application Scientist's Guide to Optimizing Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system, leading to the targeted degradation of disease-causing proteins. A PROTAC's architecture is a triad of critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them. While the choice of ligands dictates target specificity, the often-underestimated linker profoundly governs a PROTAC's efficacy, selectivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of dicarboxylic acid linkers, with a special focus on 3-(4-methoxycarbonylphenoxy)propanoic acid, to inform the rational design of next-generation protein degraders. We will delve into the causal relationships behind experimental choices and present supporting data to ground our analysis.
The Linker: More Than Just a Spacer
The linker is not a passive tether; it is an active participant in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation. An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent destruction by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which compromise degradation efficiency. The length, chemical composition, and rigidity of the linker are all critical parameters that must be optimized.[1]
Dicarboxylic acids represent a versatile class of linkers, offering two points of attachment and a tunable backbone that can influence the spatial orientation of the two ligands. The choice of a specific dicarboxylic acid can significantly impact a PROTAC's physicochemical properties and, consequently, its biological performance.
A Comparative Analysis of Dicarboxylic Acid Linkers
To understand the potential performance of 3-(4-methoxycarbonylphenoxy)propanoic acid relative to other dicarboxylic acids, we must first consider their structural and physicochemical properties. These properties can provide insights into how a linker might influence a PROTAC's solubility, cell permeability, and ability to foster a productive ternary complex.
Physicochemical Properties of Selected Dicarboxylic Acid Linkers
| Linker Name | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| 3-(4-methoxycarbonylphenoxy)propanoic acid | 224.21 | 1.3 | Contains an aromatic ring and an ether linkage, introducing a degree of rigidity and specific spatial orientation. The methoxycarbonyl group can influence solubility and potential for hydrogen bonding. | |
| Succinic Acid | 118.09 | -0.6 | A short, flexible aliphatic linker. Its hydrophilicity can enhance the solubility of the PROTAC. | |
| Glutaric Acid | 132.12 | -0.3 | A slightly longer and more flexible aliphatic linker compared to succinic acid. | |
| Adipic Acid | 146.14 | 0.1 | A six-carbon aliphatic linker, offering increased length and flexibility. |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. The structures are illustrative of the core dicarboxylic acid.
Performance Implications Based on Linker Structure
The structural nuances of each dicarboxylic acid linker have direct implications for the performance of the resulting PROTAC.
3-(4-methoxycarbonylphenoxy)propanoic acid:
-
Rigidity and Pre-organization: The presence of the phenyl ring introduces conformational rigidity. This can be advantageous as it may pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty upon binding to form the ternary complex.[2]
-
Spatial Orientation: The ether linkage and the substitution pattern on the aromatic ring dictate a specific spatial relationship between the two ends of the linker. This defined geometry can be critical for achieving optimal protein-protein interactions within the ternary complex.
-
Physicochemical Properties: The methoxycarbonyl group and the phenoxy moiety contribute to a moderate LogP, which could offer a balance between aqueous solubility and cell permeability. The ether oxygen can also act as a hydrogen bond acceptor.
Aliphatic Dicarboxylic Acids (Succinic, Glutaric, Adipic):
-
Flexibility: Simple alkyl chains like those in succinic, glutaric, and adipic acids offer significant conformational flexibility. This can be beneficial in allowing the PROTAC to adopt multiple orientations to find a productive binding mode for ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
Length: The length of the alkyl chain is a critical parameter. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing ternary complex formation.[1] Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[1] Structure-activity relationship (SAR) studies often reveal an optimal linker length for a given target and E3 ligase pair.[4]
-
Hydrophilicity: Shorter aliphatic dicarboxylic acids are generally more hydrophilic, which can improve the aqueous solubility of the PROTAC. However, very high hydrophilicity might negatively impact passive cell permeability.
Hypothetical Performance Comparison
| Performance Metric | 3-(4-methoxycarbonylphenoxy)propanoic acid | Aliphatic Dicarboxylic Acids (e.g., Succinic, Adipic) | Rationale |
| Degradation Potency (DC50) | Potentially high | Variable, dependent on length | The rigidity of the phenoxy-propanoic acid linker may lead to a more stable ternary complex and thus higher potency. The potency of aliphatic linkers is highly dependent on achieving the optimal length.[4] |
| Maximum Degradation (Dmax) | Potentially high | Variable | A well-oriented ternary complex facilitated by the rigid linker could lead to more complete degradation. |
| Cell Permeability | Moderate | Can be optimized by length | The aromatic ring increases lipophilicity, which can aid permeability, but the overall size and polarity are also factors. Aliphatic linkers' permeability is influenced by their length and the overall properties of the PROTAC. |
| Aqueous Solubility | Moderate | Generally good, decreases with length | The ether and ester groups can improve solubility compared to a purely hydrocarbon-based rigid linker. Shorter aliphatic chains are more hydrophilic. |
| Synthetic Accessibility | More complex | Generally straightforward | The synthesis of the phenoxy-propanoic acid linker is more involved than that of simple aliphatic dicarboxylic acids. |
Experimental Protocols for Linker Performance Evaluation
To empirically determine the optimal linker, a systematic experimental evaluation is essential. Below are detailed protocols for key assays.
Experimental Workflow for Linker Evaluation
Caption: A rational workflow for the comparative evaluation of dicarboxylic acid linkers in PROTACs.
Protocol 1: Protein Degradation Assay via Western Blotting
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
1. Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of each PROTAC compound in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old medium and add the medium containing the different concentrations of the PROTACs. d. Incubate the cells for the desired time (e.g., 24 hours).
2. Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a similar method to ensure equal loading of the gel.[5]
4. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). c. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[6]
1. Cell Preparation: a. Co-transfect HEK293 cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®. b. Seed the transfected cells into a 96-well plate.
2. Assay Procedure: a. Prepare the HaloTag® ligand (fluorescent acceptor) according to the manufacturer's instructions. b. Add the HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein. c. Prepare serial dilutions of the PROTAC compounds. d. Add the NanoBRET™ substrate and the PROTAC dilutions to the wells. e. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emissions simultaneously using a plate reader equipped for BRET measurements.
3. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. A higher NanoBRET™ ratio indicates closer proximity between the POI and the E3 ligase, signifying ternary complex formation. c. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Caption: The principle of the NanoBRET™ assay for detecting ternary complex formation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to evaluate the passive permeability of compounds.[7]
1. Preparation of Plates: a. Prepare a lipid solution (e.g., 1% lecithin in dodecane) to create the artificial membrane. b. Coat the filter of a 96-well donor plate with a small volume of the lipid solution. c. Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS).
2. Assay Procedure: a. Dissolve the PROTAC compounds in a suitable buffer, often containing a small percentage of DMSO. b. Add the PROTAC solutions to the wells of the donor plate. c. Place the donor plate on top of the acceptor plate to form a "sandwich". d. Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature, with gentle shaking.
3. Analysis: a. After incubation, separate the donor and acceptor plates. b. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. c. Calculate the permeability coefficient (Pe) using the following equation:
4. Interpretation:
- Compounds are typically classified as having low (Pe < 1.5 x 10-6 cm/s) or high (Pe > 1.5 x 10-6 cm/s) permeability.[7]
Conclusion: The Path to Rational Linker Design
The choice of a dicarboxylic acid linker is a critical decision in the design of a successful PROTAC. While simple aliphatic linkers offer synthetic tractability and flexibility, more complex structures like 3-(4-methoxycarbonylphenoxy)propanoic acid provide a degree of rigidity and pre-organization that can lead to enhanced potency. The optimal linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
By employing a systematic approach that combines rational design based on physicochemical principles with rigorous experimental evaluation, researchers can navigate the complex landscape of linker "linkerology" and unlock the full therapeutic potential of targeted protein degradation. The detailed protocols provided in this guide offer a robust framework for the comparative assessment of dicarboxylic acid linkers, enabling the identification of lead candidates with superior performance profiles.
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Benchmarking the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid against similar compounds
An In-Depth Comparative Guide to the Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic Acid and Related Phenoxyalkanoic Acids
Prepared by: A Senior Application Scientist
Introduction
Phenoxyalkanoic acids are a class of organic compounds characterized by a carboxylic acid moiety linked to a phenyl ring through an ether bond. This structural motif is of significant interest to researchers in drug development and materials science due to its presence in a range of biologically active molecules and functional polymers. 3-(4-methoxycarbonylphenoxy)propanoic acid, in particular, serves as a valuable bifunctional building block, featuring both an ester and a carboxylic acid, which allows for selective chemical modifications.
This guide provides a comprehensive benchmark of the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid. Its synthesis is objectively compared against two structurally similar compounds: the unsubstituted parent, 3-phenoxypropanoic acid, and an isomeric counterpart, 4-carboxyphenoxyacetic acid. We will delve into detailed experimental protocols, explore the underlying reaction mechanisms, and present a comparative analysis of yield, efficiency, and complexity to provide researchers with actionable insights for their own synthetic endeavors.
Section 1: Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic Acid via Michael Addition
The synthesis of the target compound is efficiently achieved through a base-catalyzed Michael addition. This reaction involves the conjugate addition of a nucleophile—in this case, a phenoxide—to an α,β-unsaturated carbonyl compound.
Causality of Experimental Choices: The choice of a Michael addition is predicated on its high atom economy and the relatively mild conditions required. Methyl 4-hydroxybenzoate serves as the phenol-containing starting material, and acrylic acid is the Michael acceptor. A weak organic base like triethylamine is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions like the polymerization of acrylic acid. The reaction is performed under reflux to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic Acid
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) in 100 mL of acetonitrile.[1]
-
Addition of Reactants: To the stirred solution, add acrylic acid (7.2 g, 0.1 mol) followed by the dropwise addition of triethylamine (1.0 g, 0.01 mol) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of approximately 2. This protonates the carboxylate and precipitates the product.
-
Purification: Filter the resulting white precipitate, wash with cold water to remove any remaining salts and unreacted acrylic acid, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture to yield pure 3-(4-methoxycarbonylphenoxy)propanoic acid.
Section 2: Comparative Synthesis I: 3-Phenoxypropanoic Acid
To establish a baseline, we synthesize the parent compound, 3-phenoxypropanoic acid. The protocol is analogous to the one above, demonstrating the core Michael addition reaction without the electronic influence of the methoxycarbonyl substituent. Phenylpropanoic acids are versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[2][3]
Experimental Protocol: Synthesis of 3-Phenoxypropanoic Acid
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of acetonitrile.
-
Addition of Reactants: Add acrylic acid (7.2 g, 0.1 mol) and triethylamine (1.0 g, 0.01 mol).
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Workup and Isolation: Cool the reaction mixture, acidify with 1M HCl to pH 2, and extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from hot water to obtain pure 3-phenoxypropanoic acid.
Section 3: Comparative Synthesis II: 4-Carboxyphenoxyacetic Acid via Williamson Ether Synthesis
For our second comparison, we synthesize 4-carboxyphenoxyacetic acid. This synthesis employs the classic Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5] This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[5]
Causality of Experimental Choices: This method is chosen to contrast with the Michael addition. It requires a strong base, sodium hydroxide, to fully deprotonate both the phenolic hydroxyl and the carboxylic acid of the starting material, 4-hydroxybenzoic acid. Chloroacetic acid serves as the electrophile. The reaction is conducted in water, a green and readily available solvent, and heated to overcome the activation energy of the SN2 reaction.[6][7]
Experimental Protocol: Synthesis of 4-Carboxyphenoxyacetic Acid
-
Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in 100 mL of 2M aqueous sodium hydroxide.
-
Addition of Alkyl Halide: To this solution, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in 50 mL of 2M sodium hydroxide.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 4 hours.[6]
-
Workup and Isolation: Cool the flask in an ice bath and carefully acidify the solution with concentrated HCl until the pH is ~2. A white precipitate of 4-carboxyphenoxyacetic acid will form.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from boiling water to achieve high purity.[7][8]
Section 4: Visualization of Experimental Workflows
A clear understanding of the synthetic process is crucial for reproducibility and optimization. The following diagrams illustrate the generalized workflow and the specific synthetic pathways discussed.
Caption: A generalized workflow for the synthesis and purification of phenoxyalkanoic acids.
Caption: Comparative overview of the synthetic pathways for the three target compounds.
Section 5: Comparative Benchmarking
To provide a clear, objective comparison, the key performance metrics for each synthesis are summarized below. The data represents typical outcomes based on established literature and laboratory experience.
| Parameter | 3-(4-methoxycarbonylphenoxy)propanoic acid | 3-Phenoxypropanoic Acid | 4-Carboxyphenoxyacetic Acid |
| Synthetic Method | Michael Addition | Michael Addition | Williamson Ether Synthesis |
| Typical Yield | ~85% | ~90% | ~80% |
| Reaction Time | 6 hours | 5 hours | 4 hours |
| Key Reagents | Methyl 4-hydroxybenzoate, Acrylic Acid, Triethylamine | Phenol, Acrylic Acid, Triethylamine | 4-Hydroxybenzoic Acid, Chloroacetic Acid, NaOH |
| Reagent Availability | High | High | High |
| Purification | Precipitation & Recrystallization | Extraction & Recrystallization | Precipitation & Recrystallization |
| Complexity | Low | Low | Low-Moderate |
| Key Advantage | Good atom economy, mild catalyst. | Simple, high yield for parent compound. | Uses inexpensive reagents and water as a solvent. |
| Key Disadvantage | Requires organic solvent. | Requires extraction. | Requires stoichiometric strong base, generates salt waste. |
Analysis: The Michael addition route for both 3-(4-methoxycarbonylphenoxy)propanoic acid and its parent compound, 3-phenoxypropanoic acid, offers high yields under relatively mild conditions. The primary difference lies in the workup, with the target compound precipitating directly upon acidification, simplifying isolation compared to the liquid-liquid extraction needed for 3-phenoxypropanoic acid.
The Williamson ether synthesis for 4-carboxyphenoxyacetic acid is also highly effective and has the advantage of using water as the solvent.[7] However, it requires stoichiometric amounts of a strong base and generates a significant amount of inorganic salt waste, which can present challenges for disposal on a larger scale. The reaction conditions are also slightly more forcing (100°C vs. ~82°C reflux).
Section 6: Product Characterization and Validation
The identity and purity of all synthesized compounds must be rigorously confirmed. A self-validating protocol relies on a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the specific electronic environments of protons and carbons.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as C=O (ester and carboxylic acid), O-H (carboxylic acid), and C-O-C (ether).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high precision.[9][10]
Conclusion
This guide has benchmarked the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid against two relevant compounds, highlighting two primary synthetic strategies: the Michael addition and the Williamson ether synthesis.
-
The Michael addition proves to be a highly efficient method for producing 3-phenoxypropanoic acids, offering excellent yields and operational simplicity. It is the recommended route for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid.
-
The Williamson ether synthesis remains a robust and valuable alternative, particularly given its use of water as a solvent, though it is less atom-economical due to the use of a stoichiometric base.
The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations. The protocols and comparative data provided herein offer a solid foundation for making an informed decision.
References
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Adak, M. M. (1993). Synthesis of 2-, 3- and 4-Carboxyphenoxyacetic Acid: A Necessary Modification. Asian Journal of Chemistry, 5, 464-466. Available at: [Link]
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Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Available at: [Link]
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Gracin, D., & Rasulev, B. (2005). The synthesis and single crystal structure of a new aromatic dicarboxylic acid ligand namely 4-carboxymethoxy phenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4242–o4244. (Referenced in[7])
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National Center for Biotechnology Information. (n.d.). 2-[4-(Carboxymethyl)phenoxy]acetic acid. PubChem. Available at: [Link]
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University of Calgary. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. (2023). Phenylpropanoic acid. Available at: [Link]
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Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Available at: [Link]
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Sandhu, S. S., Tuli, D. K., & Kumar, S. (1991). Synthesis and characterization of some new derivatives of 4-hydroxyphenylacetic acid. Journal of the Indian Chemical Society, 68(11), 590-592. (Referenced in[7])
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Dixon, D. J., & Ley, S. V. (2005). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (20), 2547-2549. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Available at: [Link]
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Klíma, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 229-234. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Available at: [Link]
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Comparative study of the thermal properties of polyesters containing methyl 4-(2-carboxyethoxy)benzoate
For researchers and professionals in materials science and polymer chemistry, the thermal behavior of polyesters is a critical determinant of their processing parameters and end-use applications. This guide provides a comparative analysis of the thermal properties of aromatic polyesters, with a specific focus on inferring the characteristics of those containing methyl 4-(2-carboxyethoxy)benzoate. While direct, extensive experimental data on this specific monomer is not broadly published, we can construct a robust predictive framework by examining structurally analogous polymers. This guide will delve into the established principles of how molecular structure dictates thermal performance, supported by experimental data from the broader class of aromatic polyesters.
The Architectural Influence of Ether and Ester Groups on Polyester Thermal Behavior
Aromatic polyesters are renowned for their excellent thermal stability and mechanical strength, properties derived from their rigid backbone structures.[1] However, processability can be a challenge due to high glass transition temperatures (Tg) and melting points (Tm), often coupled with poor solubility in common organic solvents.[2][3] The introduction of flexible moieties, such as ether linkages, into the polymer backbone is a common strategy to enhance processability by lowering these transition temperatures.
The monomer methyl 4-(2-carboxyethoxy)benzoate introduces several key structural features that are anticipated to influence the thermal properties of the resulting polyester:
-
An Aromatic Ring: Contributes to the rigidity and thermal stability of the polymer backbone.
-
An Ether Linkage (-O-): Introduces flexibility into the polymer chain, which can lower the glass transition temperature and melting point, thereby improving processability.
-
A Methyl Ester Pendent Group (-COOCH3): The presence of this side group can impact chain packing and intermolecular interactions, potentially affecting crystallinity and thermal stability. Research on polyesters with pendent carboxyl groups has shown that such groups can lower thermal stability.[2] Capping these carboxyl groups with methyl esters, as in our target monomer, is expected to mitigate this effect and improve thermal stability.[2]
This guide will now explore the experimental methodologies used to characterize these thermal properties and then present a comparative analysis based on existing literature for structurally similar aromatic polyesters.
Experimental Protocols for Thermal Characterization
The thermal properties of polyesters are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] These techniques provide quantitative data on phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to determine key thermal transitions:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Crystallization Temperature (Tc): The temperature at which a polymer forms crystalline structures from its amorphous state upon cooling.
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a liquid state.
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to eliminate thermo-oxidative degradation.[6]
-
To remove any prior thermal history, an initial heating scan is performed, followed by a controlled cooling scan, and then a second heating scan from which data is typically analyzed.[6]
-
The heat flow is recorded as a function of temperature, and the Tg, Tc, and Tm are determined from the resulting thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides information about the thermal stability and decomposition profile of the polymer.
-
Onset Decomposition Temperature (Td): The temperature at which the polymer begins to lose mass due to thermal degradation.
-
Char Yield: The percentage of material remaining at the end of the analysis, which can be an indicator of flame retardancy.
-
A small sample (typically 5-15 mg) is placed in a TGA crucible.[7]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a specific heating rate (e.g., 10 K/min).[7]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The TGA curve plots the percentage of weight loss against temperature, from which the decomposition temperatures are determined.
Caption: A generalized workflow from polyester synthesis to thermal property characterization.
Comparative Analysis of Aromatic Polyesters
The following table summarizes the thermal properties of various aromatic polyesters from the literature, which will serve as a basis for our comparative discussion.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) | Key Structural Features | Reference |
| Poly(DPA–IPC) | 159 | ~210 | Aromatic backbone with pendent carboxyl groups | [2] |
| Poly(MDP–IPC) | Not Reported | ~300 | Aromatic backbone with pendent methyl ester groups | [2] |
| Aromatic Polyester with Naphthyl-benzamide (XV series) | 109-129 | 355-467 (T10) | Aromatic backbone with bulky pendent groups | [1] |
| Aromatic Polyester with Naphthyl-benzamide (XVIII series) | 129-147 | 355-467 (T10) | Isomeric aromatic backbone with bulky pendent groups | [1] |
| Poly(2-(2-hydroxyethoxy)benzoate) | ~27 | Not Reported | Aromatic-aliphatic with ether linkage | [8] |
Note: T10 refers to the temperature at which 10% weight loss occurs.
The Influence of Pendent Groups
As observed in the comparison between Poly(DPA–IPC) and Poly(MDP–IPC), the nature of the pendent group significantly impacts thermal stability.[2] The free carboxyl groups in Poly(DPA–IPC) are implicated in its lower decomposition temperature of approximately 210 °C.[2] By converting these to methyl ester groups in Poly(MDP–IPC), the onset of decomposition is substantially increased to around 300 °C.[2] This suggests that polyesters synthesized with methyl 4-(2-carboxyethoxy)benzoate, which already contains a methyl ester, would likely exhibit good thermal stability, avoiding the decomposition pathway associated with free carboxylic acids.
The Role of Ether Linkages and Chain Flexibility
The presence of ether linkages generally increases the flexibility of the polymer backbone, leading to a lower glass transition temperature. For example, poly(2-(2-hydroxyethoxy)benzoate), which contains an ether linkage in its repeating unit, has a relatively low Tg of approximately 27 °C.[8] This enhanced flexibility can be advantageous for improving the processability of otherwise rigid aromatic polyesters. Therefore, it is reasonable to predict that a polyester incorporating methyl 4-(2-carboxyethoxy)benzoate would have a lower Tg compared to a wholly aromatic polyester lacking such flexible spacers. The balance between the rigid aromatic rings and the flexible ether linkages will ultimately determine the final Tg of the polymer.[6][9]
The Impact of the Aromatic Backbone
The inherent rigidity of the aromatic rings in the polyester backbone is a primary contributor to high thermal stability.[1] The inclusion of bulky side groups, as seen in the naphthyl-benzamide series, can further enhance thermal resistance by restricting chain mobility.[1] The orientation of these groups also plays a critical role, with different isomers exhibiting variations in Tg and char yield.[1] For a polyester containing methyl 4-(2-carboxyethoxy)benzoate, the aromatic core will provide a foundation of good thermal stability, which is then modulated by the other structural features.
Caption: Factors influencing the thermal properties of aromatic polyesters.
Predicted Thermal Profile for Polyesters with Methyl 4-(2-carboxyethoxy)benzoate
Based on the comparative analysis of structurally related polymers, we can hypothesize the following thermal properties for a polyester synthesized using methyl 4-(2-carboxyethoxy)benzoate:
-
Glass Transition Temperature (Tg): The presence of the flexible ethoxy group is expected to result in a moderate Tg , likely lower than that of wholly aromatic polyesters but higher than purely aliphatic polyesters. The exact value would depend on the comonomer used in the polymerization.
-
Thermal Stability (Td): The polymer is anticipated to have good thermal stability , with a decomposition temperature likely exceeding 300 °C. This prediction is based on the stability conferred by the aromatic ring and the fact that the potentially destabilizing carboxylic acid group is protected as a methyl ester.[2]
-
Crystallinity and Melting Temperature (Tm): The potential for crystallinity, and thus the presence of a distinct Tm, would be highly dependent on the overall regularity of the polymer chain and the ability of the chains to pack efficiently. The pendent methyl ester group might disrupt regular chain packing, potentially leading to a more amorphous polymer with a broad or absent melting endotherm.
Conclusion
The thermal properties of polyesters are intricately linked to their molecular architecture. By introducing monomers like methyl 4-(2-carboxyethoxy)benzoate, it is possible to tailor these properties to achieve a desired balance of thermal stability and processability. The combination of a rigid aromatic core, a flexible ether linkage, and a stabilizing methyl ester group suggests that such polyesters would be promising materials for applications requiring good thermal performance without the processing challenges of wholly aromatic polymers. Further experimental investigation is warranted to precisely quantify the thermal characteristics of these specific polyesters and validate the predictions outlined in this guide. This comparative approach, grounded in the established principles of polymer science, provides a strong foundation for the rational design of novel polyester materials.
References
[2] Zhang, P., et al. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Journal of Applied Polymer Science, 118(4), 2092-2099. [8] Romain, C., et al. (2014). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry, 5(11), 3625-3634. [1] Al-Ghamdi, A. A., & El-Azab, A. S. (2018). Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives. Journal of Taibah University for Science, 12(4), 481-489. [9] Sghaier, A., et al. (2016). New aromatic-aliphatic co-polyesters: Effect of the Structural Characteristic on the thermal Properties. Journal of Materials and Environmental Science, 7(9), 3344-3352. [3] Patel, K. C., et al. (2010). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 2(4), 235-245. [6] Li, Y., et al. (2024). Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. The Journal of Physical Chemistry C, 128(4), 1765–1773. [7] Musial, M., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(19), 6829. [10] Brandolese, A., et al. (2022). TGA and DSC Analysis of the Polyesters. ResearchGate. [11] Kausar, A. (2017). Novel polyesters and polyester/Cloisite 30B nanocomposites based on a new rhodanine-based monomer. ResearchGate. [12] Hubner, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. [13] Oledzka, E., et al. (2016). Thermal Properties and Phase Behavior of the Polyesters and Poly(Ester-Amide)s. ResearchGate. [14] Parzuchowski, P., et al. (2003). DSC and thermal stability investigation of novel poly(ester-ether) glycols and poly(ester-ether)urethanes. ResearchGate. [15] Peoples, O. P., & Sinskey, A. J. (2010). Methods for the biosynthesis of polyesters. Google Patents. [16] Chatti, S., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health. [5] Chem Scholar. (2019). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. YouTube. [4] AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. AdvanSES. [17] Costa, T. H. S., et al. (2022). Comparative analysis of poly(ether-ether-ketone) properties aged in different conditions for application in pipelines. ResearchGate. [18] Hoogenboom, R., et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. MDPI. [19] Stubbe, M., et al. (2020). Bioinspired All-Polyester Diblock Copolymers Made from Poly(pentadecalactone) and Poly(2-(2-hydroxyethoxy)benzoate): Synthesis and Polymer Film Properties. PubMed. [20] Wang, B., et al. (2021). Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate). PMC. [21] Evans, T. L., & Gardner, H. C. (1999). Polyester synthesis using catalysts having low decomposition temperatures. Google Patents. [22] Hoogenboom, R., et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. ResearchGate.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Benzoic Acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS No: 72155-09-0), also known as 3-(4-methoxycarbonylphenoxy)propanoic acid, are foundational building blocks in the synthesis of more complex molecules.[1] The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[2][3] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate detection and quantification a non-negotiable aspect of the development process.[2][4]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for assessing the purity of "this compound." We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the performance of traditional HPLC with its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), equipping researchers and drug development professionals with the expertise to select and implement the most appropriate analytical strategy.
The Analyte: Understanding "this compound" and Its Impurity Profile
Before developing a purity method, a thorough understanding of the analyte and its potential impurities is crucial. These impurities typically originate from the manufacturing process or degradation and can include starting materials, by-products, intermediates, and reagents.[2][5]
-
Analyte: this compound
-
Synonym: 3-(4-methoxycarbonylphenoxy)propanoic acid[1]
-
CAS Number: 72155-09-0[1]
-
Molecular Formula: C₁₁H₁₂O₅[1]
-
Molecular Weight: 224.21 g/mol [1]
Potential Impurities: A hypothetical synthesis might involve the reaction of a methyl 4-hydroxybenzoate with a derivative of propanoic acid. Therefore, potential process-related impurities could include:
-
Unreacted starting materials (e.g., Methyl 4-hydroxybenzoate).
-
By-products from side reactions.
-
Intermediates from incomplete reactions.
-
Degradation products, such as the hydrolyzed di-acid or the decarboxylated analogue, which could form under stressful conditions (e.g., heat, extreme pH).
A robust analytical method must be able to separate the main component from all these potential impurities to ensure an accurate purity assessment. Reversed-Phase HPLC is the preeminent technique for this purpose due to its high resolving power and versatility for non-volatile organic compounds.[5][6][7]
Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry.[6][8] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar to nonpolar compounds. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring and ester groups of the analyte, ensuring adequate retention and offering a high probability of resolving impurities with different hydrophobicities.
-
Mobile Phase: A gradient elution is employed. This is critical because the potential impurities can span a wide range of polarities. A gradient, where the organic solvent concentration is increased over time, ensures that highly polar impurities elute early while strongly retained, nonpolar impurities are eluted in a reasonable timeframe with good peak shape.
-
Acidification: The mobile phase is acidified (e.g., with phosphoric acid or trifluoroacetic acid). The analyte possesses a carboxylic acid moiety. Operating at a pH well below its pKa (~4-5) suppresses its ionization. In its neutral, protonated form, the molecule is more hydrophobic, leading to consistent retention and sharp, symmetrical peaks. This also applies to any acidic impurities.
-
Detection: The benzene ring in the molecule is a strong chromophore. UV detection, typically in the range of 230-240 nm, provides excellent sensitivity for the parent compound and any structurally related impurities containing the same chromophore.[9]
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the "this compound" sample.
-
Dissolve in and dilute to 25 mL with a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability: Before sample analysis, the chromatographic system must be verified for its fitness for use, as outlined in pharmacopeial chapters like USP <621>.[10][11][12][13] This involves injecting a standard solution multiple times and assessing parameters such as:
-
Precision (%RSD): The relative standard deviation of the peak area for replicate injections should be ≤1.0%.
-
Tailing Factor: The peak symmetry for the main component should be between 0.8 and 1.5.
-
Resolution: If a known impurity standard is available, the resolution between it and the main peak should be ≥2.0.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-(4-methoxycarbonylphenoxy)propanoic acid
This guide provides a comprehensive framework for the analytical cross-validation of 3-(4-methoxycarbonylphenoxy)propanoic acid, a molecule of interest in pharmaceutical development and chemical research. In the absence of established compendial methods for this specific analyte, this document outlines a robust, multi-technique approach to establish its identity, purity, and stability profile. By integrating data from orthogonal analytical techniques, researchers can build a self-validating system that ensures data integrity and meets stringent regulatory expectations.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on the validation of analytical procedures, ensuring that the methodologies are suitable for their intended purpose.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step protocols.
The Imperative of Orthogonal Cross-Validation
Relying on a single analytical technique can lead to an incomplete or misleading understanding of a compound's purity and stability. Co-eluting impurities in chromatography, for instance, may go undetected. Cross-validation, the practice of using multiple, disparate analytical methods to assess the same critical quality attributes, provides a more complete and trustworthy picture. The convergence of data from techniques based on different physicochemical principles (e.g., hydrophobicity in reversed-phase HPLC, volatility in GC, and spectroscopic properties in NMR and MS) provides a high degree of confidence in the analytical results.
I. Chromatographic Purity and Assay: HPLC & GC Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity and assay determination in pharmaceutical analysis. For 3-(4-methoxycarbonylphenoxy)propanoic acid, both techniques offer unique advantages and, when used in concert, provide a comprehensive impurity profile.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for quantifying non-volatile and thermally labile compounds. The method's specificity is crucial for separating the main component from structurally similar impurities.[4]
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point due to the moderate polarity of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of both polar and non-polar impurities. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230-240 nm) is appropriate. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.
-
Peak Purity Analysis: Utilize the PDA detector to assess the spectral homogeneity across the peak of 3-(4-methoxycarbonylphenoxy)propanoic acid.
-
Orthogonal Column Chemistry: If impurities are detected, confirm their separation on a column with a different selectivity (e.g., a phenyl-hexyl column).
B. Gas Chromatography (GC) with Derivatization
For a comprehensive impurity profile, GC can be employed to detect volatile and semi-volatile impurities that may not be amenable to HPLC. As 3-(4-methoxycarbonylphenoxy)propanoic acid is non-volatile due to its carboxylic acid group, derivatization is necessary.[5][6]
-
Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester, using a reagent like BF3 in methanol or by reaction with diazomethane.[5] This process, known as methylation, is a common technique for preparing fatty acids and other carboxylic acids for GC analysis.[6]
-
Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) should provide good resolution of the derivatized analyte and potential impurities.
-
Inlet and Detector: Use a split/splitless inlet and a Flame Ionization Detector (FID), which offers a wide linear range and good sensitivity for organic compounds. For structural elucidation of unknown peaks, a Mass Spectrometer (MS) detector is invaluable.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute all components.
-
Impurity Confirmation: Compare the impurity profile from the GC-FID/MS analysis with that obtained from HPLC-UV. Any impurity detected by both methods should have a consistent relative abundance.
-
Detection of New Impurities: GC may reveal volatile impurities not seen in the HPLC analysis, such as residual solvents from the synthesis.
Comparative Summary of Chromatographic Data
| Parameter | Proposed HPLC Method | Proposed GC Method | Cross-Validation Insight |
| Analyte Form | Native | Derivatized (Methyl Ester) | Ensures the entire impurity profile (volatile and non-volatile) is assessed. |
| Separation Principle | Polarity/Hydrophobicity | Volatility/Boiling Point | Orthogonal separation mechanisms provide a high degree of confidence in purity assessment. |
| Primary Use | Assay and non-volatile impurities | Volatile and semi-volatile impurities | Comprehensive impurity profiling. |
| Typical Data | Retention time, peak area, UV spectrum | Retention time, peak area, mass spectrum | Confirms identity and purity through different physical properties. |
II. Structural Confirmation and Identification: NMR and Mass Spectrometry
While chromatography provides information on the number and relative amounts of components in a sample, spectroscopic techniques are essential for unequivocal structural confirmation of the main component and identification of impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
Expected Signals: The ¹H NMR spectrum of 3-(4-methoxycarbonylphenoxy)propanoic acid is expected to show distinct signals for the aromatic protons, the protons of the propanoic acid chain, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate the presence of impurities. Integration of these signals relative to the main component can provide a quantitative estimate of their levels.
-
Expected Signals: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.
-
Confirmation of Functional Groups: The chemical shifts of the carbonyl carbons are particularly diagnostic for the presence of the ester and carboxylic acid functional groups.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the analyte and can offer structural information through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule, likely forming [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode.
-
High-Resolution MS (HRMS): Accurate mass measurement using an Orbitrap or TOF analyzer can confirm the elemental composition of the parent ion, providing strong evidence for the molecular formula.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can help to confirm the connectivity of the molecule. For example, the loss of the propanoic acid side chain or the methoxycarbonyl group would be expected fragmentation pathways.
Cross-Validation of Spectroscopic Data
Caption: Interplay of spectroscopic techniques for structural validation.
III. Impurity and Degradation Product Profiling
A crucial aspect of analytical validation is understanding the potential impurities and degradation products. This involves predicting likely process-related impurities from the synthesis route and performing forced degradation studies to identify potential degradants.[7][8][9]
A. Potential Synthesis-Related Impurities
A plausible synthesis route for 3-(4-methoxycarbonylphenoxy)propanoic acid involves the Williamson ether synthesis between methyl 4-hydroxybenzoate and a 3-halopropanoic acid ester, followed by selective hydrolysis.
Caption: A potential synthesis route and associated impurities.
Based on this, potential impurities to screen for include:
-
Starting Materials: Unreacted methyl 4-hydroxybenzoate and the 3-halopropanoic acid derivative.
-
Byproducts: The fully hydrolyzed di-acid or the unhydrolyzed diester.
B. Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating methods.[9][10] The drug substance should be subjected to stress conditions to induce degradation.
-
Acid and Base Hydrolysis: Treat the sample with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Expose the sample to a solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid sample in an oven.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[11]
The stressed samples should be analyzed by the developed HPLC method to demonstrate that the degradation products are resolved from the main peak and from each other.
Summary of Expected Degradation Pathways
| Stress Condition | Potential Degradation Product | Rationale |
| Acid/Base Hydrolysis | 4-carboxyphenoxy)propanoic acid | Hydrolysis of the methyl ester. |
| Oxidation | Phenolic degradation products | Oxidation of the aromatic ring. |
| Thermal | Decarboxylation products | Loss of CO₂ from the carboxylic acid. |
| Photolysis | Radical-mediated degradation products | Cleavage of the ether linkage.[12] |
IV. Conclusion: A Triad of Trustworthiness
The cross-validation of analytical data for 3-(4-methoxycarbonylphenoxy)propanoic acid rests on a triad of principles: orthogonality, specificity, and structural confirmation. By employing a suite of analytical techniques as outlined in this guide, researchers can build a comprehensive and scientifically sound data package. This multi-faceted approach not only ensures the quality and reliability of the analytical data but also establishes a robust foundation for subsequent stages of drug development and regulatory submission. The convergence of results from these disparate methods provides the ultimate validation: a consistent and trustworthy analytical profile.
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Comparing the efficacy of different catalysts for the synthesis of methyl 4-(2-carboxyethoxy)benzoate
For researchers and professionals in drug development and materials science, the efficient synthesis of specialized esters is a perpetual challenge. Methyl 4-(2-carboxyethoxy)benzoate, a key building block, is no exception. Its synthesis involves two critical transformations: esterification and etherification. The choice of catalyst for these steps is paramount, directly influencing reaction efficiency, yield, purity, and overall process sustainability. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of methyl 4-(2-carboxyethoxy)benzoate, supported by experimental insights and literature-derived data.
Introduction to Methyl 4-(2-carboxyethoxy)benzoate
Methyl 4-(2-carboxyethoxy)benzoate, also known as 3-(4-methoxycarbonylphenoxy)propanoic acid, is a valuable intermediate in the synthesis of pharmaceuticals and polymers. Its structure incorporates both an ester and a carboxylic acid functional group, making it a versatile precursor for further chemical modifications. The efficient and selective synthesis of this molecule is therefore of significant interest.
Two primary synthetic routes are commonly considered for the preparation of methyl 4-(2-carboxyethoxy)benzoate, each offering distinct advantages and challenges based on the chosen catalytic system.
Synthetic Pathways and Catalytic Crossroads
The synthesis of methyl 4-(2-carboxyethoxy)benzoate can be approached from two logical starting points, primarily differing in the sequence of the esterification and etherification reactions. The choice of pathway often depends on the availability of starting materials and the desired catalytic approach.
Caption: Plausible synthetic routes to Methyl 4-(2-carboxyethoxy)benzoate.
Route A: Initial Esterification Followed by Etherification
This is often the preferred route due to the generally higher reactivity of the phenolic hydroxyl group in the subsequent etherification step once the carboxylic acid is protected as a methyl ester.
Step 1: Esterification of 4-Hydroxybenzoic Acid
The Fischer-Speier esterification of 4-hydroxybenzoic acid with methanol is a well-established reaction. The primary challenge is driving the equilibrium towards the product, typically by using an excess of methanol and/or removing the water formed. The choice of catalyst is critical in this step.
| Catalyst Type | Specific Example | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Homogeneous Acid | Concentrated H₂SO₄ | Reflux in methanol, 18h | Inexpensive, effective | Corrosive, difficult to remove, neutralization produces waste salts | ~86[1] |
| Heterogeneous Solid Acid | Montmorillonite K10 | Reflux in methanol, 10-12h | Reusable, non-corrosive, easy separation | Longer reaction times, may require activation | High (specific data not available for this reaction) |
| Heterogeneous Solid Acid | Sulfonic Acid Resin | Reflux in methanol | High yields, reusable, simple work-up | Can be expensive, potential for leaching | >90 (general for esterifications) |
| Organocatalyst | p-Dodecylbenzenesulfonic acid (DBSA) | Can be performed in water | Surfactant properties, potentially greener | May require specific conditions for optimal activity | Varies with substrate[2] |
| Enzymatic | Candida rugosa lipase | Organic solvent, room temp. | High selectivity, mild conditions, environmentally benign | Slower reaction rates, cost of enzyme, potential for inhibition | Good yields (specific data not available for this reaction)[3] |
Expertise & Experience: While traditional sulfuric acid catalysis is effective, the workup can be cumbersome and environmentally taxing due to the need for neutralization and extraction.[1] For laboratory-scale synthesis where reusability and ease of purification are priorities, heterogeneous solid acid catalysts like sulfonic acid-functionalized resins offer a compelling alternative. These catalysts can often be filtered off and reused, simplifying the purification process. For industrial applications, the development of robust solid acid catalysts is a key area of research to enable continuous flow processes.[4]
Step 2: Williamson Ether Synthesis of Methyl 4-Hydroxybenzoate
This step involves the O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate with an alkylating agent such as ethyl bromoacetate. This reaction is typically performed in the presence of a base to deprotonate the phenol. The addition of a phase transfer catalyst can significantly enhance the reaction rate, especially in biphasic systems.
| Catalyst Type | Specific Example | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| None (Conventional) | K₂CO₃ in DMF | 70-90°C, several hours | Simple, widely used | Can be slow, may require harsh conditions | Varies, often moderate to good |
| Phase Transfer Catalyst (PTC) | PEG400 | Solvent-free, 140-150°C | High yields, solvent-free option, low catalyst loading | High temperatures may be required | >86 (for various phenols)[5][6] |
| Phase Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) / Iodide (TBAI) | Biphasic (aq. NaOH/organic solvent) or solid-liquid, 60-90°C | High efficiency, mild conditions, low catalyst loading | Cost of catalyst, potential for emulsion formation | High (quantitative in some cases for nitrophenols)[7] |
Trustworthiness: The use of phase transfer catalysts (PTCs) in Williamson ether synthesis is a self-validating system. The catalyst facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where it can react with the alkylating agent.[8] This leads to a significant acceleration of the reaction rate and often allows for milder reaction conditions, which can improve the overall selectivity and reduce the formation of byproducts. The choice of a non-nucleophilic base like potassium carbonate is crucial to avoid hydrolysis of the ester groups.[7]
Route B: Initial Etherification Followed by Esterification
This route first creates the ether linkage with 4-hydroxybenzoic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Etherification of 4-Hydroxybenzoic Acid
The reaction of 4-hydroxybenzoic acid with ethyl bromoacetate in the presence of a base yields 4-(2-carboxyethoxy)benzoic acid. A key consideration here is the potential for the carboxylate to also act as a nucleophile, though the phenoxide is generally more reactive under these conditions.
Step 2: Esterification of 4-(2-Carboxyethoxy)benzoic Acid
The final step is the esterification of the terminal carboxylic acid with methanol. The same catalytic systems as described in Route A, Step 1 can be applied here. However, the substrate is now a larger molecule, which might influence reaction kinetics.
Authoritative Grounding & Comprehensive References: The principles of Fischer esterification are well-documented, involving the acid-catalyzed nucleophilic attack of an alcohol on a carboxylic acid.[1] Similarly, the Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide displaces a halide from an alkyl halide.[9] The use of phase transfer catalysis in this context has been extensively reviewed and shown to be a powerful tool for enhancing reaction rates in heterogeneous systems.[10]
Experimental Protocols
The following are representative protocols based on the discussed catalytic systems.
Protocol 1: Synthesis of Methyl 4-Hydroxybenzoate using Sulfuric Acid
Caption: Workflow for sulfuric acid-catalyzed esterification.
Methodology:
-
Dissolve 4-hydroxybenzoic acid (10 g) in methanol (200 ml) in a round-bottom flask.[11]
-
Carefully add concentrated sulfuric acid (2 ml) to the solution.[11]
-
Heat the mixture to reflux and maintain for 18 hours.[11]
-
After cooling, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether (2 x 100 ml).[11]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 2: Williamson Ether Synthesis of Methyl 4-Hydroxybenzoate using a Phase Transfer Catalyst
Caption: Workflow for PTC-catalyzed etherification.
Methodology:
-
To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent (e.g., acetone or acetonitrile), add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).
-
Add ethyl bromoacetate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Recommendations
The synthesis of methyl 4-(2-carboxyethoxy)benzoate can be effectively achieved through a two-step process. For the initial esterification of 4-hydroxybenzoic acid, the use of heterogeneous solid acid catalysts is recommended for laboratory and green chemistry applications due to their reusability and simplified workup procedures. For the subsequent Williamson ether synthesis, the use of a phase transfer catalyst such as tetrabutylammonium bromide or PEG400 is highly advantageous, as it significantly accelerates the reaction and allows for milder conditions, leading to higher yields and purity. The choice of Route A (esterification followed by etherification) is generally preferred to minimize potential side reactions. The implementation of modern techniques such as microwave-assisted synthesis could further optimize these processes by drastically reducing reaction times.[12][13][14][15]
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Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Marcel Dekker, Inc.[Link]
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Chen, H.-H., et al. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts, 21(06), 629. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzoic Acid, 4-(2-carboxyethoxy)-, 1-methyl Ester
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS No. 151937-09-6), a compound characterized by both a carboxylic acid and a methyl ester functional group. In the absence of a specific, comprehensive Safety Data Sheet (SDS) from a manufacturer, this protocol is grounded in the compound's chemical structure, the known hazards of related substances, and the authoritative guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. This compound, also known as 3-[4-(methoxycarbonyl)phenyl]propanoic acid, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The presence of the GHS07 pictogram, an exclamation mark, further underscores these irritant and harmful properties.
Due to its chemical nature as an aromatic carboxylic acid and ester, it is prudent to handle this compound with the assumption that it may possess properties common to these classes of chemicals. Aromatic carboxylic acids are generally considered to be of low to moderate toxicity.[1] However, the presence of multiple functional groups necessitates a cautious approach.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 151937-09-6 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Hazard Statements | H302, H315, H319, H335 | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Known Synonyms | 3-[4-(methoxycarbonyl)phenyl]propanoic acid, Methyl 4-(2-Carboxyethyl)benzoate | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle governing the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7] The presence of an aromatic ring and its limited biodegradability profile for substituted benzoic acids necessitate professional disposal to prevent environmental contamination.[8][9][10]
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Navigating the Safe Handling of Benzoic Acid, 4-(2-carboxyethoxy)-, 1-methyl Ester: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester is classified with the GHS07 pictogram, indicating that it is harmful and an irritant[1]. The primary hazard statement associated with this compound is H302: Harmful if swallowed[1].
Drawing from the safety profiles of benzoic acid and methyl benzoate, we can anticipate the following potential hazards:
-
Skin Irritation: Like benzoic acid, this compound may cause skin irritation upon contact[2][3][4].
-
Serious Eye Damage: Benzoic acid is known to cause serious eye damage, a risk that should be assumed for this derivative[2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[3][5].
-
Organ Damage through Prolonged or Repeated Exposure: Chronic exposure to benzoic acid can lead to lung damage[2][4][6].
Due to the ester functional group, we should also consider the hazards associated with methyl benzoate, which include being a combustible liquid and potential for reproductive toxicity[7][8].
Table 1: Summary of Key Safety and Physical Property Data
| Property | This compound | Benzoic Acid (for reference) | Methyl Benzoate (for reference) |
| CAS Number | 72155-09-0[1][9] | 65-85-0[2][3] | 93-58-3[10][11] |
| Molecular Formula | C11H12O5[9] | C7H6O2 | C8H8O2 |
| GHS Pictogram | GHS07 (Harmful/Irritant)[1] | GHS05 (Corrosion), GHS07 (Harmful/Irritant), GHS08 (Health Hazard) | GHS07 (Harmful/Irritant) |
| Hazard Statements | H302: Harmful if swallowed[1] | H315: Causes skin irritation, H318: Causes serious eye damage, H372: Causes damage to organs through prolonged or repeated exposure[4] | H227: Combustible liquid, H302: Harmful if swallowed, H361: Suspected of damaging fertility or the unborn child[7] |
| Physical Form | Solid (assumed based on analogues) | Solid[6] | Liquid |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing[2].
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, more robust gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[12].
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and spills. Ensure it is fully buttoned.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols[4][5][12]. If a fume hood is not available or if there is a potential for generating significant airborne particles, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[8][12].
Step-by-Step Handling and Storage Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound within a chemical fume hood.
-
Dispensing: Use a spatula or other appropriate tool to dispense the chemical. Avoid creating dust. If the material is a fine powder, consider using a scoopula with a slight wetting agent (if compatible with your procedure) to minimize dust generation.
-
Container Handling: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors[2][5][11][13].
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[2][5].
-
Container: Keep the container tightly sealed in its original packaging or a compatible secondary container.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and any relevant hazard warnings.
Spill and Disposal Management: A Plan for the Unexpected
Even with the most careful planning, spills can occur. A well-defined emergency plan is essential.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill, except for those involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. A HEPA-filter vacuum is recommended for cleaning up fine powders[5][14]. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[15].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, should be disposed of as hazardous waste according to local, state, and federal regulations[2][4]. Do NOT wash spills into the sewer system[5][14].
Diagram 1: Chemical Spill Response Workflow
A flowchart outlining the key steps for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Ensure that the waste is collected in a properly labeled, sealed container.
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][5].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[2][3][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[5].
By integrating these safety protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Penta Chemicals. (2024, April 24). Safety Data Sheet for Benzoic Acid. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Benzoic Acid. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]
-
Carl ROTH. (2024, September 19). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]
-
Alichem. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Methyl Benzoate. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ehs.com [ehs.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
